Technical Documentation Center

Methyl cyclopent-2-ene-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl cyclopent-2-ene-1-carboxylate
  • CAS: 2258-56-2

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of Methyl Cyclopent-2-ene-1-carboxylate: A Comprehensive NMR Guide

Executive Summary In the landscape of modern organic synthesis and drug development, methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂) serves as a critical building block[1]. Its highly functionalized cyclopentene core prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂) serves as a critical building block[1]. Its highly functionalized cyclopentene core provides an ideal scaffold for stereoselective epoxidations, radical annulations, and the synthesis of complex carbocyclic pharmaceutical intermediates. For researchers and application scientists, the precise characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper delivers an in-depth analysis of the ¹H and ¹³C NMR chemical shifts of methyl cyclopent-2-ene-1-carboxylate, detailing the physical causality behind its spectral signature and providing self-validating protocols for high-fidelity data acquisition.

Structural Anatomy & Chemical Shift Causality

The molecular architecture of methyl cyclopent-2-ene-1-carboxylate features a rigid five-membered ring containing a C2-C3 double bond, with a carbomethoxy group (-COOCH₃) anchored at the C1 position[1]. This structural geometry dictates a highly specific electronic environment:

  • Magnetic Anisotropy of the Alkene: The π-electron cloud of the C2-C3 double bond generates a local induced magnetic field when exposed to the spectrometer's external field (B₀). This strongly deshields the vinylic protons (H-2 and H-3), pushing their chemical shifts into the 5.8–6.0 ppm range.

  • Electron-Withdrawing Effect of the Ester: The electronegative oxygen atoms of the ester group withdraw electron density via the inductive effect. This deshields the methoxy protons (-OCH₃) and the allylic C1 methine proton, shifting them downfield relative to standard alkanes[2].

  • Ring Puckering and Diastereotopicity: The cyclopentene ring is not perfectly planar; it adopts an envelope conformation. Consequently, the aliphatic protons at C4 and C5 experience different spatial relationships relative to the ester group, rendering them diastereotopic and resulting in complex multiplet splitting patterns[3].

Quantitative Spectral Data

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts for methyl cyclopent-2-ene-1-carboxylate in CDCl₃, grounded in fundamental spectroscopic principles and empirical literature[1][3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
-OCH₃ 3.68Singlet (s)3H-Strongly deshielded by the directly attached ester oxygen.
H-3 5.92Multiplet (m)1H~5.5, 2.0Vinylic proton; deshielded by alkene anisotropy and proximity to C4.
H-2 5.88Multiplet (m)1H~5.5, 2.0Vinylic proton; deshielded by alkene anisotropy.
H-1 3.50Multiplet (m)1H~8.0, 2.0Allylic and α to the carbonyl; dual electron-withdrawing effects.
H-4 2.35Multiplet (m)2H~7.5, 2.0Allylic protons; moderately deshielded by the adjacent double bond.
H-5 1.90, 2.10Multiplets (m)2H-Diastereotopic aliphatic protons; distinct shifts due to ring puckering.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C=O 175.5Quaternary (C)Highly deshielded ester carbonyl carbon lacking electron density.
C-3 133.2Methine (CH)sp² hybridized alkene carbon.
C-2 131.5Methine (CH)sp² hybridized alkene carbon.
-OCH₃ 51.8Methyl (CH₃)Deshielded by the directly attached electronegative oxygen atom.
C-1 45.2Methine (CH)sp³ carbon, deshielded by the adjacent electron-withdrawing ester.
C-4 32.1Methylene (CH₂)Allylic sp³ carbon.
C-5 25.4Methylene (CH₂)Aliphatic sp³ carbon, furthest from deshielding functional groups.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and quantitative accuracy, the following self-validating workflow must be strictly adhered to when acquiring NMR spectra for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve precisely 15–20 mg of methyl cyclopent-2-ene-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a robust deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal standard to self-validate the 0.00 ppm reference point, eliminating chemical shift drift.

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies.

    • Causality: This minimizes reflected radiofrequency (RF) power, maximizing signal-to-noise ratio (SNR)—a critical requirement for detecting the less sensitive ¹³C nucleus.

  • Locking and Shimming: Lock onto the CDCl₃ deuterium frequency. Execute gradient shimming (e.g., TopShim) to optimize B₀ magnetic field homogeneity.

    • Causality: A poorly shimmed field causes line broadening, obscuring the fine J-coupling multiplets of the diastereotopic H-5 protons. Proper shimming ensures sharp, Lorentzian line shapes.

  • Pulse Sequence Execution:

    • ¹H NMR: Utilize a standard 1D sequence (e.g., zg30) with a 30° flip angle, a 2.0-second relaxation delay (D1), and 16 scans.

    • ¹³C NMR: Utilize a proton-decoupled 1D sequence (e.g., zgpg30) with a 2.0-second D1 and 512 scans.

    • Causality: The 30° pulse ensures the magnetization recovers fully within the D1 period, preventing signal saturation and allowing for accurate, quantitative integration of the proton signals.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual phase and baseline correction to validate integral values.

NMR_Workflow N2 2. Probe Tuning & Matching (Optimize RF Power Transfer) N1->N2 N3 3. Locking & Shimming (B0 Field Homogenization) N2->N3 N4 4. Pulse Sequence Execution (zg30 / zgpg30) N3->N4 N4->N5

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Mechanistic Applications in Synthesis

The precise NMR characterization of methyl cyclopent-2-ene-1-carboxylate is paramount when tracking its conversion in complex synthetic pathways. Two prominent applications in drug development include:

  • Stereoselective Epoxidation: Treatment of methyl cyclopent-2-ene-1-carboxylate with m-chloroperbenzoic acid (m-CPBA) typically yields an equimolar (1:1) mixture of cis and trans diastereomeric epoxides[2]. NMR spectroscopy is vital here; the observed deshielding of the ester group in the trans isomer (where the ester and the oxaziridine oxygen are on the same face) allows chemists to assign stereochemistry confidently[2].

  • Radical Annulation: The cyclopentene double bond acts as an excellent acceptor in free-radical chemistry. Reactions involving xanthate-derived radicals and alkynes can trigger annulation sequences, transforming the simple cyclopentene ring into highly functionalized, multi-cyclic frameworks[4]. Monitoring the disappearance of the characteristic vinylic protons (δ 5.88–5.92) in the ¹H NMR spectrum provides a direct, self-validating kinetic readout of the reaction's progress.

Reaction_Pathways E m-CPBA Epoxidation M->E Peracid R Radical Annulation M->R Xanthate/Alkyne E->D1 R->D2

Fig 2: Synthetic utility of methyl cyclopent-2-ene-1-carboxylate in epoxidation and annulation.

Conclusion

Methyl cyclopent-2-ene-1-carboxylate is a highly versatile intermediate whose structural nuances are perfectly captured via ¹H and ¹³C NMR spectroscopy. By understanding the causality behind its chemical shifts—driven by alkene anisotropy and ester electron withdrawal—and by employing rigorous, self-validating acquisition protocols, researchers can confidently leverage this molecule in advanced stereoselective synthesis and drug discovery pipelines.

References

  • Title: Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Radical annulation of cyclopentene derivatives Source: Journal of the Serbian Chemical Society (shd.org.rs) URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry (rsc.org) URL: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern for Methyl Cyclopent-2-ene-1-carboxylate: An In-Depth Technical Guide

Executive Summary Methyl cyclopent-2-ene-1-carboxylate is a highly versatile cyclic γ-oxoester precursor, frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclopent-2-ene-1-carboxylate is a highly versatile cyclic γ-oxoester precursor, frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex organic frameworks[1][2]. Accurate structural characterization of this compound is critical during biocatalytic synthesis, allylic hydroxylation, and multi-step organic workflows[2].

Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for verifying its structural integrity. As an Application Scientist, I have designed this whitepaper to provide a comprehensive mechanistic analysis of the EI-MS fragmentation pattern of methyl cyclopent-2-ene-1-carboxylate, detailing the thermodynamic and kinetic drivers behind its diagnostic ion peaks.

Physicochemical & Structural Profiling

Before analyzing the mass spectrum, it is essential to establish the compound's fundamental properties, which dictate its volatility, thermal stability, and ionization behavior in the gas phase[3].

Table 1: Physicochemical Properties of Methyl cyclopent-2-ene-1-carboxylate

PropertyValue
IUPAC Name Methyl cyclopent-2-ene-1-carboxylate
Molecular Formula C7H10O2
Monoisotopic Mass 126.068 Da
Molar Mass 126.15 g/mol
SMILES COC(=O)C1CCC=C1
Key Structural Features Allylic system, Methyl ester

EI-MS Fragmentation Mechanisms: Causality and Kinetics

Under standard 70 eV electron ionization, methyl cyclopent-2-ene-1-carboxylate undergoes rapid unimolecular dissociation[4]. The fragmentation is primarily driven by the stability of the resulting carbocations and the presence of the allylic double bond within the five-membered ring.

The Molecular Ion ([M]⁺•, m/z 126)

Upon electron bombardment, an electron is typically ejected from the highest occupied molecular orbital (HOMO)—either the non-bonding oxygen lone pair of the ester or the π-bond of the cyclopentene ring[3]. The resulting molecular ion [M]⁺• at m/z 126 is visible but often of low to moderate abundance because the energized molecule readily fragments to form highly stabilized daughter ions.

Formation of the Base Peak: The Cyclopentenyl Cation (m/z 67)

The most thermodynamically favored pathway is the loss of the entire ester radical (•COOCH₃, 59 Da).

  • Causality: Cleavage of the C1–C(carbonyl) bond is an allylic cleavage. The resulting fragment at m/z 67 is the cyclopentenyl cation ([C₅H₇]⁺). This cation is heavily stabilized by allylic resonance across the five-membered ring, significantly lowering the activation energy for this fragmentation pathway. Consequently, m/z 67 typically manifests as the base peak (100% relative abundance) in the spectrum.

Alpha-Cleavage and Acylium Ion Formation (m/z 95)

A competing pathway involves the α-cleavage of the ester group, resulting in the expulsion of a methoxy radical (•OCH₃, 31 Da)[4].

  • Causality: The loss of the methoxy radical leaves behind an acylium ion ([C₆H₇O]⁺) at m/z 95. This ion is stabilized by resonance (R-C⁺=O ↔ R-C≡O⁺). While stable, the thermodynamic driving force is slightly weaker than that of the cyclopentenyl cation, making m/z 95 a prominent, but secondary, diagnostic peak.

Hydrogen Rearrangement and Methanol Loss (m/z 94)

Cyclic esters can undergo complex hydrogen rearrangements. The carbonyl oxygen can abstract a hydrogen atom from the cyclopentene ring, leading to the concerted elimination of a neutral methanol molecule (CH₃OH, 32 Da).

  • Causality: This rearrangement yields a radical cation at m/z 94 ([C₆H₆O]⁺•). The elimination of stable neutral molecules is a hallmark of ester fragmentation, driven by the enthalpic stability of the expelled neutral species.

Quantitative Data Presentation

The following table summarizes the diagnostic ions required for positive identification of methyl cyclopent-2-ene-1-carboxylate in a standard GC-MS workflow.

Table 2: Diagnostic EI-MS Peaks (70 eV)

m/z RatioFragment FormulaCleavage MechanismRelative Abundance
126 [C₇H₁₀O₂]⁺•Molecular Ion (Radical Cation)Low-Moderate
95 [C₆H₇O]⁺α-cleavage (Loss of •OCH₃)High
94 [C₆H₆O]⁺•Rearrangement (Loss of CH₃OH)Moderate
67 [C₅H₇]⁺Allylic cleavage (Loss of •COOCH₃)Base Peak (100%)
41 [C₃H₅]⁺Ring opening / secondary fragmentationModerate

Diagnostic Fragmentation Pathway

MS_Fragmentation M Methyl cyclopent-2-ene-1-carboxylate [M]+• m/z 126 F1 Acylium Ion [C6H7O]+ m/z 95 M->F1 α-cleavage - •OCH3 (31 Da) F2 Cyclopentenyl Cation [C5H7]+ m/z 67 M->F2 allylic cleavage - •COOCH3 (59 Da) F3 Radical Cation [C6H6O]+• m/z 94 M->F3 rearrangement - CH3OH (32 Da)

EI-MS fragmentation pathways of methyl cyclopent-2-ene-1-carboxylate from [M]+• m/z 126.

Experimental Protocol: Self-Validating GC-MS Methodology

To ensure high-fidelity reproducibility and trustworthiness, the following step-by-step protocol must be utilized for the acquisition of the mass spectrum[1][2]. This method is optimized specifically for volatile cyclic esters.

System Suitability & Tuning (Self-Validation): Before running the sample, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). Ensure that the m/z 69, 219, and 502 peaks are present with appropriate relative ratios to validate the 70 eV electron energy and mass axis calibration. Run a solvent blank (e.g., pure ethyl acetate) to establish a baseline and confirm the absence of column bleed or carryover.

Step-by-Step GC-MS Workflow:

  • Sample Preparation: Dissolve the synthesized methyl cyclopent-2-ene-1-carboxylate in MS-grade ethyl acetate to a final concentration of 1 mg/mL. Add an internal standard (e.g., decane) at 50 µg/mL to validate retention time stability.

  • Injection Parameters: Inject 1.0 µL of the sample into the GC inlet using a split ratio of 50:1 to prevent detector saturation. Maintain the inlet temperature at 250°C to ensure instantaneous volatilization without thermal degradation.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness)[2]. Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal resolution for non-polar to slightly polar cyclic esters.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 12°C/min to 280°C, and hold for 5 minutes[2]. Causality: The initial low temperature focuses the volatile ester at the head of the column, while the steady ramp ensures sharp peak elution.

  • Mass Spectrometry Acquisition:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 to 300 m/z. Causality: Scanning below m/z 40 is avoided to exclude background air/water peaks (m/z 18, 28, 32).

  • Data Analysis: Extract the ion chromatograms (EIC) for m/z 126, 95, and 67. The co-elution of these three masses at the exact same retention time validates the identity of the compound.

References

  • PubChem - Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946[3] URL:[Link]

  • PubChemLite - Methyl cyclopent-2-ene-1-carboxylate (C7H10O2)[4] URL: [Link]

  • Green Chemistry (RSC Publishing) - Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C–H hydroxylation, alcohol oxidation and alkene reduction (Brenna, E., et al., 2017)[1][2] URL:[Link]

Sources

Foundational

Vibrational Characterization of Methyl Cyclopent-2-ene-1-carboxylate: A Structural and Spectroscopic Whitepaper

Structural Rationale and Spectroscopic Causality Methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂) is a cyclic ester characterized by an endocyclic alkene and a pendant carbomethoxy group 1[1]. In drug development and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Spectroscopic Causality

Methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂) is a cyclic ester characterized by an endocyclic alkene and a pendant carbomethoxy group 1[1]. In drug development and synthetic organic chemistry, distinguishing this specific regioisomer from its conjugated counterpart (methyl cyclopent-1-ene-1-carboxylate) is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive diagnostic tool for this differentiation.

The fundamental causality behind the IR signature of methyl cyclopent-2-ene-1-carboxylate lies in its lack of π -conjugation. Because the ester moiety is attached to the sp³-hybridized C1 carbon, it is electronically insulated from the C2=C3 double bond. Consequently, the carbonyl (C=O) stretching frequency is not subjected to the delocalization of π -electrons that typically reduces the bond order in α,β -unsaturated systems. This structural isolation results in an absorption profile characteristic of a standard aliphatic ester 2[2].

Quantitative Data Presentation: IR Absorption Bands

The following table summarizes the principal IR absorption bands for methyl cyclopent-2-ene-1-carboxylate, synthesized as neat liquid films.

Vibrational ModeWavenumber (cm⁻¹)IntensityCausality / Structural Assignment
C=O Stretch 1738StrongUnconjugated ester carbonyl. The lack of α,β -unsaturation maintains a higher force constant compared to conjugated analogues, which typically absorb lower at ~1715 cm⁻¹.
C=C Stretch 1652MediumEndocyclic alkene stretch. The ring strain of the five-membered cyclopentene ring slightly alters the s-character of the bond, shifting this frequency relative to unstrained acyclic alkenes.
C-O Stretches 1227, 1112, 1050StrongAsymmetric and symmetric stretching vibrations of the C-C(=O)-O and O-C-C ester linkages.
C-H Stretches 2981, 2932MediumAliphatic sp³ C-H stretching from the cyclopentene ring backbone and the pendant methoxy (-OCH₃) group.

Data synthesized from empirical spectral records of substituted cyclopent-2-enecarboxylates 2[2].

Standardized FTIR Acquisition Protocol

To ensure high-fidelity, reproducible spectral data, the following self-validating protocol must be employed when analyzing liquid methyl cyclopent-2-ene-1-carboxylate.

  • Step 1: Instrument Readiness & Background Validation Purge the FTIR spectrometer with dry nitrogen to minimize atmospheric H₂O and CO₂ interference. Acquire a background spectrum (empty sample compartment) at 4 cm⁻¹ resolution for 32 scans. Self-Validation Check: Inspect the background spectrum. A flat baseline between 4000-400 cm⁻¹ with minimal rotational-vibrational water bands (~3600 cm⁻¹ and ~1600 cm⁻¹) confirms instrument readiness and a properly purged optical bench.

  • Step 2: Capillary Film Preparation Methyl cyclopent-2-ene-1-carboxylate is a volatile liquid at standard temperature and pressure 1[1]. Deposit a single micro-drop of the neat analyte onto a polished Potassium Bromide (KBr) window. Place a second KBr window on top to create a thin, uniform capillary film. Causality: KBr is optically transparent across the mid-IR region, preventing substrate-induced spectral artifacts. The capillary film method prevents solvent masking, which is crucial for observing the exact position of the C=O stretch without solvent-induced dipole interactions.

  • Step 3: Spectral Acquisition Mount the KBr sandwich in the spectrometer. Acquire the sample spectrum using the identical parameters applied to the background (32 scans, 4 cm⁻¹ resolution).

  • Step 4: Photometric Verification & Processing Self-Validation Check: Verify that the maximum absorbance of the strongest peak (the C=O stretch at 1738 cm⁻¹) falls within the linear dynamic range of the detector (typically 0.5 – 1.2 Absorbance Units). If the peak is "flat-topped" (exceeds 1.5 AU), the film is too thick; press the windows tighter to extrude excess liquid, and re-acquire the spectrum.

Analytical Workflow Visualization

G N1 Sample Prep (Neat Liquid on KBr) N2 Background Scan (H2O/CO2 Removal) N1->N2 Load N3 FTIR Acquisition (32 Scans, 4 cm⁻¹) N2->N3 Baseline N4 Spectral Processing (Baseline Correction) N3->N4 Raw Data N5 Band Assignment (C=O, C=C, C-O) N4->N5 Processed

Figure 1: Self-validating FTIR acquisition and analysis workflow.

References

  • Source: nih.
  • Title: JSCS, Vol 72, No 12 (Intermolecular addition of radicals to alkynes)
  • Source: thieme-connect.

Sources

Exploratory

Thermodynamic stability of methyl cyclopent-2-ene-1-carboxylate isomers

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl Cyclopentene Carboxylate Isomers Executive Summary The thermodynamic stability of molecular isomers is a cornerstone of chemical and pharmaceutical sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl Cyclopentene Carboxylate Isomers

Executive Summary

The thermodynamic stability of molecular isomers is a cornerstone of chemical and pharmaceutical sciences, dictating synthetic feasibility, reaction equilibria, and a compound's pharmacological profile. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of key positional isomers of methyl cyclopentene carboxylate. We delve into the theoretical principles of alkene substitution, conjugation, ring strain, and conformational effects that determine the energy landscape of these molecules. By synthesizing these principles, we establish a predicted hierarchy of stability. Furthermore, this document furnishes detailed, field-proven protocols for both the experimental and computational determination of relative isomer stabilities, designed for researchers, scientists, and drug development professionals. Our integrated approach, combining theoretical insights with practical methodologies, offers a robust framework for understanding and predicting the behavior of substituted cyclopentene systems.

The Imperative of Thermodynamic Stability in Synthesis and Drug Development

In the realm of drug development and fine chemical synthesis, a molecule's thermodynamic stability, as quantified by its Gibbs free energy of formation, is not merely an academic curiosity. It is a critical parameter that influences every stage of a product's lifecycle. A lower Gibbs free energy corresponds to a more stable compound, and understanding the relative stabilities of a set of isomers is paramount for:

  • Synthetic Route Optimization: Reactions that are allowed to reach thermal equilibrium will naturally favor the formation of the most stable isomer. Designing a synthetic pathway requires an intimate knowledge of these energy differences to either target the thermodynamic product or implement kinetic controls to isolate a less stable, but desired, isomer.

  • Product Purity and Shelf-Life: A thermodynamically unstable isomer may convert to more stable forms over time, leading to impurities and a reduced shelf-life. For active pharmaceutical ingredients (APIs), such conversions can have profound impacts on efficacy and safety.

  • Pharmacological Activity: The specific three-dimensional arrangement of a molecule dictates its interaction with biological targets. While different isomers may have vastly different activities, their relative stability in physiological environments can influence their effective concentration and metabolic fate.

This guide focuses on the isomers of methyl cyclopentene carboxylate, a structural motif relevant to the synthesis of complex natural products and pharmaceutical intermediates.

The Isomers: A Structural Overview

The primary isomers of methyl cyclopentene carboxylate are positional isomers, which differ in the location of the double bond relative to the methyl carboxylate substituent. The most relevant isomers for a stability comparison are:

  • Methyl cyclopent-1-ene-1-carboxylate (Isomer A): The double bond is adjacent to the substituent, creating a tetrasubstituted alkene.

  • Methyl cyclopent-2-ene-1-carboxylate (Isomer B): The double bond is one carbon away from the substituent, resulting in a trisubstituted alkene.

  • Methyl cyclopent-3-ene-1-carboxylate (Isomer C): The double bond is two carbons away, forming a disubstituted alkene.

  • Methyl 2-methylenecyclopentane-1-carboxylate (Isomer D): An exocyclic double bond, which is also trisubstituted.

Each of these positional isomers (except A) also possesses a chiral center at C1, leading to (R) and (S) enantiomers. As enantiomers are mirror images, they possess identical thermodynamic stabilities and are energetically degenerate in an achiral environment. Therefore, this guide will focus on the energy differences between the positional isomers.

Theoretical Principles Governing Isomer Stability

The relative thermodynamic stability of these isomers is dictated by a complex interplay of several fundamental chemical principles.

Degree of Alkene Substitution

A foundational principle of alkene stability is that it increases with the number of alkyl substituents on the double bond.[1][2] This is attributed to a stabilizing interaction known as hyperconjugation, where the sigma (σ) bonds of adjacent alkyl groups donate electron density into the empty pi (π*) antibonding orbital of the double bond.[3] The general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

Based on this principle alone, a preliminary stability ranking would be: Isomer A > Isomers B & D > Isomer C .

Electronic Effects: Conjugation

When a double bond is adjacent to another π-system, such as the carbonyl group (C=O) of the ester, a conjugated system is formed. This delocalization of π-electrons over multiple atoms is a significant stabilizing factor.

  • Isomer A (cyclopent-1-ene): The C=C double bond is directly conjugated with the C=O of the ester group. This is a powerful stabilizing interaction.

  • Isomer B (cyclopent-2-ene): The C=C and C=O groups are not conjugated.

  • Isomer C (cyclopent-3-ene): The C=C and C=O groups are not conjugated.

  • Isomer D (methylene): The exocyclic C=C double bond is not conjugated with the C=O group.

The presence of conjugation provides a substantial thermodynamic advantage to Isomer A .

Ring Strain and Conformational Analysis

Cyclopentane and its derivatives are not planar. They adopt puckered conformations, such as the "envelope" and "half-chair," to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure.[4][5][6] The introduction of a double bond in cyclopentene derivatives primarily results in torsional strain.[7]

  • Endocyclic vs. Exocyclic Double Bonds: In five-membered rings, endocyclic double bonds (inside the ring) are generally more stable than exocyclic ones (outside the ring). This is because the bond angles around the sp² carbons in an exocyclic double bond can introduce additional strain into the ring system. This suggests that Isomers A, B, and C are likely more stable than Isomer D.[8]

  • Substituent Position: The placement of the bulky methyl carboxylate group can influence the preferred conformation and introduce steric interactions. In cyclopentene, substituents at the allylic position (like in Isomer B) can lead to different eclipsing interactions compared to those at the homoallylic position (Isomer C).[7]

Predicted Hierarchy of Thermodynamic Stability

Synthesizing the principles above allows for an expert prediction of the relative stability of the isomers. The combination of being a tetrasubstituted alkene and having a conjugated π-system makes Isomer A (methyl cyclopent-1-ene-1-carboxylate) the clear thermodynamic minimum. Isomer B, being trisubstituted, is expected to be next in stability. Isomer D, also trisubstituted but with a generally less stable exocyclic double bond, is likely less stable than B. Isomer C, being only disubstituted and lacking conjugation, is predicted to be the least stable.

G cluster_isomers Isomers cluster_stability Predicted Stability A_factor Alkene Substitution (Tetrasubstituted) MostStable Most Stable A_factor->MostStable ++ Stability B_factor Alkene Substitution (Trisubstituted) Intermediate1 Intermediate Stability B_factor->Intermediate1 + Stability C_factor Alkene Substitution (Disubstituted) LeastStable Least Stable C_factor->LeastStable -- Stability D_factor Alkene Substitution (Trisubstituted, Exocyclic) IsomerD Isomer D (methylene) D_factor->IsomerD Intermediate2 Intermediate Stability D_factor->Intermediate2 + Stability - Ring Strain Conj_factor Conjugation with C=O Conj_factor->MostStable ++ Stability NoConj_factor No Conjugation NoConj_factor->IsomerD IsomerA Isomer A (cyclopent-1-ene) IsomerA->A_factor IsomerA->Conj_factor IsomerB Isomer B (cyclopent-2-ene) IsomerB->B_factor IsomerB->NoConj_factor IsomerC Isomer C (cyclopent-3-ene) IsomerC->C_factor IsomerC->NoConj_factor

Predicted stability based on contributing factors.

Experimental Determination of Relative Stabilities

Theoretical predictions must be validated by empirical data. The most common experimental method for determining the relative thermodynamic stabilities of interconvertible isomers is through equilibration.

Protocol: Acid-Catalyzed Isomer Equilibration

This protocol is designed to establish a thermodynamic equilibrium between the positional isomers, allowing the most stable isomer to predominate. The ratio of isomers at equilibrium directly reflects their relative Gibbs free energies.

Causality: The use of a strong acid catalyst (or base) facilitates the reversible migration of the double bond via protonation/deprotonation (or deprotonation/protonation) steps, likely involving transient carbocationic (or carbanionic) intermediates. This allows the system to explore all accessible isomeric states and settle into the lowest energy distribution.

Methodology:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of one of the purified isomers (e.g., 100 mg of methyl cyclopent-2-ene-1-carboxylate) in a suitable inert solvent (e.g., 5 mL of toluene).

    • Self-Validation: Starting with a pure isomer ensures that the final observed ratio is a true equilibrium and not an artifact of the starting material mixture.

  • Catalyst Addition:

    • Add a catalytic amount of a strong acid. A common choice is p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Equilibration:

    • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the isomerization process.

  • Monitoring and Validation:

    • Periodically (e.g., every 2 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of a weak base (e.g., saturated sodium bicarbonate solution) and an extraction solvent (e.g., diethyl ether). This neutralizes the acid catalyst and stops the isomerization, "freezing" the composition at that time point.

    • Analyze the composition of the organic layer by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the isomers.

    • Trustworthiness: Equilibrium is confirmed when the ratio of isomers remains constant over at least two consecutive time points.

  • Data Analysis:

    • Once equilibrium is established, the relative Gibbs free energy difference (ΔG°) between two isomers (Iso1 and Iso2) can be calculated from the equilibrium constant (K_eq) using the following equation: ΔG° = -RT ln(K_eq) where K_eq = [Iso2]/[Iso1], R is the gas constant, and T is the temperature in Kelvin.

Workflow for experimental equilibration study.

Computational Workflow for Stability Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for determining the relative stabilities of isomers without the need for experimental synthesis.[8][9]

Causality: This workflow is designed to locate the lowest-energy three-dimensional structure (conformer) for each isomer and then calculate its electronic energy with high accuracy. By including corrections for thermal energy and entropy, we can compute the Gibbs free energy, which is the ultimate arbiter of thermodynamic stability.

Methodology:

  • Conformational Search and Geometry Optimization:

    • For each isomer, perform a thorough conformational search to identify all low-energy puckered ring conformations.

    • Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)). This step finds the nearest energy minimum on the potential energy surface.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

    • Self-Validation: The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This step is non-negotiable for reliable results.

    • The results from this calculation are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement:

    • To improve accuracy, perform a single-point energy calculation on each optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method like G3(MP2)//B3LYP).[9]

  • Gibbs Free Energy Calculation:

    • The final Gibbs free energy (G) for each conformer is calculated by summing the refined electronic energy and the thermal corrections to the Gibbs free energy obtained from the frequency calculation.

    • If multiple conformers exist for an isomer, a Boltzmann-weighted average of their Gibbs free energies is used to determine the overall free energy of that isomer.[9]

  • Relative Stability Determination:

    • The relative stability of the isomers is determined by comparing their final calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.

Workflow for computational stability analysis.

Data Summary and Interpretation

The combination of theoretical principles and computational results allows for a robust assessment of isomer stability.

Table 1: Summary of Qualitative Stability Factors for Isomers

IsomerStructure NameAlkene SubstitutionConjugationPredicted RankKey Stabilizing Factor(s)Key Destabilizing Factor(s)
A cyclopent-1-eneTetrasubstitutedYes1 (Most Stable) Substitution, ConjugationMinor Ring Strain
B cyclopent-2-eneTrisubstitutedNo2 SubstitutionLack of Conjugation
D methyleneTrisubstitutedNo3 SubstitutionExocyclic Double Bond Strain
C cyclopent-3-eneDisubstitutedNo4 (Least Stable) -Low Substitution, Lack of Conjugation

Table 2: Hypothetical Quantitative Data from Computational Analysis

IsomerStructure NameRelative Gibbs Free Energy (ΔG, kcal/mol)
A cyclopent-1-ene0.00 (Reference)
B cyclopent-2-ene+4.5
D methylene+6.0
C cyclopent-3-ene+8.2

Note: These values are illustrative, based on established principles, and represent typical energy differences that might be obtained from a DFT study.

Conclusion

The thermodynamic stability of methyl cyclopentene carboxylate isomers is not governed by a single factor, but rather by a hierarchy of effects. The degree of alkene substitution and the presence of a conjugated π-system are the most dominant stabilizing forces, unequivocally identifying methyl cyclopent-1-ene-1-carboxylate as the most stable isomer. Ring strain, particularly the preference for endocyclic over exocyclic double bonds, and conformational effects serve as secondary determinants. For professionals in the chemical and pharmaceutical sciences, a deep understanding of these principles is essential. The robust experimental and computational workflows detailed in this guide provide a validated, dual-pronged approach to accurately determine the relative stabilities of these and other complex isomeric systems, enabling more efficient synthesis, formulation, and development of novel chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of 1-Propylcyclopentene and their Stability.
  • Sway, K., et al. (2020). A Study effect of Substituents X on Methylenecyclopentane and 1- Methylcyclopentene System. Jordanian Journal of Engineering and Chemical Industries (JJECI).
  • Otsubo, T., et al. (2023). Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. RSC Publishing.
  • Wilhoit, R.C., & Zwolinski, B.J. (1985). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data.
  • Kennemur, J.G., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ACS Publications.
  • Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry.
  • Chemistry LibreTexts. (2026). 7.7: Stability of Alkenes.
  • Wilhoit, R.C., & Zwolinski, B.J. (2009). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data.
  • OpenStax. (2023). 7.6 Stability of Alkenes. Organic Chemistry.
  • Pitzer, K.S., & Donath, W.E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society.
  • Scribd. Cyclopentane Conformational Analysis.
  • Chemistry LibreTexts. (2026). 4.4: Conformations of Cycloalkanes.
  • Roy, A., et al. (2024). Catalytic haloallylation/Zr-mediated dienyne cyclization/isomerization sequence for tailored cyclopentadiene substitution. Organic Chemistry Frontiers.
  • Ribeiro da Silva, M.A.V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI.

Sources

Foundational

Methyl Cyclopent-2-ene-1-carboxylate: A Technical Whitepaper on Physicochemical Properties and Synthetic Utility

Executive Summary Methyl cyclopent-2-ene-1-carboxylate is a highly versatile allylic ester utilized extensively as a foundational building block in complex organic synthesis and biomimetic target generation. As an isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclopent-2-ene-1-carboxylate is a highly versatile allylic ester utilized extensively as a foundational building block in complex organic synthesis and biomimetic target generation. As an isolated alkene situated adjacent to an ester-bearing stereocenter, its unique electronic and steric profile dictates its behavior in cycloadditions, radical reactions, and electrophilic oxidations. This guide synthesizes its core physicochemical data, explores the mechanistic causality behind its reactivity, and provides field-proven, self-validating experimental protocols for laboratory application.

Structural and Physicochemical Profile

To successfully deploy methyl cyclopent-2-ene-1-carboxylate in synthetic pathways, researchers must first account for its physical state and thermodynamic properties. The compound exists as a volatile, flammable liquid at room temperature. The table below consolidates its verified quantitative data to inform solvent compatibility, phase separations, and analytical tracking.

PropertyValue
CAS Number 2258-56-2[1]
Molecular Formula C7H10O2[1]
Molecular Weight 126.15 g/mol [1]
Exact Mass 126.06808 Da[1]
Boiling Point (Predicted) 149.2 ± 29.0 °C[2]
Density (Predicted) 1.054 ± 0.06 g/cm³[2]
LogP (XLogP3) 1.3[1]
Topological Polar Surface Area 26.3 Ų[1]
Canonical SMILES COC(=O)C1CCC=C1[1]

Data supported by [1] and [2].

Mechanistic Reactivity: The Epoxidation Paradigm

A critical transformation of methyl cyclopent-2-ene-1-carboxylate is the epoxidation of its isolated double bond to form oxabicyclo intermediates. When subjected to electrophilic oxidation using meta-chloroperoxybenzoic acid (m-CPBA), the reaction typically yields an approximately 1:1 mixture of cis- and trans-diastereoisomers[3].

Causality Insight: In typical allylic systems (such as allylic alcohols), the presence of a strong hydrogen-bond donor directs the peracid to the syn face via the Henbest effect, yielding high diastereoselectivity. However, the ester moiety in methyl cyclopent-2-ene-1-carboxylate is a weak hydrogen-bond acceptor and lacks sufficient steric bulk to effectively shield one face of the cyclopentene ring. As demonstrated by [3], the peracid approaches both the Re and Si faces of the alkene with nearly equal probability, bypassing any strong directing effects and leading to a racemic mixture of epoxides.

Epoxidation A Methyl cyclopent-2-ene-1-carboxylate (Allylic Ester) B m-CPBA / CH2Cl2 (Electrophilic Oxidation) A->B C cis-Epoxide (~50% Yield) B->C syn-facial attack D trans-Epoxide (~50% Yield) B->D anti-facial attack

Reaction pathway demonstrating the non-stereoselective epoxidation of the allylic ester.

Validated Experimental Protocol: Epoxidation Workflow

To isolate the epoxide derivatives safely and efficiently, the following protocol integrates a self-validating quenching mechanism to prevent downstream peroxide hazards.

Step-by-Step Methodology
  • Reagent Preparation: Flame-dry a round-bottom flask under N₂. Add 1.0 equivalent of methyl cyclopent-2-ene-1-carboxylate and dissolve in anhydrous CH₂Cl₂ (0.2 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures control the exothermic nature of peracid oxidation and prevent unwanted ester hydrolysis.

  • Oxidant Addition: Slowly add 1.2 equivalents of purified m-CPBA portion-wise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent system.

  • Self-Validating Quenching: Once complete, cool the flask back to 0 °C and add 10% aqueous Na₂SO₃ (Sodium Sulfite). Validation Step: Spot the organic layer onto starch-iodide paper. A lack of blue/black color confirms the complete reduction of hazardous unreacted peroxides, validating that the mixture is safe for solvent evaporation.

  • Workup & Purification: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize and remove the meta-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue via silica gel column chromatography.

Workflow Step1 1. Reagent Prep Dry CH2Cl2, 0 °C Step2 2. Substrate Addition Add Allylic Ester Step1->Step2 Step3 3. Oxidant Addition m-CPBA (1.2 eq) Step2->Step3 Step4 4. Reaction Stir at RT, TLC Monitor Step3->Step4 Step5 5. Quenching Na2SO3 (Peroxide Test) Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Step-by-step experimental workflow for the safe epoxidation and purification of the allylic ester.

Safety, Handling, and Storage Protocols

Methyl cyclopent-2-ene-1-carboxylate requires strict adherence to laboratory safety standards due to its volatility and irritant properties. According to [4], the compound carries the following Globally Harmonized System (GHS) hazard classifications:

  • H226: Flammable liquid and vapor[4].

  • H315: Causes skin irritation[4].

  • H319: Causes serious eye irritation[4].

  • H335: May cause respiratory irritation[4].

Storage Directives: Store the compound at room temperature (RT) in a tightly sealed, light-resistant container[5]. Ensure the storage environment is a well-ventilated, flame-proof cabinet isolated from strong oxidizing agents and strong bases to prevent spontaneous degradation or combustion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12856946, Methyl cyclopent-2-ene-1-carboxylate." PubChem, [Link]

  • LookChem. "Methyl cyclopent-2-ene-1-carboxylate Chemical Properties." LookChem, [Link]

  • Black, D. StC., et al. "Synthesis and Radical Reactions of Isomeric Alkenyl Oxaziridines." Synthesis, Thieme E-Journals, [Link]

Sources

Exploratory

Solubility Profile of Methyl Cyclopent-2-ene-1-carboxylate in Organic Solvents: A Technical Guide

Executive Summary Methyl cyclopent-2-ene-1-carboxylate (MCPC, CAS: 2258-56-2) is a versatile α,β -unsaturated cyclic ester widely utilized as a chiral building block and intermediate in complex organic synthesis and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclopent-2-ene-1-carboxylate (MCPC, CAS: 2258-56-2) is a versatile α,β -unsaturated cyclic ester widely utilized as a chiral building block and intermediate in complex organic synthesis and drug development (1)[1]. With a molecular weight of 126.15 g/mol and a predicted XLogP3 of 1.3, MCPC exhibits a distinct lipophilic character[1]. Its structure features a hydrophobic cyclopentene ring and a polar, hydrogen-bond accepting methyl ester moiety (H-bond acceptor count = 2, donor = 0)[1]. Understanding its solubility profile is critical for optimizing reaction media, extraction protocols, and downstream purification processes in pharmaceutical manufacturing.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the thermodynamic causality provided by Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy density of a molecule into three interactive forces: dispersion ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

Because MCPC is a relatively small ester with a density of ~1.054 g/cm³ and a boiling point of ~149 °C (2)[2], it acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities.

Causality of Solvation:

  • Non-Polar Solvents (e.g., Hexane, Heptane): The cyclopentene ring provides a strong δD​ match. Because MCPC's δP​ and δH​ are moderate, it is completely miscible in aliphatic and aromatic hydrocarbons.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents closely match the δP​ of the ester group. Dichloromethane (DCM), in particular, is frequently used for extracting MCPC derivatives during epoxidation reactions (e.g., using MCPBA or MMPP) due to optimal solvation of both the starting material and the oxidized products (3)[3].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solvation is driven by the hydrogen-bond donating capacity of the alcohol interacting with the carbonyl oxygen of MCPC.

  • Aqueous Media: The high cohesive energy of water ( δH​=42.3 MPa 1/2 ) cannot be overcome by the limited hydrogen bonding of MCPC, rendering it virtually insoluble in water.

G MCPC MCPC (Solute) δD, δP, δH NonPolar Non-Polar Solvents (e.g., Hexane) Strong δD Match MCPC->NonPolar High Miscibility PolarAprotic Polar Aprotic (e.g., DCM, EtOAc) δP & δD Match MCPC->PolarAprotic Complete Miscibility PolarProtic Polar Protic (e.g., EtOH) H-Bonding (δH) MCPC->PolarProtic High Solubility Water Aqueous Media (Water) H-Bond Mismatch MCPC->Water Immiscible (<0.1%)

Thermodynamic solubility pathways of MCPC based on Hansen Solubility Parameters.

Quantitative Data: Solubility & Solvent Parameters

The following table synthesizes the theoretical solvent parameters and the empirical solubility profile of MCPC across various solvent classes. Because MCPC is a liquid at standard temperature and pressure, "miscible" denotes that it acts as a co-solvent without phase separation at any ratio.

SolventClass δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )MCPC Solubility Profile
Hexane Non-Polar14.90.00.0Miscible ( )
Toluene Aromatic18.01.42.0Miscible ( )
Dichloromethane Polar Aprotic18.26.36.1Miscible ( )
Ethyl Acetate Polar Aprotic15.85.37.2Miscible ( )
Ethanol Polar Protic15.88.819.4Highly Soluble (>500 mg/mL)
Water Aqueous15.616.042.3Insoluble (<1 mg/mL)

Experimental Protocol: Self-Validating Solubility Determination

To ensure high scientific integrity and reproducibility in drug development workflows, relying solely on predictive models is insufficient. The following self-validating protocol utilizes the Isothermal Shake-Flask Method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) to empirically determine the solubility limits of MCPC in partially miscible systems (e.g., aqueous-organic mixtures). GC-FID is preferred over HPLC-UV due to the compound's volatility and lack of a strong chromophore beyond the isolated alkene/ester ().

Step-by-Step Methodology:

  • Preparation of the Saturated Solution: Add an excess amount of MCPC (e.g., 2.0 mL) to 10.0 mL of the target solvent in a tightly sealed, inert borosilicate glass vial to prevent evaporative loss of the flammable liquid.

  • Isothermal Equilibration: Place the vial in an incubated orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours. Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the undissolved organic phase and the solvent phase.

  • Phase Separation: Transfer the mixture to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25 °C to cleanly separate any micro-emulsions.

  • Aliquot Extraction & Filtration: Carefully extract 1.0 mL of the supernatant using a pre-warmed positive displacement pipette. Pass the aliquot through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic esters).

  • Dilution & Internal Standard Addition: Dilute the filtered aliquot quantitatively (e.g., 1:100) in a universal solvent like GC-grade ethyl acetate. Add a known concentration of an internal standard (e.g., methyl cyclohexanecarboxylate) to correct for injection volume variances.

  • GC-FID Quantification: Inject 1.0 µL into a GC-FID equipped with a DB-5MS capillary column. Calculate the concentration of MCPC based on a pre-established 5-point calibration curve.

  • Data Validation (The Self-Validating Step): Repeat the sampling process at 48 hours. If the concentration variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is validated, proving the protocol's reliability.

Workflow Step1 1. Solvent Saturation (Excess MCPC + Target Solvent) Step2 2. Isothermal Equilibration (24h at 25°C, Shake-Flask) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Step4 4. Aliquot Extraction (Isothermal Filtration 0.22µm PTFE) Step3->Step4 Step5 5. GC-FID Quantification (Internal Standard Calibration) Step4->Step5 Step6 6. Data Validation (Thermodynamic Consistency Check) Step5->Step6

Step-by-step self-validating experimental workflow for MCPC solubility determination.

Safety and Handling in Solvent Systems

When designing solvent systems involving MCPC, safety profiles must be integrated into the experimental design. MCPC is classified as a flammable liquid and vapor (H226) and causes skin and serious eye irritation (H315, H319)[1]. All solubility experiments, especially those involving volatile non-polar solvents like hexane or polar aprotic solvents like DCM, must be conducted in a Class II fume hood with proper grounding to prevent static discharge.

References

  • Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 Source: PubChem (National Institutes of Health) URL:[Link]

  • Methyl cyclopent-2-ene-1-carboxylate Chemical Properties Source: LookChem URL:[Link]

  • Synthesis and Radical Reactions of Isomeric Alkenyl Oxaziridines Source: Thieme E-Books & E-Journals (Synthesis) URL:[Link]

Sources

Foundational

Thermophysical and Electromagnetic Characterization of Methyl Cyclopent-2-ene-1-carboxylate: A Comprehensive Guide

Executive Summary Methyl cyclopent-2-ene-1-carboxylate (CAS: 2258-56-2) is a critical unsaturated cyclic ester utilized extensively as a synthon in the development of complex carbocyclic natural products and pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclopent-2-ene-1-carboxylate (CAS: 2258-56-2) is a critical unsaturated cyclic ester utilized extensively as a synthon in the development of complex carbocyclic natural products and pharmaceuticals[1]. For researchers and process chemists, understanding its thermophysical properties (specifically boiling point dynamics) and electromagnetic profile (dipole moment) is non-negotiable. These parameters dictate solvent selection, thermodynamic stability during purification, and behavior in asymmetric catalysis. This whitepaper provides an authoritative analysis of these properties, grounded in causality, and details self-validating experimental workflows for their determination.

Molecular Architecture & Physicochemical Profile

Methyl cyclopent-2-ene-1-carboxylate features a five-membered carbon ring with an endocyclic double bond at the C2-C3 position, and a methyl ester moiety at the chiral C1 position[1]. The presence of the allylic proton and the π -system makes the molecule highly reactive, necessitating strict environmental controls during isolation and characterization.

Table 1: Quantitative Physicochemical Data
PropertyValueConditions / NotesSource
Molecular Formula C7H10O2Standard[1]
Molecular Weight 126.15 g/mol Standard
Boiling Point (Atmospheric) 149.2 ± 29.0 °C760 mmHg (Predicted)[2]
Boiling Point (Vacuum) 93 – 94 °C2.5 mmHg (Experimental)
Density 1.054 ± 0.06 g/cm³25 °C (Predicted)[2]
Dipole Moment ( μ ) ~1.7 – 1.9 DEstimated via group additivity[3]

Thermophysical Dynamics: Boiling Point Causality

The boiling point of a compound is a macroscopic manifestation of its intermolecular forces—primarily dipole-dipole interactions and London dispersion forces. For methyl cyclopent-2-ene-1-carboxylate, the predicted atmospheric boiling point is 149.2 °C[2].

The Causality of Vacuum Distillation: Subjecting allylic esters to temperatures approaching 150 °C induces a high risk of thermal degradation. Specifically, the molecule can undergo thermal isomerization (migration of the double bond to form the thermodynamically more stable conjugated methyl cyclopent-1-ene-1-carboxylate) or Diels-Alder dimerization. To circumvent this, the boiling point is artificially depressed using the Clausius-Clapeyron relationship. By reducing the system pressure to 2.5 mmHg, the boiling point is safely lowered to 93–94 °C. This thermal mitigation preserves the kinetic product and prevents structural rearrangement.

Electromagnetic Profiling: Dipole Moment

The dipole moment ( μ ) of methyl cyclopent-2-ene-1-carboxylate is dominated by the highly polar methyl ester group (-COOCH3). While the cyclopentene ring contributes a minor induced polarizability effect due to the polarizable π -electron cloud, the primary vector originates from the carbonyl oxygen (hydrogen bond acceptor) and the methoxy oxygen.

Based on homologous aliphatic and cyclic esters, the overall dipole moment is estimated to be between 1.7 and 1.9 Debye (D)[3]. Understanding this polarity is critical for drug development professionals, as it directly influences the molecule's partitioning coefficient (LogP: 1.12)[2], dictating its behavior in biphasic reaction mixtures and its retention factor in normal-phase chromatography.

G cluster_0 Structural Moieties cluster_1 Macroscopic Properties Mol Methyl cyclopent-2-ene-1-carboxylate (CAS: 2258-56-2) Ester Methyl Ester Group (-COOCH3) Mol->Ester Ring Cyclopentene Ring (C=C) Mol->Ring Dipole Dipole Moment (~1.7 - 1.9 D) Ester->Dipole Primary Vector BP Boiling Point (149.2 °C @ 760 mmHg) Ester->BP H-Bond Acceptor Ring->Dipole Minor Polarizability Ring->BP Dispersion Forces Dipole->BP Dipole-Dipole Interactions

Logical relationship between molecular structure and macroscopic properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal feedback loop to verify data accuracy.

Protocol A: Fractional Vacuum Distillation (Boiling Point Validation)

Objective: Purify the crude ester while validating its reduced-pressure boiling point without inducing thermal isomerization.

  • Apparatus Setup: Assemble a short-path fractional distillation unit with a Vigreux column. The Vigreux column provides the necessary theoretical plates to separate the ester from unreacted methanol without causing a massive pressure drop.

  • Vacuum Equilibration: Apply a vacuum of exactly 2.5 mmHg using a digital Pirani gauge. Causality: Precise pressure control is required because a fluctuation of even 0.5 mmHg will drastically shift the boiling point, invalidating the thermodynamic data.

  • Thermal Application: Heat the crude mixture slowly. Collect the main fraction distilling strictly between 93 °C and 94 °C.

  • Self-Validation (GC-MS): Immediately analyze the collected fraction via Gas Chromatography-Mass Spectrometry.

    • Pass Condition: A single peak indicating >99% purity with a molecular ion mass of m/z 126.06.

    • Fail Condition: The presence of conjugated isomers or dimers indicates thermal degradation; the vacuum system must be checked for leaks and the batch re-processed.

Protocol B: Dipole Moment Determination via Dielectric Relaxation

Objective: Experimentally determine the dipole moment using the Debye equation.

Solvent Preparation: Prepare 5 dilute solutions of the purified ester in anhydrous cyclohexane (mole fractions ranging from 0.001 to 0.01). Causality: A non-polar, non-aromatic solvent is chosen to prevent solvent-solute hydrogen bonding or π

π stacking, which would artificially inflate the apparent dipole moment.
  • Capacitance Measurement: Measure the dielectric constant ( ϵ ) of each solution using a thermostated capacitance cell at 25.0 °C.

  • Refractive Index Measurement: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer. Causality: The refractive index squared ( n2 ) approximates the high-frequency dielectric constant, allowing the subtraction of electronic polarizability from the total molar polarization.

  • Extrapolation to Infinite Dilution: Plot the polarization data against the mole fraction and extrapolate to zero concentration. Causality: This mathematical step eliminates solute-solute dipole alignment interactions, isolating the intrinsic molecular dipole.

  • Self-Validation (Calibration): Before and after the ester measurements, run a standard solution of ethyl acetate (known μ≈1.86 D)[3]. If the calculated standard deviates by >0.05 D, the cell capacitance is drifting and must be recalibrated.

  • Workflow Start Crude Mixture Vac Vacuum Distillation (2.5 mmHg, 93-94 °C) Start->Vac GCMS GCMS Vac->GCMS GCMS->Vac Fail Dielectric Capacitance Cell Measurement GCMS->Dielectric Pass Refractive Refractive Index Measurement GCMS->Refractive Pass Debye Debye Equation Calculation Dielectric->Debye Refractive->Debye Result Dipole Moment (u03bc) Debye->Result

    Self-validating experimental workflow for distillation and dipole measurement.

    Conclusion

    The manipulation and characterization of methyl cyclopent-2-ene-1-carboxylate require a rigorous understanding of its physical chemistry. By leveraging vacuum distillation at 2.5 mmHg to achieve a safe boiling point of 93-94 °C, researchers can bypass the thermal degradation inherent to allylic systems. Furthermore, accurately determining its ~1.7 - 1.9 D dipole moment via self-validating dielectric measurements empowers process chemists to optimize solvent systems for downstream synthetic applications.

    References

    • Source: nih.
    • Title: Saan Chemical Technology (Shanghai) Co., Ltd.
    • Source: sigmaaldrich.
    • Source: lookchem.
    • Source: libretexts.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Methyl Cyclopent-2-ene-1-carboxylate as a Dienophile in Cycloaddition Reactions

    Executive Summary Methyl cyclopent-2-ene-1-carboxylate (MCPC) and its functionalized derivatives, such as methyl 4-aminocyclopent-2-ene-1-carboxylate, are highly versatile building blocks in synthetic organic chemistry[1...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl cyclopent-2-ene-1-carboxylate (MCPC) and its functionalized derivatives, such as methyl 4-aminocyclopent-2-ene-1-carboxylate, are highly versatile building blocks in synthetic organic chemistry[1]. Characterized by a strained cyclopentene ring and an ester functionality, MCPC acts as a robust dienophile in [4+2] Diels-Alder reactions and [3+2] cycloadditions. These transformations are foundational in constructing multisubstituted cyclopentane frameworks, which serve as critical pharmacophores in blockbuster antiviral drugs, notably neuraminidase inhibitors like Peramivir and Zanamivir analogs[2].

    Mechanistic Insights: Causality in Experimental Design

    To successfully deploy MCPC as a dienophile, researchers must understand the interplay between its ring strain, electronic profile, and stereochemical configuration.

    • Electronic Activation & LUMO Lowering : While the double bond at C2-C3 is not directly conjugated with the C1 ester in the ground state of the parent molecule, the electron-withdrawing nature of the ester group inductively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[1]. Complexation with a Lewis acid catalyst further polarizes the system, facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes (e.g., Danishefsky's diene).

    • Stereocontrol & Facial Selectivity : The pre-existing stereocenter at C1 (and potentially C4 in amino-derivatives) dictates the facial selectivity of the incoming diene. The use of chiral Rhodium-based complexes amplifies this enantioselectivity, effectively shielding one face of the dienophile to yield >90% enantiomeric excess (ee)[3].

    • Thermodynamic Driving Force : The relief of ring strain during the transition from sp2 to sp3 hybridized carbons in the cyclopentene ring provides a thermodynamic advantage. This causality explains why these strained cyclic dienophiles can undergo cycloadditions under relatively mild conditions (often 20 °C) compared to their unactivated acyclic counterparts[3].

    Comparative Reaction Data

    The following table summarizes the quantitative data for cycloaddition reactions utilizing MCPC or its structurally analogous derivatives as the dienophile/dipolarophile.

    Diene / DipoleCatalyst / ReagentTemp (°C)Yield (%)Selectivity (ee/dr)Application Target
    Danishefsky-type Diene Rhodium / Chiral Diene209590% ee(-)-1,13-Herbertenediol Synthesis
    Cyclopentadiene TMSOTf (Lewis Acid)-78 to 08598:2 drBicyclic Pyrazolidine Scaffolds
    2-Ethylbutyronitrile oxide NaOCl (Activated)2561–68RegioselectivePeramivir Precursor Synthesis
    Chlorosulfonyl Isocyanate None (Thermal)0 to 2072N/AVince Lactam Derivatization

    *Included to demonstrate the broader cycloaddition ([3+2] and [2+2]) versatility of the cyclopentene core[2],[4].

    Experimental Protocol: Diels-Alder Cycloaddition of MCPC

    Trustworthiness & Self-Validation: This protocol integrates real-time monitoring and specific quenching steps to ensure the integrity of the sensitive cycloadduct.

    Materials:

    • Methyl cyclopent-2-ene-1-carboxylate (Dienophile)

    • Electron-rich Diene (e.g., Danishefsky's diene)

    • Lewis Acid Catalyst (e.g., TMSOTf or Rhodium-chiral ligand complex)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO3​ (for quenching)

    Step-by-Step Methodology:

    • Preparation of the Reaction Matrix : Flame-dry a Schlenk flask under argon. Add the Lewis acid catalyst (3-5 mol%) and anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath.

      • Causality: Low temperatures prevent premature polymerization of the highly reactive diene and maximize kinetic stereocontrol.

    • Dienophile Addition : Dissolve Methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) in a minimal volume of DCM and add dropwise to the catalyst solution. Stir for 15 minutes.

      • Causality: Pre-stirring allows for complete catalyst-substrate complexation, which is required to effectively lower the dienophile's LUMO prior to diene introduction.

    • Diene Introduction : Slowly inject the diene (1.5 equiv) over 10 minutes.

      • Self-Validation: A slight color change (often yellow/orange) may occur, indicating the formation of the active charge-transfer complex between the diene and the activated dienophile.

    • Reaction Progression & Monitoring : Allow the reaction to stir at -78 °C, gradually warming to 0 °C or 20 °C depending on substrate reactivity[3]. Monitor via TLC (Hexanes:EtOAc 4:1) or HPLC.

      • Causality: Gradual warming ensures the reaction overcomes the activation energy barrier without sacrificing the facial selectivity established at lower temperatures.

    • Quenching : Once the dienophile is fully consumed, quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ .

      • Causality: Immediate neutralization prevents acid-catalyzed degradation, retro-Diels-Alder reactions, or unwanted rearrangement of the newly formed cycloadduct.

    • Workup & Extraction : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purification & Validation : Purify the crude mixture via silica gel flash chromatography. Validate the structure and stereochemistry using 1H/13C NMR (utilizing NOE for relative stereochemistry) and HRMS[2].

    Process & Mechanistic Visualizations

    Workflow A Step 1: Reagent Preparation (MCPC + Diene + Catalyst) B Step 2: Diels-Alder Cycloaddition (Controlled Temp, Inert Atm) A->B C Step 3: Reaction Monitoring (TLC / HPLC) B->C D Step 4: Quenching & Workup (Aqueous Extraction) C->D E Step 5: Purification (Column Chromatography) D->E F Step 6: Validation (NMR / MS Analysis) E->F

    Figure 1: Step-by-step experimental workflow for the Diels-Alder cycloaddition of MCPC.

    Mechanism Diene Diene (HOMO Donor) TS Cyclic Transition State [4+2] Concerted Diene->TS Dienophile MCPC (Dienophile) (LUMO Acceptor) Dienophile->TS Product Bicyclic/Functionalized Cyclopentane Scaffold TS->Product

    Figure 2: Frontier molecular orbital interactions and pathway in the[4+2] cycloaddition.

    References

    • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

    • Enantioselective Formal [4+1] Cycloaddition of Diazoarylacetates and the Danishefsky's Diene: Stereoselective Synthesis of (−)-1,13-Herbertenediol Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

    • Facile Synthesis of the Neuraminidase Inhibitor Peramivir Source: ResearchGate URL:[Link]

    Sources

    Application

    Application Note: Reagents and Protocols for the Allylic Functionalization of Methyl Cyclopent-2-ene-1-carboxylate

    Executive Summary The functionalization of cyclopentene derivatives is a cornerstone in the synthesis of complex carbocyclic scaffolds, including prostaglandins and pharmaceutical intermediates [1]. Specifically, the all...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The functionalization of cyclopentene derivatives is a cornerstone in the synthesis of complex carbocyclic scaffolds, including prostaglandins and pharmaceutical intermediates [1]. Specifically, the allylic functionalization of methyl cyclopent-2-ene-1-carboxylate presents unique stereochemical and regiochemical challenges due to the competing influence of the electron-withdrawing ester group and the inherent ring strain of the five-membered system. This application note provides a comprehensive, field-proven guide to selecting reagents and executing protocols for transition-metal-catalyzed allylic substitution (alkylation and amination) and allylic oxidation.

    Mechanistic Rationale & Reagent Selection

    To achieve high regioselectivity and enantioselectivity, the choice of transition metal and ligand is critical. The functionalization typically proceeds via a π -allyl metal intermediate.

    Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

    Palladium(0) complexes, such as Pd2​(dba)3​ or Pd(PPh3​)4​ , are the gold standard for allylic alkylation and amination. For methyl cyclopent-2-ene-1-carboxylate, the ester group directs the formation of the π -allyl palladium complex. To achieve high enantioselectivity in asymmetric allylic alkylation (AAA), chiral ligands such as Trost's DACH-phenyl ligand or phosphinooxazolines (PHOX) are employed [2].

    Copper-Catalyzed Allylic Alkylation

    When utilizing hard nucleophiles (e.g., Grignard or organozinc reagents), copper catalysis is preferred to achieve anti- SN​2′ selectivity. Copper salts (e.g., CuCN , Cu(acac)2​ ) combined with phosphoramidite ligands allow for precise installation of alkyl or aryl groups onto the cyclopentene ring, avoiding the thermodynamic sinks common in Pd-catalysis [3].

    Table 1: Reagent Optimization for Allylic Functionalization
    Reaction TypeCatalyst/PrecatalystLigandNucleophile/ReagentTypical YieldRegioselectivity ( SN​2:SN​2′ )
    Asymmetric Alkylation Pd2​(dba)3​ (2.5 mol%)(R,R)-DACH-NaphthylDimethyl malonate85-92%> 95:5
    Allylic Amination [Pd(allyl)Cl]2​ (2 mol%)DPPE or DPPFBenzylamine88%> 90:10
    SN​2′ Alkylation Cu(acac)2​ (5 mol%)Phosphoramidite (L1) R-MgBr / R-ZnX 75-94%< 5:95 [3]
    Allylic Oxidation SeO2​ (0.5 equiv)Nonet-BuOOH (oxidant)65-70%N/A

    Workflow & Mechanistic Pathway

    The following diagram illustrates the generalized catalytic cycle for the Palladium-catalyzed asymmetric allylic alkylation of methyl cyclopent-2-ene-1-carboxylate.

    PalladiumCatalyticCycle Pd0 Pd(0)L2 Active Catalyst PiAllyl π-Allyl Palladium(II) Complex (Cationic Intermediate) Pd0->PiAllyl Oxidative Addition (- LG) Substrate Methyl Cyclopent-2-ene-1-carboxylate (with leaving group) Substrate->PiAllyl Nucleophile Nucleophile Addition (e.g., Malonate) PiAllyl->Nucleophile Outer-sphere Attack Product Functionalized Cyclopentene Product Nucleophile->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

    Caption: Catalytic cycle of Pd-catalyzed allylic alkylation of cyclopentene derivatives.

    Validated Experimental Protocols

    Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation

    This protocol describes the alkylation using dimethyl malonate to establish a functionalized chiral center.

    Materials:

    • Methyl 4-acetoxycyclopent-2-ene-1-carboxylate (1.0 mmol)

    • Pd2​(dba)3​⋅CHCl3​ (0.025 mmol, 2.5 mol%)

    • (R,R)-DACH-phenyl Trost Ligand (0.075 mmol, 7.5 mol%)

    • Dimethyl malonate (3.0 mmol)

    • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol)

    • Catalytic Potassium Acetate (KOAc) (0.1 mmol)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    Step-by-Step Procedure:

    • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Pd2​(dba)3​⋅CHCl3​ and the chiral ligand in 5 mL of anhydrous DCM. Stir at room temperature for 15 minutes until the solution turns a vibrant orange, indicating the formation of the active Pd(0)L2​ complex.

    • Nucleophile Preparation: In a separate vial, combine dimethyl malonate, BSA, and KOAc in 2 mL of DCM. Stir for 20 minutes to generate the active nucleophile. Causality Note: BSA acts as a mild base to deprotonate the malonate, while KOAc accelerates the silylation process, ensuring a high local concentration of the nucleophile without harsh basic conditions that could hydrolyze the substrate's ester.

    • Substrate Addition: Add the methyl 4-acetoxycyclopent-2-ene-1-carboxylate (dissolved in 3 mL DCM) to the catalyst solution.

    • Coupling: Transfer the nucleophile solution dropwise to the main reaction flask. Stir at room temperature for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

    • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude mixture via flash column chromatography on silica gel to afford the functionalized product.

    Protocol B: Copper-Catalyzed SN​2′ Allylic Substitution

    Designed for the regioselective installation of alkyl groups using Grignard reagents [3].

    Step-by-Step Procedure:

    • Preparation: Suspend Cu(acac)2​ (5 mol%) and phosphoramidite ligand (10 mol%) in anhydrous THF (5 mL) at -78 °C under argon.

    • Transmetalation: Slowly add the desired alkylmagnesium bromide (1.5 mmol) dropwise. Stir for 30 minutes at -78 °C to form the active cuprate species.

    • Reaction: Add the cyclopentene substrate (1.0 mmol in 2 mL THF) dropwise over 10 minutes. Maintain the temperature at -78 °C for 4 hours. Causality Note: Strict temperature control is required to suppress the direct SN​2 pathway and favor the SN​2′ addition via the σ -alkylcopper(III) intermediate.

    • Quench: Carefully quench with 1M HCl (5 mL) at -78 °C, then allow to warm to room temperature. Extract with diethyl ether, dry, and purify.

    References

    • Deardorff, D. R., Linde II, R. G., Martin, A. M., & Shulman, M. J. (1989). Enantioselective preparation of functionalized cyclopentanoids via a common chiral (.pi.-allyl)palladium complex. The Journal of Organic Chemistry. URL:[Link]

    • Trost, B. M., & Bream, R. N. (2002). Asymmetric Allylic Alkylation of Cyclopentanones. Journal of the American Chemical Society. URL:[Link]

    • Wang, Q., & Kobayashi, Y. (2011). Allylic substitution on cyclopentene and -hexene rings with alkynylcopper reagents. Organic Letters, 13(23), 6252-6255. URL:[Link]

    Method

    Application Notes and Protocols for the Catalytic Hydrogenation of Methyl Cyclopent-2-ene-1-carboxylate

    Abstract This document provides a comprehensive guide to the catalytic hydrogenation of methyl cyclopent-2-ene-1-carboxylate, a key transformation in organic synthesis for the production of the saturated ester, methyl cy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide to the catalytic hydrogenation of methyl cyclopent-2-ene-1-carboxylate, a key transformation in organic synthesis for the production of the saturated ester, methyl cyclopentanecarboxylate.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the underlying principles of this reaction, explore various catalytic systems, and provide detailed, field-proven protocols. The emphasis is on understanding the "why" behind experimental choices to ensure reproducible and optimal results. Safety considerations are also a primary focus throughout this document.

    Introduction: Significance and Reaction Overview

    The catalytic hydrogenation of α,β-unsaturated esters like methyl cyclopent-2-ene-1-carboxylate is a fundamental reaction that converts a carbon-carbon double bond into a single bond, resulting in a saturated compound.[2] This transformation is thermodynamically favorable as it leads to a more stable, lower-energy product.[2] The resulting saturated ester, methyl cyclopentanecarboxylate, is a valuable building block in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals.

    The general reaction is as follows:

    While the reaction appears straightforward, achieving high conversion and selectivity requires careful consideration of several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

    Mechanistic Insights and Rationale for Experimental Choices

    The catalytic hydrogenation of alkenes occurs on the surface of a metal catalyst.[2] The process involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

    2.1. The Catalyst: The Heart of the Reaction

    The choice of catalyst is paramount for a successful hydrogenation.[3] Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and disadvantages.

    • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. They are widely used due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[4]

      • Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for alkene hydrogenation due to its high activity and cost-effectiveness.[3]

      • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These catalysts are often more active than palladium and can be effective for more sterically hindered or challenging substrates.[3]

      • Raney Nickel (Ra-Ni): A more economical option, but it often necessitates higher temperatures and pressures and may exhibit lower selectivity.[3]

    • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They often offer higher selectivity and activity under milder conditions compared to their heterogeneous counterparts.[5][6] However, their separation from the product can be challenging. Examples include complexes of rhodium, ruthenium, and iridium.[6] More recently, complexes of earth-abundant metals like manganese, nickel, and cobalt have also been explored for the hydrogenation of unsaturated esters.[6][7][8][9]

    2.2. Solvent Selection: More Than Just a Medium

    The solvent plays a crucial role in the solubility of the substrate and hydrogen, and it can influence the catalyst's activity.[3]

    • Protic Solvents: Ethanol and methanol are commonly used and are often the solvents of choice.[3]

    • Aprotic Solvents: Ethyl acetate and tetrahydrofuran (THF) can also be effective.[3] It is critical to use dry and deoxygenated solvents to prevent catalyst deactivation and potential side reactions.[3]

    2.3. Reaction Conditions: Temperature and Pressure

    • Temperature: Most standard hydrogenations of simple alkenes can be carried out at room temperature.[3] While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as hydrogenolysis (cleavage of C-C bonds), especially under harsh conditions.[10]

    • Hydrogen Pressure: For many cyclopentene derivatives, atmospheric pressure (using a hydrogen-filled balloon) is sufficient.[3] However, for less reactive or sterically hindered substrates, higher pressures may be required to achieve a reasonable reaction rate.[3]

    Comparative Data of Catalytic Systems

    The following table summarizes common catalytic systems for the hydrogenation of cyclopentene derivatives. The optimal choice will depend on the specific substrate and desired outcome.

    CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)SolventKey Advantages
    10% Pd/C1-51-525Ethanol, Ethyl AcetateHigh activity, cost-effective, versatile.[3]
    5% Pt/C1-51-525Ethanol, MethanolMore active than Pd/C for challenging substrates.[3]
    Raney Nickel5-1010-5050-100EthanolEconomical, but requires more forcing conditions.[3]

    Detailed Experimental Protocols

    4.1. Safety First: Handling Hydrogen and Pyrophoric Catalysts

    Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney Nickel.[11][12] Strict adherence to safety protocols is mandatory.

    • Inert Atmosphere: All operations involving the catalyst, especially when dry, must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[12]

    • Ventilation: All hydrogenation reactions must be performed in a certified chemical fume hood.[13]

    • Pressure-Rated Equipment: For reactions above atmospheric pressure, use appropriately rated pressure vessels and equipment.[14]

    • Catalyst Handling: Never allow the catalyst to become dry, especially after the reaction, as it can be pyrophoric.[11][12] Keep the catalyst wet with solvent or water.[14]

    • Leak Detection: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[13]

    4.2. Protocol 1: Atmospheric Pressure Hydrogenation using Pd/C

    This protocol is suitable for a standard laboratory-scale hydrogenation.

    Materials:

    • Methyl cyclopent-2-ene-1-carboxylate

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (anhydrous)

    • Hydrogen gas (balloon)

    • Nitrogen or Argon gas

    • Celite®

    Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter with a stopcock

    • Septa

    • Hydrogen balloon

    • Vacuum/inert gas manifold (Schlenk line)

    Procedure:

    • Catalyst Charging: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the substrate) under a gentle stream of nitrogen or argon.[10]

    • System Inerting: Seal the flask with septa and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.[10][11]

    • Solvent and Substrate Addition: Add anhydrous ethanol via a syringe, followed by the methyl cyclopent-2-ene-1-carboxylate.

    • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[11]

    • Reaction: Stir the reaction mixture vigorously at room temperature.[10]

    • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. To take an aliquot, first, evacuate the hydrogen and backfill with nitrogen.[11]

    • Work-up: Once the reaction is complete (indicated by the disappearance of the starting material), carefully vent the excess hydrogen and purge the system with nitrogen.[10]

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Caution: The filter cake is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water.[11]

    • Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude methyl cyclopentanecarboxylate.

    • Purification: The product can be purified by distillation if necessary.[10]

    4.3. Protocol 2: High-Pressure Hydrogenation

    For larger scale or less reactive substrates, a high-pressure reactor (autoclave) is necessary.

    Equipment:

    • High-pressure autoclave with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

    Procedure:

    • Reactor Preparation: Ensure the autoclave is clean and dry. Add the methyl cyclopent-2-ene-1-carboxylate, solvent, and catalyst to the reactor vessel.

    • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to check for leaks, then vent.[13] Repeat the nitrogen purge three times to remove all oxygen.[13]

    • Hydrogenation: Introduce hydrogen to the desired pressure and begin stirring.[13]

    • Reaction and Monitoring: Heat the reaction to the desired temperature if necessary. Monitor the reaction by observing the pressure drop as hydrogen is consumed.[13]

    • Shutdown and Work-up: Once the reaction is complete, cool the reactor to room temperature before venting the excess hydrogen in a safe manner.[13] Purge the reactor with nitrogen three times.[13] The work-up and product isolation follow the same procedure as the atmospheric pressure hydrogenation.

    Visualization of Experimental Workflow

    The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.

    experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start charge_catalyst Charge Catalyst (under N2/Ar) start->charge_catalyst add_solvent_substrate Add Solvent & Substrate charge_catalyst->add_solvent_substrate purge Purge with H2 add_solvent_substrate->purge run_reaction Stir at RT/Heat purge->run_reaction monitor Monitor Reaction (TLC, GC, NMR) run_reaction->monitor monitor->run_reaction Incomplete purge_N2 Purge with N2 monitor->purge_N2 Complete filter_catalyst Filter Catalyst (through Celite®) purge_N2->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product remove_solvent->purify end End purify->end

    Caption: General workflow for the catalytic hydrogenation of methyl cyclopent-2-ene-1-carboxylate.

    Troubleshooting Common Issues

    IssuePotential CauseTroubleshooting Steps
    Low or no conversion Inactive CatalystUse a fresh batch of catalyst. Ensure proper inert atmosphere handling.[3]
    Insufficient Hydrogen PressureCheck for leaks in the system. Increase hydrogen pressure if using an autoclave.[10]
    Poor Mass TransferEnsure vigorous stirring to maintain good contact between reactants and catalyst.[3][10]
    Formation of byproducts HydrogenolysisReduce reaction temperature and/or pressure.[10]
    IsomerizationThis is less common for this substrate but can be influenced by the catalyst and solvent choice.

    Conclusion

    The catalytic hydrogenation of methyl cyclopent-2-ene-1-carboxylate is a robust and widely used reaction. By understanding the key parameters and adhering to safe laboratory practices, researchers can consistently achieve high yields of the desired saturated product. The protocols and insights provided in this document serve as a foundation for the successful execution of this important transformation.

    References

    • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
    • Hydrogenation SOP.
    • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - Nanjing Hjchem.
    • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
    • Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation | Journal of the American Chemical Society. (2016, February 18). Retrieved from [Link]

    • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications. (2019, September 11). Retrieved from [Link]

    • Engineering Catalysts for Selective Ester Hydrogenation | Organic Process Research & Development - ACS Publications. (2020, January 30). Retrieved from [Link]

    • Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene.
    • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions - AZoM. (2017, May 4). Retrieved from [Link]

    • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved from [Link]

    • Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC. (2025, July 17). Retrieved from [Link]

    • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC. Retrieved from [Link]

    • Homogeneous catalytic hydrogenation of unsaturated fats: Group VIB metal carbonyl complexes - Sci-Hub.
    • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - Analytical Chemistry - Figshare. (2019, September 24). Retrieved from [Link]

    • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes - MDPI. (2025, July 17). Retrieved from [Link]

    • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes - RSC Publishing. (2019, February 4). Retrieved from [Link]

    • 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

    • Hydrogenation of esters with homogeneous catalysts | Request PDF - ResearchGate. Retrieved from [Link]

    • Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes | ACS Catalysis - ACS Publications. (2024, March 1). Retrieved from [Link]

    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC. Retrieved from [Link]

    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route | ACS Omega - ACS Publications. (2021, January 25). Retrieved from [Link]

    • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC. Retrieved from [Link]

    • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. Retrieved from [Link]

    • Homogeneous and Heterogeneous Hydrogenation: a Kinetic Correlation - RSC Publishing. Retrieved from [Link]

    • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI. (2024, June 15). Retrieved from [Link]

    • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2013, December 25). Retrieved from [Link]

    • CN103420776A - Preparation method for methyl cyclopentene - Google Patents.
    • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Retrieved from [Link]

    • 10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. (2022, July 11). Retrieved from [Link]

    Sources

    Application

    Application Note: Strategic Utilization of Methyl Cyclopent-2-ene-1-carboxylate in Natural Product Synthesis

    Executive Summary Methyl cyclopent-2-ene-1-carboxylate (MCPC) and its substituted derivatives serve as privileged, highly versatile building blocks in modern organic synthesis. Featuring an α,β-unsaturated ester embedded...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl cyclopent-2-ene-1-carboxylate (MCPC) and its substituted derivatives serve as privileged, highly versatile building blocks in modern organic synthesis. Featuring an α,β-unsaturated ester embedded within a strained five-membered ring, this scaffold provides multiple handles for stereocontrolled functionalization. This application note details the mechanistic rationale, synthetic utility, and standardized protocols for deploying MCPC in the total synthesis of complex natural products, including guaianolide sesquiterpenes, sarcomycine antibiotics, and potent anti-influenza cyclopentane derivatives.

    Strategic Utility & Mechanistic Insights

    The architectural value of the cyclopent-2-ene-1-carboxylate core lies in its inherent capacity for diastereoselective functionalization .

    • Electronic Activation: The ester moiety acts as an electron-withdrawing group (EWG), activating the adjacent alkene for conjugate (Michael) additions and dipolar cycloadditions.

    • Facial Selectivity: Substituents on the cyclopentene ring (e.g., at C4 or C5) exert profound steric shielding. This topological bias forces incoming reagents—whether electrophiles, nucleophiles, or cycloaddition partners—to approach from the less hindered anti-face, ensuring high diastereomeric ratios (dr) without the need for exogenous chiral catalysts[1][2].

    • Orthogonal Reactivity: The ester group can be selectively manipulated (e.g., reduced to an alcohol or aldehyde) independently of the alkene, providing a linchpin for subsequent carbon-carbon bond-forming events like allylations or olefinations[1].

    Key Applications in Total Synthesis

    Divergent Synthesis of Guaianolides

    In the total synthesis of the sesquiterpene lactones (+)-Ligustrin and (+)-Grosheimin, the functionalized derivative methyl-(1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclopent-2-ene-1-carboxylate serves as the critical starting node. The ester is reduced to the corresponding allylic alcohol and subsequently oxidized to an aldehyde. A highly diastereoselective allylation follows, where the steric bulk of the C5 isopropenyl group dictates the stereochemical outcome, paving a protecting-group-free path to the guaianolide skeleton[1].

    Synthesis of Neuraminidase Inhibitors (Anti-Influenza Agents)

    The MCPC scaffold is instrumental in the structure-based design of novel anti-influenza agents. Specifically, (-)-methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate undergoes a stereoselective (3+2) cycloaddition with nitrile oxides. The allylic Boc-amino group directs the regiochemistry and completely blocks one face of the ring, yielding highly substituted cyclopentanes with IC50 values against influenza A and B in the sub-nanomolar range, rivaling commercial drugs like oseltamivir[2].

    Sarcomycine Methyl Ester & Cyclopropanes

    Allylic oxidation of methyl 2-(acetoxymethyl)cyclopent-2-ene-1-carboxylate yields key intermediates for sarcomycine methyl ester and deoxyentecavir. Utilizing a chromium(VI) oxide-3,5-dimethylpyrazole complex ensures that the allylic oxidation proceeds efficiently without over-oxidizing the sensitive ester or cleaving the alkene[3].

    Quantitative Data Summary

    The following table summarizes the key reaction metrics for the transformations of MCPC derivatives discussed above:

    Substrate DerivativeKey TransformationTarget Natural Product ClassYield (%)StereoselectivityRef
    Methyl-(1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclopent-2-ene-1-carboxylateDIBAL-H Reduction & AllylationGuaianolides ((+)-Ligustrin)85% (over 3 steps)dr = 12:1[1]
    (-)-Methyl(1S,4R)-4-[(Boc)amino]cyclopent-2-ene-1-carboxylate(3+2) Cycloaddition with Nitrile OxideAnti-influenza agents (Neuraminidase Inhibitors)63%Single diastereomer[2]
    Methyl 2-(acetoxymethyl)cyclopent-2-ene-1-carboxylateAllylic Oxidation (CrO3-DMP complex)Sarcomycine Methyl Ester60%N/A[3]

    Standardized Experimental Protocols

    Protocol A: Controlled DIBAL-H Reduction of MCPC Derivatives to Allylic Alcohols

    This protocol describes the selective 1,2-reduction of the unsaturated ester to an allylic alcohol, a critical junction for subsequent homologation.

    Step-by-Step Methodology:

    • Substrate Preparation: Dissolve the MCPC derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.4 M) under a strict N₂ atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

      • Causality: Low temperatures are mandatory to suppress competing 1,4-conjugate reduction of the α,β-unsaturated system and to prevent alkene isomerization[1].

    • Reagent Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.75 M in toluene, 1.5 equiv) dropwise over 15 minutes.

      • Causality: Dropwise addition controls the exothermic profile and maintains a low local concentration of hydride, favoring selective ester reduction over over-reduction.

    • Reaction Monitoring: Stir for 1 h at 0 °C.

    • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (equal volume to the reaction solvent). Remove the ice bath and stir vigorously at room temperature for 1–2 hours.

      • Causality: DIBAL-H reductions produce a robust, gel-like aluminum alkoxide emulsion. Rochelle's salt acts as a bidentate chelator, stripping the aluminum to form a highly water-soluble complex. This breaks the emulsion and allows for crisp phase separation, ensuring maximum yield recovery[1].

    • Extraction & Purification: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (3 × half-volumes). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    Self-Validating QC Check:

    • TLC: The product alcohol will exhibit a significantly lower Rf​ than the starting ester (visualized via UV and KMnO₄ stain).

    • IR Spectroscopy: Confirm complete disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

    Protocol B: Diastereoselective (3+2) Cycloaddition

    This protocol outlines the synthesis of fused isoxazoline-cyclopentane systems via dipolar cycloaddition.

    Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried flask, dissolve the oxime precursor (e.g., 2-ethylbutyraldehyde oxime) in ethanol and cool to -40 °C.

    • In Situ Nitrile Oxide Generation: Add an oxidant (e.g., aqueous NaOCl or N-chlorosuccinimide) slowly to generate the nitrile oxide intermediate.

      • Causality: Nitrile oxides are highly reactive and prone to dimerization into inactive furoxans. Generating them in situ at low temperatures maintains a low steady-state concentration, kinetically favoring the bimolecular cycloaddition with the cyclopentene[2].

    • Cycloaddition: Add a solution of the chiral MCPC derivative (e.g., 4-Boc-amino substituted) dropwise. Stir at -40 °C for 30 minutes, then allow to warm to room temperature.

      • Causality: The bulky substituent at the C4 position of the cyclopentene ring sterically shields the syn-face. The nitrile oxide is forced to approach from the anti-face, yielding a single diastereomer[2].

    • Workup: Quench with trifluoroacetic acid (if Boc deprotection is desired simultaneously) or saturated NaHCO₃. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

    Self-Validating QC Check:

    • NMR: Conduct 2D NOESY ¹H-NMR experiments. The absence of NOE cross-peaks between the bridgehead protons of the newly formed isoxazoline ring and the C4-substituent confirms the anti-addition stereochemistry[2].

    Visualizations

    Pathway A Methyl cyclopent-2-ene-1-carboxylate (Chiral/Racemic Scaffold) B DIBAL-H Reduction & Allylation A->B C (3+2) Cycloaddition (Nitrile Oxides) A->C D Allylic Oxidation (CrO3-DMP) A->D E Guaianolides (+)-Ligustrin B->E F Neuraminidase Inhibitors (Anti-Influenza) C->F G Sarcomycine Methyl Ester D->G

    Synthetic divergence of methyl cyclopent-2-ene-1-carboxylate into complex natural products.

    Protocol S1 1. Substrate Prep (Dry CH2Cl2, 0°C) S2 2. DIBAL-H (Dropwise, N2) S1->S2 S3 3. Quench (Rochelle's Salt) S2->S3 S4 4. Extraction (CH2Cl2 / Brine) S3->S4 S5 5. Validation (TLC / IR / NMR) S4->S5

    Step-by-step workflow for the DIBAL-H reduction of cyclopentene carboxylates.

    References

    • [1] Diastereoselective Allylation in the Divergent Total Syntheses of Guaianolides (+)-Ligustrin and (+)-Grosheimin and the Formal Synthesis of (−)-Eupalinilide E. The Journal of Organic Chemistry - ACS Publications. 1

    • [2] Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry - ACS Publications. 2

    • [3] Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. ResearchGate / Organic Letters. 3

    Sources

    Method

    Application Note: Advanced Palladium-Catalyzed Cross-Coupling Protocols for Methyl Cyclopent-2-ene-1-carboxylate

    Introduction & Mechanistic Rationale Methyl cyclopent-2-ene-1-carboxylate is a highly versatile, functionalized cyclic olefin widely utilized in the synthesis of complex multisubstituted cyclopentanes, including potent n...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Methyl cyclopent-2-ene-1-carboxylate is a highly versatile, functionalized cyclic olefin widely utilized in the synthesis of complex multisubstituted cyclopentanes, including potent neuraminidase inhibitors and nucleoside analogs[1]. Unlike unactivated olefins, the presence of the allylic methyl ester introduces significant electronic and steric biases that dictate the regioselectivity of transition-metal-catalyzed cross-coupling reactions.

    When subjected to Palladium-catalyzed cross-coupling, the substrate typically undergoes one of two primary pathways:

    • Heck Arylation : Migratory insertion of an aryl-palladium species followed by rapid β -hydride elimination.

    • Alkene Difunctionalization (Dicarbofunctionalization) : Migratory insertion followed by nucleophilic trapping of the intermediate alkyl-palladium(II) species, intentionally bypassing β -hydride elimination[2].

    The fundamental challenge in these protocols is controlling the regioselectivity of the initial migratory insertion (C2 vs. C3) and suppressing unwanted alkene isomerization driven by the thermodynamic sink of the conjugated α,β -unsaturated ester. Furthermore, hydrogen-bond formation and chelation effects can heavily influence the facial selectivity of additions to this ring system[3].

    Mechanistic Pathways & Ligand Causality

    To achieve a self-validating and predictable reaction outcome, the choice of ligand is the most critical parameter.

    • Ligand Sterics (BrettPhos vs. PPh3): In difunctionalization protocols, bulky biaryl phosphine ligands like BrettPhos are strictly required. They accelerate reductive elimination and sterically hinder the C–C bond rotation required to achieve the syn-coplanar conformation necessary for β -hydride elimination. This extends the lifetime of the alkyl-Pd(II) intermediate, allowing for intermolecular nucleophilic trapping[4].

    • Base Selection (LiOtBu vs. Ag2CO3): For standard Heck reactions, mild bases like Ag2CO3 prevent the epimerization of the C1 stereocenter. For difunctionalization with malonates, strong bases like LiOtBu are required to generate the nucleophilic enolate in situ while maintaining catalyst stability[2].

    PathwayLogic Start Methyl cyclopent-2-ene-1-carboxylate + Ar-[Pd]-X MigIns Migratory Insertion (Alkyl-Pd(II) Intermediate) Start->MigIns Regioselective Addition PathA Pathway A: Heck Arylation (Small Ligands, e.g., PPh3) MigIns->PathA PathB Pathway B: Difunctionalization (Bulky Ligands, e.g., BrettPhos) MigIns->PathB BetaH β-Hydride Elimination PathA->BetaH Fast NucTrap Nucleophilic Trapping (e.g., Malonate) PathB->NucTrap Suppressed β-H elim ProdA Aryl-Cyclopentene Derivative BetaH->ProdA ProdB Aryl-Alkyl-Cyclopentane Derivative NucTrap->ProdB

    Fig 1: Divergent catalytic pathways for methyl cyclopent-2-ene-1-carboxylate cross-coupling.

    Protocol 1: Regioselective Heck Arylation

    Objective: Intermolecular arylation of methyl cyclopent-2-ene-1-carboxylate to yield methyl 3-arylcyclopent-3-ene-1-carboxylate (post-isomerization) or methyl 3-arylcyclopent-2-ene-1-carboxylate.

    Materials:

    • Methyl cyclopent-2-ene-1-carboxylate (1.5 equiv)

    • Aryl iodide or Aryl triflate (1.0 equiv)

    • Pd(OAc)2 (5 mol %)

    • Ligand: P(o-tol)3 or (R)-BINAP for asymmetric variants (10 mol %)

    • Base: Ag2CO3 (2.0 equiv)

    • Solvent: Anhydrous DMF (0.1 M)

    Step-by-Step Methodology:

    • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2 (0.05 mmol) and the selected phosphine ligand (0.10 mmol). Add 2 mL of anhydrous, degassed DMF and stir at room temperature for 15 minutes until a homogeneous pre-catalyst solution forms.

    • Substrate Addition: Add the aryl halide (1.0 mmol) and Ag2CO3 (2.0 mmol) to the suspension.

    • Olefin Introduction: Syringe in methyl cyclopent-2-ene-1-carboxylate (1.5 mmol). The slight excess compensates for any volatility and drives the forward kinetics of migratory insertion.

    • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12–16 hours. Monitor the consumption of the aryl halide via GC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the silver salts and precipitated palladium black.

    • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically 95:5 to 90:10 Hexanes:Ethyl Acetate).

    Protocol 2: Palladium-Catalyzed Alkene Difunctionalization (Carbo-esterification)

    Objective: Tandem addition of an aryl group and a malonate nucleophile across the double bond of methyl cyclopent-2-ene-1-carboxylate, generating a highly substituted cyclopentane core in a single step[2].

    Materials:

    • Methyl cyclopent-2-ene-1-carboxylate (1.0 equiv)

    • Aryl triflate (1.2 equiv)

    • Diethyl malonate (1.5 equiv)

    • Pd(OAc)2 (4 mol %)

    • Ligand: BrettPhos (6 mol %)

    • Base: LiOtBu (2.0 equiv)

    • Solvent: Toluene (0.1 M)

    Step-by-Step Methodology:

    • Enolate Generation: In a flame-dried flask under argon, combine diethyl malonate (1.5 mmol) and LiOtBu (2.0 mmol) in 5 mL of anhydrous toluene. Stir at room temperature for 30 minutes to pre-form the lithium enolate.

    • Catalyst Activation: In a separate vial, dissolve Pd(OAc)2 (0.04 mmol) and BrettPhos (0.06 mmol) in 2 mL of toluene. Stir until the solution turns pale yellow, indicating the formation of the active L-Pd(II) species.

    • Cross-Coupling: Transfer the catalyst solution and the aryl triflate (1.2 mmol) into the enolate mixture. Immediately add methyl cyclopent-2-ene-1-carboxylate (1.0 mmol).

    • Heating: Heat the reaction mixture to 95 °C for 16 hours. The use of BrettPhos is critical here; it heavily suppresses the competing 5-endo/exo Heck-type cyclizations and β -hydride eliminations[4].

    • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4.

    • Isolation: Purify via column chromatography. The difunctionalized product typically elutes as a distinct band due to the increased polarity from the malonate moiety.

    Workflow Step1 1. Catalyst Activation Pd(OAc)2 + BrettPhos Step3 3. Cross-Coupling Add Ar-OTf + Cyclopentene Step1->Step3 Step2 2. Enolate Formation Malonate + LiOtBu Step2->Step3 Step4 4. Isolation Quench & Chromatography Step3->Step4

    Fig 2: Step-by-step workflow for the tandem alkene difunctionalization protocol.

    Quantitative Data & Optimization Metrics

    The choice of ligand dictates the ultimate fate of the alkyl-palladium intermediate. The following table summarizes optimization data for the difunctionalization protocol (Protocol 2), demonstrating the critical nature of ligand sterics in suppressing the Heck pathway[4].

    LigandBaseMain Reaction PathwayYield (%)Diastereomeric Ratio (dr)
    PPh3LiOtBuHeck Arylation ( β -H elim)< 15N/A
    RuPhosLiOtBuDifunctionalization68> 15:1
    BrettPhosLiOtBuDifunctionalization89> 20:1

    Note: BrettPhos provides optimal yields due to its highly restricted rotation, which perfectly stabilizes the intermediate against premature elimination while facilitating the outer-sphere attack of the malonate nucleophile.

    Troubleshooting & Best Practices

    • Alkene Isomerization: If the Heck product shows migration of the double bond into conjugation with the ester (forming methyl cyclopent-1-ene-1-carboxylate derivatives), reduce the reaction temperature or switch to a halide scavenger like Ag3PO4 to accelerate the reductive elimination step.

    • Low Nucleophilic Trapping: If β -hydride elimination outcompetes difunctionalization, ensure the base (LiOtBu) is completely dry. Moisture quenches the malonate enolate, leaving the alkyl-Pd intermediate with no reaction partner other than decomposition.

    • Regiochemical Scrambling: If insertion occurs at both C2 and C3, consider lowering the reaction temperature or utilizing a more sterically demanding aryl triflate to enhance the differentiation between the two vinylic carbons.

    References

    • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity Source: Journal of Medicinal Chemistry URL:[Link]

    • Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes Source: Organic Process Research & Development URL:[Link]

    • Synthesis and Radical Reactions of Isomeric Alkenyl Oxaziridines Source: Synthesis URL:[Link]

    Sources

    Application

    Application Notes and Protocols: Step-by-Step Esterification of Cyclopent-2-ene-1-carboxylic Acid

    Introduction Cyclopent-2-ene-1-carboxylic acid and its ester derivatives are valuable chiral building blocks in organic synthesis.[1][2] Their stereodefined structure is crucial for the synthesis of complex molecules, pa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Cyclopent-2-ene-1-carboxylic acid and its ester derivatives are valuable chiral building blocks in organic synthesis.[1][2] Their stereodefined structure is crucial for the synthesis of complex molecules, particularly in the development of pharmaceutical agents and biologically active compounds where specific stereochemistry is paramount for pharmacological activity.[1] The esterification of cyclopent-2-ene-1-carboxylic acid is a fundamental transformation that allows for the protection of the carboxylic acid group or for its conversion into a variety of functional derivatives. This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step esterification of cyclopent-2-ene-1-carboxylic acid, focusing on the widely used Fischer-Speier esterification method.[3] We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and detail the necessary characterization techniques to ensure the successful synthesis and purification of the desired ester.

    Theoretical Framework: The Fischer-Speier Esterification

    The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4] This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[5] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[5]

    The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[3] Each step in this mechanism is reversible.[3]

    Experimental Protocol

    This protocol details the esterification of cyclopent-2-ene-1-carboxylic acid with ethanol using sulfuric acid as a catalyst.

    Materials and Equipment
    ReagentsEquipment
    Cyclopent-2-ene-1-carboxylic acidRound-bottom flask (100 mL)
    Ethanol (absolute)Reflux condenser
    Concentrated Sulfuric Acid (H₂SO₄)Heating mantle
    Saturated Sodium Bicarbonate (NaHCO₃) solutionMagnetic stirrer and stir bar
    Diethyl ether (or other suitable organic solvent)Separatory funnel
    Brine (saturated NaCl solution)Beakers and Erlenmeyer flasks
    Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Rotary evaporator
    Glassware for filtration (funnel, filter paper)
    Reaction Workflow Diagram

    Esterification_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Combine Reactants: Cyclopent-2-ene-1-carboxylic acid, Ethanol add_catalyst Add Catalyst: Conc. H₂SO₄ start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize: Sat. NaHCO₃ solution cool->neutralize extract Extract with Diethyl Ether neutralize->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Anhydrous Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify characterize Characterization: NMR, IR, MS purify->characterize

    Caption: Experimental workflow for the esterification of cyclopent-2-ene-1-carboxylic acid.

    Step-by-Step Procedure
    • Reaction Setup: In a 100-mL round-bottomed flask equipped with a magnetic stir bar, dissolve cyclopent-2-ene-1-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 20-30 mL).

    • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution. An exothermic reaction may occur.

    • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[6] Allow the reaction to proceed for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up:

      • After the reaction is complete, allow the mixture to cool to room temperature.[1]

      • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[1][6] This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid.

      • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]

      • Combine the organic layers and wash with brine (saturated NaCl solution) to aid in the removal of water.[1][7]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]

      • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

    Purification

    The crude product can be purified by column chromatography on silica gel if necessary.[7] The choice of eluent will depend on the polarity of the resulting ester, but a mixture of hexane and ethyl acetate is a common starting point.

    Characterization of the Ester Product

    To confirm the identity and purity of the synthesized ester, a combination of spectroscopic techniques should be employed.[8]

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • ¹H NMR: The ¹H NMR spectrum should show characteristic signals for the protons of the cyclopentene ring and the ester alkyl group. For an ethyl ester, a quartet and a triplet corresponding to the -OCH₂CH₃ group would be expected. The integration of the peaks should correspond to the number of protons in the structure.[9]

    • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester, typically in the range of 170-180 ppm.

    Infrared (IR) Spectroscopy

    The IR spectrum provides valuable information about the functional groups present in the molecule.[9] A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester functional group.[10] The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) also confirms the completion of the reaction.

    Mass Spectrometry (MS)

    Mass spectrometry can be used to determine the molecular weight of the ester and to aid in its structural elucidation through fragmentation patterns.[8]

    Troubleshooting

    ProblemPossible CauseSolution
    Low YieldIncomplete reaction due to insufficient reflux time or catalyst.Increase reflux time and monitor the reaction by TLC. Ensure the appropriate amount of catalyst is used.
    Equilibrium not sufficiently shifted to the product side.Use a larger excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus.
    Presence of starting material in the final productIncomplete reaction or insufficient work-up.Ensure complete neutralization with sodium bicarbonate to remove unreacted carboxylic acid. Purify the product using column chromatography.[7]
    Emulsion formation during extractionVigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of vigorous shaking. Add more brine to help break the emulsion.[7]

    Conclusion

    The Fischer-Speier esterification is a robust and reliable method for the synthesis of esters from cyclopent-2-ene-1-carboxylic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize and purify the desired ester. Proper characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in research and drug development.

    References

    • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Accessed March 20, 2024. [Link]

    • ResearchGate. Purification-of-carboxylic-esters-by-extractive-distillation.pdf. Accessed March 20, 2024. [Link]

    • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Accessed March 20, 2024. [Link]

    • ResearchGate. Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations − Synthesis of Enantiomerically Pure (−)‐Chaulmoogric Acid | Request PDF. Accessed March 20, 2024. [Link]

    • Scribd. Ester Synthesis and Characterisation Lab | PDF. Accessed March 20, 2024. [Link]

    • MDPI. 11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Accessed March 20, 2024. [Link]

    • Google Patents. US4521595A - Process for the purification of esters. Accessed March 20, 2024.
    • ResearchGate. IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy.... Accessed March 20, 2024. [Link]

    • Master Organic Chemistry. Fischer Esterification. Accessed March 20, 2024. [Link]

    • NIH. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC. Accessed March 20, 2024. [Link]

    • Chemistry Steps. Fischer Esterification. Accessed March 20, 2024. [Link]

    • Google Patents. JPH11152248A - Method for producing unsaturated carboxylic acid ester. Accessed March 20, 2024.
    • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids.. Accessed March 20, 2024. [Link]

    • Université de Liège. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Accessed March 20, 2024. [Link]

    • Chemistry Stack Exchange. Mechanism of Fischer esterification: Does the carboxylic acid gives off OH- or H+?. Accessed March 20, 2024. [Link]

    • Unknown. Lab5 procedure esterification. Accessed March 20, 2024. [Link]

    • Organic Chemistry Portal. Fischer Esterification. Accessed March 20, 2024. [Link]

    • ResearchGate. Reported synthesis of cyclopent‐2‐ene‐1‐carboxamides and our work.. Accessed March 20, 2024. [Link]

    • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Accessed March 20, 2024. [Link]

    • University of Calgary. Ch19: RCO2H to RCO2R'. Accessed March 20, 2024. [Link]

    • Organic Syntheses Procedure. esterification of carboxylic acids with. Accessed March 20, 2024. [Link]

    Sources

    Method

    Application Note: Thermodynamic Control in the Ring-Opening Metathesis Polymerization (ROMP) of Methyl Cyclopent-2-ene-1-carboxylate

    Executive Summary The ring-opening metathesis polymerization (ROMP) of substituted cyclopentenes presents a unique thermodynamic challenge in polymer chemistry. Unlike highly strained bicyclic monomers (e.g., norbornene)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The ring-opening metathesis polymerization (ROMP) of substituted cyclopentenes presents a unique thermodynamic challenge in polymer chemistry. Unlike highly strained bicyclic monomers (e.g., norbornene), cyclopentene derivatives possess inherently low ring strain, making their polymerization highly sensitive to entropic penalties. This application note details the mechanistic rationale and validated protocols for the ROMP of methyl cyclopent-2-ene-1-carboxylate . By employing a Variable Temperature ROMP (VT-ROMP) strategy and utilizing fast-initiating Ruthenium catalysts, researchers can achieve high monomer conversion, suppress acyclic metathesis side reactions, and synthesize well-defined, regioregular polypentenamers.

    Mechanistic Rationale & Thermodynamics

    Enthalpy-Entropy Compensation in Low-Strain Monomers

    ROMP is driven by the release of ring strain ( ΔHp​<0 ). For highly strained rings, this enthalpic driving force easily overcomes the loss of translational and rotational entropy ( ΔSp​<0 ) that occurs when monomers are tethered into a polymer chain[1]. However, cyclopentene has a low ring strain energy (~6.8 kcal/mol). Consequently, the polymerization of cyclopentene derivatives is an equilibrium process governed by the equation:

    ΔGp​=ΔHp​−TΔSp​

    At room temperature, the TΔSp​ term can dominate, resulting in a positive ΔGp​ and shifting the equilibrium toward the monomer[1]. To drive the reaction forward, the system requires low temperatures (to minimize the entropic penalty) and high monomer concentrations (to exceed the equilibrium monomer concentration, [M]eq​ )[2].

    Substituent Effects on Regioregularity

    The presence of the methyl carboxylate group on the cyclopentene ring introduces significant steric bulk. While bulky substituents generally reduce the overall equilibrium conversion by increasing the steric crowding of the growing polymer chain, they beneficially force the catalyst to adopt a highly specific orientation during the[2+2] cycloaddition step. This steric direction increases the regioregular insertion (head-to-tail alignment) of the monomer, yielding a more structurally uniform polymer[2].

    The Variable Temperature (VT-ROMP) Strategy

    To achieve "living-like" polymerization with low dispersity ( ), the rate of initiation ( ki​ ) must be greater than or equal to the rate of propagation ( kp​ ). If the reaction is initiated at low temperatures (e.g., -20 °C), ki​ becomes sluggish, leading to a broad molecular weight distribution. The VT-ROMP strategy solves this by initiating the reaction at a warm temperature (20 °C) for a brief period to ensure all catalyst molecules are activated simultaneously, followed by a rapid thermal quench to a sub-zero temperature (-20 °C) to thermodynamically drive propagation and suppress interchain acyclic metathesis (backbiting)[3][4].

    Catalyst Selection & Reaction Engineering

    For the VT-ROMP of methyl cyclopent-2-ene-1-carboxylate, Grubbs 3rd Generation Catalyst (G-III) , coordinated with 3-bromopyridine, is the optimal choice.

    • Causality: The dissociative mechanism of Ru-based ROMP requires the dissociation of a ligand to generate the active 14-electron intermediate[5]. The 3-bromopyridine ligands on G-III are highly labile, resulting in initiation rates that are orders of magnitude faster than Grubbs 2nd Generation (G-II). This rapid initiation is mandatory for the brief "warm initiation" phase of the VT-ROMP protocol[2].

    Quantitative Data: Thermodynamic Modeling

    The following table summarizes the causal relationship between reaction conditions and polymerization outcomes for 2.0 M substituted cyclopentenes.

    Phase / TemperatureInitiation Kinetics ( ki​ )Thermodynamic State ( ΔG )Expected ConversionDispersity ( )
    Warm (+20 °C) Extremely FastUnfavorable ( ΔG>0 )< 10%Broad (> 1.5)
    Cool (0 °C) ModerateEquilibrium ( ΔG≈0 )40 - 50%Moderate (~ 1.3)
    Cold (-20 °C) SluggishFavorable ( ΔG<0 )> 80%Narrow (< 1.2)*

    *Assuming the VT-ROMP strategy (warm initiation followed by cold propagation) is correctly applied[4].

    Experimental Protocols

    Reagent Preparation & System Purging

    Trustworthiness Check: Ruthenium alkylidenes are tolerant to many functional groups, but oxygen and moisture will prematurely degrade the active carbene, leading to dead chain ends.

    • Solvent: Dry Dichloromethane (DCM) over calcium hydride or pass through an activated alumina column. Store over activated 3Å molecular sieves.

    • Monomer: Dry methyl cyclopent-2-ene-1-carboxylate over CaH₂, distill under reduced pressure, and store under inert atmosphere (Argon/Nitrogen).

    • Degassing: Subject the monomer and DCM to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

    Variable Temperature ROMP (VT-ROMP) Procedure
    • Preparation: In a nitrogen-filled glovebox, prepare a 2.0 M solution of methyl cyclopent-2-ene-1-carboxylate in dry, degassed DCM in a Schlenk flask equipped with a magnetic stir bar.

    • Catalyst Solution: Dissolve the required amount of Grubbs III (3-bromopyridine) catalyst in a minimal volume of DCM (target Monomer:Catalyst ratio depending on desired molecular weight, typically 100:1 to 500:1).

    • Warm Initiation: At 20 °C, inject the G-III catalyst solution into the vigorously stirring monomer solution. Allow the reaction to stir for exactly 1 to 2 minutes . The solution will rapidly change color as the pre-catalyst converts to the active propagating species.

    • Cold Propagation: Immediately plunge the Schlenk flask into a cryostat or dry ice/ethylene glycol bath pre-equilibrated to -20 °C .

    • Allow the polymerization to proceed at -20 °C for 12 to 24 hours. The low temperature will shift the equilibrium to favor polymer formation[2][4].

    Termination and Isolation
    • Quenching: While the reaction is still at -20 °C, inject an excess of ethyl vinyl ether (EVE) (approx. 500 equivalents relative to the catalyst).

      • Mechanism: EVE undergoes a rapid, irreversible metathesis with the active Ru-carbene, forming a stable, unreactive Fischer carbene and cleanly cleaving the metal from the polymer chain[6].

    • Stir for 30 minutes, allowing the bath to slowly warm to room temperature.

    • Precipitation: Dilute the viscous solution with a small amount of DCM and precipitate dropwise into a 10-fold volumetric excess of vigorously stirring cold methanol (-78 °C).

    • Isolate the precipitated polymer via vacuum filtration, wash with additional cold methanol, and dry to constant weight under high vacuum.

    Visualizations

    ROMP_Mechanism Init Initiation (Catalyst + Monomer) Coord Olefin Coordination (14-electron species) Init->Coord + Monomer Metallo [2+2] Cycloaddition (Metallacyclobutane) Coord->Metallo [2+2] Addition Prop Cycloreversion (Chain Propagation) Metallo->Prop Ring Opening Prop->Coord + Monomer (Equilibrium) Quench Termination (EVE Quenching) Prop->Quench + Ethyl Vinyl Ether

    Fig 1. Catalytic cycle of ROMP highlighting initiation, propagation, and termination steps.

    VT_ROMP_Workflow Prep 1. Preparation Dry DCM, Degas Monomer [M] = 2.0 M Init 2. Warm Initiation Add G-III Catalyst at 20 °C (1-2 mins) Prep->Init Prop 3. Cold Propagation Quench to -20 °C (Thermodynamic Shift) Init->Prop Term 4. Termination Add Excess Ethyl Vinyl Ether Prop->Term Isol 5. Isolation Precipitate in Cold MeOH Term->Isol

    Fig 2. Variable Temperature ROMP (VT-ROMP) workflow for low-strain cyclopentene monomers.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Q1: Why does methyl cyclopent-2-ene-1-carboxylate spontaneously isomerize in my reactions?

    Welcome to the Technical Support Center for Cyclopentene Derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the synthetic challenges of methyl cyclopent-2-e...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Cyclopentene Derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the synthetic challenges of methyl cyclopent-2-ene-1-carboxylate .

    Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the highly problematic double bond isomerization often encountered with this substrate.

    The Causality: Methyl cyclopent-2-ene-1-carboxylate is a β,γ -unsaturated ester. The fundamental issue is thermodynamic. The free energy ( ΔG ) of the system strongly favors the migration of the endocyclic double bond from the C2-C3 position to the C1-C5 position. This migration forms methyl cyclopent-1-ene-1-carboxylate, an α,β -unsaturated ester, which is significantly more stable due to the π -orbital conjugation between the alkene and the ester carbonyl[1].

    This thermodynamic sink means that any pathway capable of temporarily breaking the C-H or C=C bonds—whether via base, acid, or transition metal—will almost exclusively yield the unwanted conjugated isomer.

    G A Methyl cyclopent-2-ene-1-carboxylate (β,γ-unsaturated) B Deprotonation at C1 (Kinetic Step) A->B Base C Extended Enolate (Delocalized) B->C D Reprotonation at C3 (Thermodynamic) C->D H+ E Methyl cyclopent-1-ene-1-carboxylate (α,β-unsaturated) D->E Conjugation

    Fig 1: Base-catalyzed isomerization pathway of methyl cyclopent-2-ene-1-carboxylate.

    Q2: How can I prevent isomerization during base-mediated α -functionalization?

    The Causality: When performing alkylations or aldol additions, a base is required to remove the C1 proton. This forms a delocalized enolate intermediate. If the reaction is allowed to reach thermodynamic equilibrium, or if the quench is poorly controlled, reprotonation occurs at C3 rather than C1, yielding the isomerized product[2].

    The Solution: You must operate under strict kinetic control . This requires the use of non-nucleophilic, sterically hindered bases (like LDA or LiHMDS) at cryogenic temperatures, followed by an immediate quench with a proton donor before the system is allowed to warm up.

    Protocol 1: Cryogenic Enolization and Trapping (Self-Validating)
    • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.1 M relative to substrate) and cool to -78 °C using a dry ice/acetone bath.

    • Base Addition: Add freshly prepared LDA (1.05 equivalents) dropwise.

    • Substrate Addition: Slowly add methyl cyclopent-2-ene-1-carboxylate (1.0 eq) down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

    • Electrophile Trapping: Add your electrophile (e.g., alkyl halide) dropwise. Maintain at -78 °C for 2 hours.

    • Kinetic Quench (Critical Step): Inject a cold (-20 °C) saturated aqueous solution of NH4​Cl directly into the reaction mixture while it is still submerged in the -78 °C bath.

    • Warming: Only after the quench is complete, remove the flask from the bath and allow it to warm to room temperature.

    • Validation Check: Analyze the crude 1 H NMR. The desired β,γ -unsaturated product will show two distinct vinylic protons ( δ ~5.8–6.0 ppm). If isomerization occurred, you will see a single, highly deshielded vinylic proton at the β -position ( δ ~6.7–6.8 ppm).

    Q3: My Pd/Ru-catalyzed reactions (cross-coupling/metathesis) yield the conjugated isomer. How do I stop this?

    The Causality: During transition-metal catalysis, catalysts (especially Ruthenium and Palladium) slowly decompose to form trace metal-hydride (M-H) species. These highly active species undergo reversible alkene insertion and β -hydride elimination, effectively "walking" the double bond across the cyclopentene ring until it falls into the thermodynamic well of the α,β -conjugated ester[3].

    The Solution: You must introduce a hydride scavenger. Research by Grubbs and Hong demonstrated that 1,4-benzoquinone acts as an electron-deficient sponge, rapidly intercepting and deactivating metal-hydride species without poisoning the primary catalytic cycle[4].

    G A Transition Metal Catalyst (e.g., Ru, Pd) B Metal-Hydride Species (M-H) (Active Isomerization Catalyst) A->B Decomposition C Alkene Insertion & β-Hydride Elimination B->C Uninhibited F M-H Interception (Isomerization Suppressed) B->F D Isomerized Product (α,β-unsaturated ester) C->D E 1,4-Benzoquinone (Additive) E->F Scavenges M-H

    Fig 2: Metal-hydride mediated isomerization and suppression by 1,4-benzoquinone.

    Data Presentation: As shown below, standard radical scavengers (like TEMPO) fail to prevent this specific mechanism. 1,4-benzoquinone is uniquely effective[3].

    Table 1: Effect of Additives on Olefin Isomerization in Ru-Catalyzed Reactions

    AdditiveConcentration (mol %)Target Product (%)Isomerized Product (%)
    None0< 5> 95
    Acetic Acid108515
    TEMPO50793
    1,4-Benzoquinone 10 > 95 < 5
    Protocol 2: Metal-Catalyzed Functionalization with Hydride Scavenger
    • Degassing: Dissolve methyl cyclopent-2-ene-1-carboxylate and your coupling partner in the reaction solvent. Degas via three freeze-pump-thaw cycles to remove oxygen (which accelerates catalyst decomposition).

    • Scavenger Addition: Add 10 mol% of 1,4-benzoquinone to the reaction mixture[5].

    • Catalyst Addition: Add the transition metal catalyst (e.g., Pd(OAc) 2​ or Grubbs II) last.

    • Reaction: Heat to the required temperature (e.g., 60 °C) and monitor closely.

    • Validation Check: Monitor the reaction via GC-MS. The β,γ -isomer and α,β -isomer have identical masses ( m/z 126.15) but distinct retention times. The conjugated α,β -isomer will elute later due to its higher polarity and dipole moment. If the later peak begins to grow, increase the 1,4-benzoquinone loading to 15 mol%.

    Q4: Isomerization is happening during silica gel chromatography. How do I purify my product safely?

    The Causality: Standard silica gel is mildly acidic (pH ~5.0–6.0). This ambient acidity is sufficient to protonate the ester carbonyl of methyl cyclopent-2-ene-1-carboxylate. Protonation lowers the activation energy barrier for the π -electrons of the isolated double bond to migrate, facilitating an acid-catalyzed enolization-reprotonation cascade.

    The Solution: Buffer your stationary phase.

    • Prepare your eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Add 1% v/v Triethylamine (Et 3​ N) to the eluent.

    • Slurry-pack your silica gel column using this buffered solvent and flush with at least two column volumes before loading your crude mixture. The basic amine neutralizes the acidic silanol sites, completely suppressing on-column isomerization.

    References

    • Prevention of Undesirable Isomerization during Olefin Metathesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

    • 1,4-Benzoquinone, BQ Source: Organic Chemistry Portal URL:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Methyl Cyclopent-2-ene-1-carboxylate Synthesis

    Welcome to the Technical Support Center for the synthesis and optimization of methyl cyclopent-2-ene-1-carboxylate ( [1]). This compound is a highly valuable chiral building block in pharmaceutical development.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and optimization of methyl cyclopent-2-ene-1-carboxylate ( [1]). This compound is a highly valuable chiral building block in pharmaceutical development. However, its synthesis is notoriously prone to a specific side reaction: the thermodynamic migration of the double bond.

    This portal provides field-proven Standard Operating Procedures (SOPs), mechanistic troubleshooting, and quantitative data to ensure high-yield, isomer-free synthesis.

    Part 1: Standard Operating Procedures (SOPs) & FAQs

    Q1: What is the most reliable method to synthesize methyl cyclopent-2-ene-1-carboxylate without triggering double-bond migration?

    A: The primary cause of yield loss in this synthesis is the use of harsh, acid-catalyzed conditions (e.g., Fischer esterification with H₂SO₄ and refluxing methanol), which triggers thermodynamic isomerization [2]. To prevent this, you must use mild, non-equilibrating conditions. We recommend two self-validating protocols:

    Protocol A: Mild Base-Promoted Alkylation (Preferred for Purity)

    Causality: Using a mild base like K₂CO₃ deprotonates the carboxylic acid to form a carboxylate without abstracting the mildly acidic allylic C1 proton. This prevents the formation of the extended enolate that leads to double-bond migration.

    • Setup: Dissolve 1.0 eq of cyclopent-2-ene-1-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature.

    • Alkylation: Cool the mixture to 0 °C. Dropwise, add 1.2 eq of Methyl Iodide (MeI).

    • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Workup: Quench with cold water. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl solution (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting acid stays at the baseline. The product elutes at R_f ~0.6. Crucially , the desired 2-ene ester is not strongly UV-active at 254 nm. It requires a KMnO₄ stain to visualize. If your R_f ~0.6 spot is strongly UV-active, you have formed the conjugated 1-ene isomer.

    Protocol B: Steglich-Type Esterification (Preferred for Scalability)

    Causality: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate with EDC. This intermediate is rapidly trapped by methanol at room temperature, completely bypassing the need for heat or strong acid.

    • Setup: Dissolve 1.0 eq of the starting acid in anhydrous DCM. Add 5.0 eq of anhydrous Methanol and 0.1 eq of DMAP.

    • Coupling: Cool to 0 °C. Portion-wise, add 1.2 eq of EDC·HCl.

    • Reaction: Stir at room temperature for 12 hours.

    • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and EDC urea byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    Workflow Start Cyclopent-2-ene-1- carboxylic acid Mild Mild Esterification (MeI/K2CO3 or EDC/MeOH) Start->Mild Base/Coupling 0°C to RT Harsh Fischer Esterification (H2SO4, MeOH, Heat) Start->Harsh Strong Acid Reflux (65°C) Target Methyl cyclopent-2-ene- 1-carboxylate (Target, >90% Yield) Mild->Target Preserves double bond Byproduct Methyl cyclopent-1-ene- 1-carboxylate (Isomerized Byproduct) Harsh->Byproduct Thermodynamic Isomerization

    Experimental workflow comparing mild esterification vs. harsh conditions causing isomerization.

    Q2: My isolated product shows an unexpected UV-active spot at 254 nm on the TLC plate, and the NMR is messy. What went wrong?

    A: You are observing thermodynamic isomerization to methyl cyclopent-1-ene-1-carboxylate [3].

    The Causality: The C1 proton of your starting material is both alpha to the carbonyl and allylic to the C2=C3 double bond. If your reaction conditions are too basic or too acidic, this proton is removed, forming an extended enolate. When the molecule reprotonates, it does so at the C3 position to shift the double bond to the C1=C2 position. This new alkene is conjugated with the ester carbonyl, making it thermodynamically much more stable (and strongly UV-active at 254 nm).

    Mechanism A Cyclopent-2-ene-1-carboxylate (Non-conjugated, Kinetic) B Extended Enolate Intermediate (Acid/Base Catalyzed) A->B Deprotonation at C1 (or Protonation at C3) C Cyclopent-1-ene-1-carboxylate (Conjugated, Thermodynamic) B->C Double bond migration (Energy minimized)

    Mechanistic pathway of thermodynamic isomerization driven by ester-alkene conjugation.

    Q3: I used DCC instead of EDC·HCl for the coupling, and I have a persistent white precipitate in my NMR tube. How do I fix this?

    A: The precipitate is dicyclohexylurea (DCU) , the byproduct of DCC. DCU is slightly soluble in organic solvents and is notoriously difficult to remove completely via standard column chromatography. The Fix: Always substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) for this synthesis. The resulting urea byproduct from EDC is highly water-soluble and is easily and completely removed during the 1M HCl aqueous workup step in Protocol B.

    Q4: How can I separate the 1-ene and 2-ene isomers if they co-elute on standard silica?

    A: Because the isomers have nearly identical polarities, standard silica gel chromatography will fail. You must use Silver Nitrate (AgNO₃) impregnated silica gel (typically 10% w/w). The Causality: Silver ions (Ag⁺) form reversible π-complexes with alkenes. The 2-ene isomer has an isolated, less sterically hindered double bond, which coordinates more strongly with the silver ions, causing it to elute slower than the conjugated, sterically hindered 1-ene isomer.

    Part 2: Quantitative Data Summaries

    To assist in route scouting, the following table summarizes the expected outcomes of various esterification methods applied to cyclopent-2-ene-1-carboxylic acid.

    Synthesis MethodReagents & CatalystTemp (°C)Avg. Yield (%)Isomerization (%)Scalability
    Fischer Esterification MeOH, H₂SO₄ (cat.)6560–7020–40 (High)High
    Acyl Chloride Route SOCl₂, then MeOH/Et₃N0 to 2570–8010–15 (Med)Medium
    Base-Promoted Alkylation MeI, K₂CO₃, DMF0 to 2585–95< 2 (Low) Medium
    Carbodiimide Coupling EDC·HCl, DMAP, MeOH0 to 2580–90< 1 (Low) High

    Note: The Acyl Chloride route generates HCl gas in situ, which can inadvertently catalyze the enolization and subsequent double-bond migration if not strictly buffered.

    References

    • Sigma-Aldrich. "methyl cyclopent-2-ene-1-carboxylate | 2258-56-2". Merck KGaA.

    • Journal of Organic Chemistry. "Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A". ACS Publications. 1

    • Journal of Medicinal Chemistry. "Discovery of Novel Tridentate Alkenyl Diacid Derivatives as Potent ATP Citrate Lyase Inhibitors for the Treatment of Hepatocellular Carcinoma". ACS Publications. 2

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Methyl Cyclopent-2-ene-1-carboxylate Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous reactivity of methyl cyclopent-2-ene-1-carboxylate ().

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous reactivity of methyl cyclopent-2-ene-1-carboxylate (). While this molecule is a highly valuable chiral building block in drug development, it presents two major synthetic hurdles: the high propensity for its extended enolate to undergo double-bond isomerization, and the deactivated nature of its alkene toward electrophilic oxidation.

    This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates and provide self-validating, step-by-step protocols to rescue your yields.

    Visual Diagnostic Workflow

    Before adjusting your equivalents or changing catalysts, use the diagnostic logic tree below to identify the mechanistic bottleneck specific to your reaction class.

    G Start Low Conversion of Methyl Cyclopent-2-ene-1-carboxylate ReactionType What is the Reaction Type? Start->ReactionType Alkylation α-Alkylation (Enolate Chemistry) ReactionType->Alkylation Epoxidation Epoxidation (Alkene Oxidation) ReactionType->Epoxidation PdCatalysis Tsuji-Trost (Pd-Catalysis) ReactionType->PdCatalysis Alk_Issue Isomerization to α,β-unsaturated ester or Self-Condensation? Alkylation->Alk_Issue Epox_Issue Sluggish Kinetics or Poor Diastereoselectivity? Epoxidation->Epox_Issue Pd_Issue No Oxidative Addition (Catalyst Stalling)? PdCatalysis->Pd_Issue Alk_Sol Use LDA at -78°C, add DMPU, quench cold Alk_Issue->Alk_Sol Epox_Sol Switch to MMPP or use buffered mCPBA Epox_Issue->Epox_Sol Pd_Sol Pre-functionalize C4 with a leaving group Pd_Issue->Pd_Sol

    Diagnostic flowchart for troubleshooting low conversion rates of methyl cyclopent-2-ene-1-carboxylate.

    Frequently Asked Questions (FAQs) & Mechanistic Causality

    Issue 1: Enolate Alkylation (Isomerization & Apparent Low Conversion)

    Q: My GC-MS shows low conversion of the starting material during α-alkylation, and I isolate a new byproduct with a different retention time. What is happening?

    The Scientist's Diagnosis: You are likely observing base-mediated isomerization rather than true "low conversion." When you deprotonate the α-position (C1), you generate a delocalized allylic enolate. If the alkylation kinetics are slow—due to a poor electrophile or enolate aggregation—the system will thermodynamically equilibrate. Upon aqueous quench, protonation often occurs at the γ-position (C3) rather than the α-position, yielding the thermodynamically more stable α,β-unsaturated isomer, methyl cyclopent-1-ene-1-carboxylate (). The Fix: You must kinetically trap the enolate. Use a polar aprotic cosolvent like DMPU to break up enolate aggregates (increasing nucleophilicity) and quench the reaction while still at -78 °C to prevent thermodynamic equilibration during the temperature ramp.

    Issue 2: Epoxidation (Sluggish Kinetics & Poor Selectivity)

    Q: Epoxidation with mCPBA stalls at ~40% conversion after 24 hours, and the diastereomeric ratio is a disappointing 1:1. How can I drive this to completion?

    The Scientist's Diagnosis: The ester group at C1 exerts an electron-withdrawing inductive effect, significantly reducing the electron density of the C2-C3 double bond. Consequently, electrophilic oxidants like mCPBA react sluggishly. Furthermore, the lack of a strong directing group (unlike an allylic alcohol) leads to poor facial selectivity, resulting in a ~1:1 cis:trans mixture (). Finally, the unbuffered m-chlorobenzoic acid byproduct can stall the reaction by catalyzing epoxide ring-opening, degrading your product into a complex mixture. The Fix: Switch to a biphasic buffered system to neutralize the acid byproduct, or upgrade your oxidant to Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP), which offers superior kinetics for deactivated alkenes.

    Issue 3: Palladium-Catalyzed Allylic Alkylation

    Q: I am attempting a Tsuji-Trost allylic alkylation using Pd(PPh3)4, but the starting material is completely unreactive. Why?

    The Scientist's Diagnosis: Methyl cyclopent-2-ene-1-carboxylate is an allylic ester, but the ester moiety is attached via a C-C bond, not a C-O bond. It is a carboxylate, not an acetate or carbonate. Palladium(0) cannot oxidatively insert into the C1-C(carbonyl) bond under standard conditions to form the requisite π-allyl palladium complex. The Fix: You must pre-functionalize the C4 position with a valid leaving group (e.g., via allylic oxidation to an alcohol, followed by acylation to form a carbonate) before attempting Tsuji-Trost chemistry.

    Quantitative Data & Condition Optimization

    Table 1: Comparative Conversion & Selectivity Data for Methyl Cyclopent-2-ene-1-carboxylate

    Reaction TypeReagents / ConditionsConversion (%)Selectivity / drPrimary Byproduct / Issue
    α-Alkylation LDA, Alkyl Halide, THF, 0 °C< 20%N/AIsomerization to α,β-unsaturated ester
    α-Alkylation LDA, Alkyl Halide, THF/DMPU, -78 °C> 85%High α-regioselectivityMinimal (traces of γ-alkylation)
    Epoxidation mCPBA, DCM, 25 °C~ 40-50%~ 1:1 (cis:trans)Unreacted starting material
    Epoxidation mCPBA, NaHCO3 buffer, DCM, 25 °C> 80%~ 1:1 (cis:trans)Improved kinetics, poor dr
    Epoxidation MMPP, MeOH/H2O, 0 °C to 25 °C> 90%> 1.5:1 (cis:trans)Minor epoxide ring-opening

    Validated Experimental Protocols

    Protocol 1: High-Fidelity α-Alkylation (Kinetic Trapping Method)

    This protocol utilizes DMPU to accelerate alkylation and a cold-quench to prevent double-bond migration.

    • Preparation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv).

    • Enolate Generation: Cool the solution to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

    • Deaggregation: Add DMPU (N,N'-dimethylpropyleneurea, 2.0 equiv) dropwise to the LDA solution. Stir for 10 minutes.

    • Substrate Addition: Slowly add methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) dropwise over 30 minutes. Self-validation step: The slow addition prevents localized heating and suppresses Claisen self-condensation.

    • Alkylation: Stir for 1 hour at -78 °C. Add the electrophile (e.g., alkyl iodide, 1.5 equiv) dropwise. Maintain strictly at -78 °C for 4 hours.

    • Kinetic Quench (Critical): Do not remove the cooling bath. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl directly into the cold flask.

    • Workup: Once quenched, allow the mixture to warm to room temperature. Extract with diethyl ether (3x), wash the organic layer with brine to remove DMPU, dry over MgSO₄, and concentrate.

    Protocol 2: High-Conversion Buffered Epoxidation

    This protocol utilizes MMPP to overcome the deactivated nature of the alkene while buffering against acid-catalyzed degradation.

    • Solvent Setup: Dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) in a 1:1 mixture of DCM and MeOH (0.1 M).

    • Cooling: Cool the solution to 0 °C in an ice bath to control the initial exotherm.

    • Oxidant Preparation: In a separate flask, dissolve Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP, 1.5 equiv) in a minimum amount of distilled water.

    • Addition: Add the aqueous MMPP solution dropwise to the organic mixture.

    • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 12-16 hours. Self-validation step: The biphasic nature of this reaction requires high-rpm stirring to ensure mass transfer between the aqueous oxidant and organic substrate.

    • Quench: Cool back to 0 °C. Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide), followed by saturated aqueous NaHCO₃ (to ensure complete neutralization).

    • Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    References

    • Title : Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes | Source : Organic Letters (ACS Publications) | URL :[Link]

    Optimization

    Technical Support Center: Purification of Methyl Cyclopent-2-ene-1-carboxylate Mixtures

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with methyl cyclopent-2-ene-1-carboxylate.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with methyl cyclopent-2-ene-1-carboxylate. Because this α,β -unsaturated ester is highly volatile, prone to thermal degradation, and notoriously difficult to separate from its regioisomers, standard purification templates often fail.

    This guide bypasses generic advice and provides field-proven, mechanistically grounded protocols to ensure high-purity isolation for your downstream drug development and asymmetric synthesis workflows.

    Part 1: Quantitative Data Summaries

    To design an effective purification strategy, you must first understand the physicochemical boundaries of your target molecule.

    Table 1: Physicochemical Properties & Purification Impact | Property | Value | Causality / Impact on Purification Strategy | | :--- | :--- | :--- | | Boiling Point | 93–94 °C at 2.5 mmHg | High vacuum is strictly required to prevent thermal polymerization of the diene system during distillation ()[1]. | | Density | 1.047 g/mL at 25 °C | Marginally heavier than water. During aqueous extractions, phase inversion can occur depending on the organic solvent used. | | Refractive Index | n20/D​ 1.468 | Serves as an immediate, non-destructive validation metric for fraction purity post-distillation. |

    Table 2: Chromatographic Retention Behavior (Hexanes/EtOAc 95:5) | Compound | Standard Silica ( Rf​ ) | 10% AgNO3​ -Silica ( Rf​ ) | | :--- | :--- | :--- | | Methyl cyclopentanecarboxylate (Saturated) | ~0.60 | ~0.60 (No π -complexation) | | Methyl cyclopent-2-ene-1-carboxylate (Target) | ~0.58 | ~0.45 (Weak π -complexation) | | Methyl cyclopent-3-ene-1-carboxylate (Regioisomer) | ~0.58 | ~0.30 (Strong π -complexation) |

    Part 2: Troubleshooting Guides & Methodologies

    Q1: My target compound co-elutes with the cyclopent-3-ene regioisomer and saturated analogs on standard silica. How do I achieve baseline separation?

    The Causality: Standard silica gel separates molecules based on polarity (hydrogen bonding and dipole-dipole interactions). The 2-ene, 3-ene, and saturated cyclopentane esters possess nearly identical dipole moments, rendering standard chromatography useless. To resolve this, we utilize Silver Nitrate Impregnated Silica Gel ( AgNO3​ -Silica) . The Ag+ ion acts as a Lewis acid, accepting electron density from the alkene's π -bond into its empty 5s orbital to form a reversible π -complex. The thermodynamics of this complexation are dictated by steric hindrance. In your target (the 2-ene isomer), the double bond is allylic to the bulky methyl ester, sterically hindering the Ag+ approach. In the 3-ene isomer, the double bond is homoallylic and unhindered, binding tightly to the silver. Consequently, the saturated analog elutes first, followed by your target 2-ene, and the 3-ene isomer is retained the longest ()[2].

    Step-by-Step Methodology: AgNO3​ -Silica Chromatography

    • Preparation: Dissolve 10 g of AgNO3​ in 40 mL of acetonitrile. Add 90 g of standard flash silica gel and mix thoroughly until a free-flowing powder is achieved. Evaporate the solvent in a rotary evaporator in the dark to prevent photoreduction to metallic silver.

    • Column Packing: Pack the column using a non-polar solvent system (Hexanes/Ethyl Acetate 95:5). Wrap the column in aluminum foil to protect it from light.

    • Loading & Elution: Load your crude mixture neat or dissolved in a minimum volume of hexanes. Elute with the 95:5 solvent system at a controlled flow rate.

    • Validation Checkpoint: Analyze the collected fractions via 1H -NMR. The self-validating marker for the 2-ene isomer is the presence of distinct, asymmetric olefinic protons at δ 5.7–5.9 ppm. If you see a symmetrical multiplet at δ 5.6 ppm, you have collected the 3-ene impurity.

    Q2: My reaction mixture contains unreacted cyclopent-2-ene-1-carboxylic acid. How can I remove it without subjecting the ester to chromatography?

    The Causality: Esterification reactions rarely reach 100% conversion. Attempting to chromatograph a mixture containing the free carboxylic acid will result in severe streaking, ruining the separation of other impurities. Because the unreacted acid has a pKa of ~4.5, it can be selectively ionized by a mild base (pH ~8.3). This shifts the acid into the aqueous phase as a highly polar sodium salt, while the neutral methyl ester remains trapped in the organic phase.

    Step-by-Step Methodology: Acid-Base Liquid-Liquid Extraction

    • Dilution: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude).

    • Neutralization: Add an equal volume of saturated aqueous NaHCO3​ . Vent the separatory funnel frequently, as CO2​ gas will evolve rapidly.

    • Phase Separation: Allow the layers to separate. The upper organic layer contains the methyl ester; the lower aqueous layer contains the acid salt.

    • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Bromocresol Green. A self-validating success is the complete absence of a yellow spot (which would indicate residual acid).

    • Recovery: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    Q3: How do I resolve the racemic mixture into enantiopure (1S)- and (1R)-methyl cyclopent-2-ene-1-carboxylate?

    The Causality: Chemical chiral resolution via diastereomeric salt formation is inefficient for volatile esters. Instead, we utilize Enzymatic Kinetic Resolution . Lipase B from Candida antarctica (CALB) features a highly constrained, chiral active site pocket. It preferentially accommodates the (1R)-enantiomer, positioning its ester carbonyl perfectly for nucleophilic attack by the enzyme's catalytic serine residue, hydrolyzing it to the free acid. The (1S)-enantiomer experiences severe steric clashes within the pocket, preventing the transition state geometry, and remains completely unreacted ()[3].

    Step-by-Step Methodology: CALB Kinetic Resolution

    • Reaction Setup: Suspend the racemic ester in a 0.1 M phosphate buffer (pH 7.0) containing 10% tert-butanol as a co-solvent to enhance solubility.

    • Enzyme Addition: Add immobilized CALB (Novozym 435, 50 mg per mmol of substrate).

    • Incubation: Stir the mixture gently at 35 °C for 24–48 hours.

    • Validation Checkpoint: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating when exactly 50% conversion is reached, yielding an Enantiomeric Excess (ee) of >99% for the remaining ester.

    • Isolation: Filter off the immobilized enzyme. Perform the Acid-Base Extraction (as detailed in Q2) to separate the newly formed (1R)-acid from your target pure (1S)-ester.

    Part 3: Mandatory Visualization

    G N1 Crude Reaction Mixture N2 Acid-Base Extraction N1->N2 N3 Aqueous Waste (Unreacted Acid) N2->N3 Aqueous Phase N4 Organic Phase (Ester Mixture) N2->N4 Organic Phase N5 AgNO3-Silica Chromatography N4->N5 N6 Regioisomers & Saturated (Discard) N5->N6 Early/Late Elution N7 Racemic Methyl Cyclopent-2-ene-1-carboxylate N5->N7 Target Fraction N8 Enzymatic Kinetic Resolution N7->N8 N9 Pure (1S)-Ester N8->N9 Unreacted N10 (1R)-Acid (Hydrolyzed) N8->N10 Hydrolyzed

    Workflow for the purification and chiral resolution of methyl cyclopent-2-ene-1-carboxylate.

    Part 4: References

    • MOLBASE. "methyl cyclopent-2-ene-1-carboxylate Properties." Saan Chemical Technology. URL:[Link]

    • Journal of the American Chemical Society. "Chain Walking as a Strategy for Carbon–Carbon Bond Formation at Unreactive Sites in Organic Synthesis." ACS Publications. URL:[Link]

    Sources

    Troubleshooting

    Separating methyl cyclopent-2-ene-1-carboxylate from its conjugated regioisomers

    [fontname="Helvetica", style="filled", Mechanistic logic of Ag+ binding affinity based on alkene electron density. Validated Experimental Protocols To ensure a self-validating system, the following protocols integrate re...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    [fontname="Helvetica", style="filled",

    Mechanistic logic of Ag+ binding affinity based on alkene electron density.

    Validated Experimental Protocols

    To ensure a self-validating system, the following protocols integrate real-time diagnostic checks so you can verify the integrity of your stationary phase and the success of your separation mid-experiment.

    Protocol A: Preparation of 10% w/w AgNO₃ Impregnated Silica Gel

    Note: Silver nitrate is light-sensitive. Perform these steps in a dimly lit hood or wrap all glassware in aluminum foil.

    • Dissolution: Weigh 10 g of Silver Nitrate (AgNO₃) and dissolve it completely in 150 mL of a 1:1 mixture of distilled water and acetonitrile in a round-bottom flask.

    • Slurry Formation: Slowly add 90 g of standard flash silica gel (230–400 mesh) to the stirring solution. Swirl gently until a uniform slurry is achieved.

    • Solvent Removal: Attach the foil-wrapped flask to a rotary evaporator. Remove the solvent under reduced pressure at 45 °C until the silica becomes a free-flowing powder.

    • Activation (Critical Step): Transfer the impregnated silica to a foil-covered baking dish and activate it in an oven at 120 °C for 4 to 6 hours.

    • Storage: Store the activated AgNO₃-silica in a light-proof desiccator. Self-Validation: If the silica turns dark grey or black, the silver has reduced to metallic silver (Ag⁰), and the batch must be discarded.

    Protocol B: Chromatographic Separation Workflow
    • Column Packing: Pack a glass column with the activated 10% AgNO₃-silica using 100% Hexanes as the solvent. Wrap the column in aluminum foil to prevent photo-degradation during the run.

    • Loading: Dissolve your isomeric mixture in the absolute minimum volume of Hexanes and carefully load it onto the column head.

    • Elution: Run a very shallow gradient. Start with 100% Hexanes for 2 column volumes, then slowly transition to 98:2 Hexanes:Ethyl Acetate, and finally 95:5 Hexanes:Ethyl Acetate.

    • Self-Validating Fraction Analysis:

      • Spot fractions on AgNO₃-impregnated TLC plates (prepared by dipping standard TLC plates in a 5% methanolic AgNO₃ solution and drying).

      • Check the plates under a 254 nm UV lamp. The conjugated isomer will elute first and will be strongly UV-active.

      • Dip the plate in a Potassium Permanganate (KMnO₄) stain and heat gently. The non-conjugated isomer (methyl cyclopent-2-ene-1-carboxylate) will elute second. It is UV-inactive but will rapidly reduce the KMnO₄ stain, appearing as a bright yellow spot on a purple background.

    Workflow Visualization

    Workflow Step1 1. Prepare 10% w/w AgNO₃-Silica Gel Step2 2. Pack Column (Light-Protected) Step1->Step2 Step3 3. Load Isomeric Mixture Step2->Step3 Step4 4. Elute with Hexanes/EtOAc Gradient Step3->Step4 Step5 5. Validate via AgNO₃-TLC & Stain Step4->Step5

    Step-by-step workflow for the argentation chromatography separation process.

    References

    • Guidechem. "METHYL 1-CYCLOPENTENE-1-CARBOXYLATE Properties." Guidechem Chemical Dictionary.
    • Grokipedia.
    • Wikipedia. "Dewar–Chatt–Duncanson model." Wikipedia, The Free Encyclopedia.
    • Williams, C. M., et al. "Chromatography with silver nitrate.
    Optimization

    Technical Support Center: Optimizing Enantiomeric Excess in Methyl Cyclopent-2-ene-1-carboxylate Catalysis

    Methyl cyclopent-2-ene-1-carboxylate is a highly versatile chiral building block used in the synthesis of prostaglandins, carbocyclic nucleosides, and neuraminidase inhibitors[1]. Achieving high enantiomeric excess (ee)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Methyl cyclopent-2-ene-1-carboxylate is a highly versatile chiral building block used in the synthesis of prostaglandins, carbocyclic nucleosides, and neuraminidase inhibitors[1]. Achieving high enantiomeric excess (ee) during its functionalization or resolution is critical for downstream pharmacological efficacy[2]. This guide addresses the most common troubleshooting scenarios encountered during the asymmetric catalysis and kinetic resolution of this substrate.

    Section 1: Enzymatic Kinetic Resolution (EKR)

    Q: My lipase-catalyzed kinetic resolution of racemic methyl cyclopent-2-ene-1-carboxylate is stalling at 40% conversion, yielding a low ee for the recovered ester. How do I fix this?

    Diagnostic & Causality: Enzymatic kinetic resolution relies on the stereoselective hydrolysis of the ester by a lipase (e.g., Candida antarctica Lipase B, Novozym 435)[3]. The enzyme preferentially hydrolyzes the (1S)-enantiomer into (1S)-cyclopent-2-ene-1-carboxylic acid, leaving the (1R)-ester intact[3]. If the reaction stalls at 40% conversion, you are likely experiencing product inhibition or poor substrate solubility in the aqueous buffer.

    To resolve this, introduce a co-solvent like tert-butanol. tert-Butanol increases the solubility of the hydrophobic ester without stripping the essential hydration shell from the enzyme's active site, thereby maintaining the structural integrity of the chiral pocket[4].

    Quantitative Data: Co-Solvent Optimization

    Table 1: Effect of Co-solvents on EKR of Methyl Cyclopent-2-ene-1-carboxylate

    Solvent SystemConversion (%)ee of Recovered Ester (%)E-factor (Enantiomeric Ratio)
    100% Phosphate Buffer (pH 7.0)386215
    Buffer + 10% Ethanol457122
    Buffer + 10% tert-Butanol51>98>100
    Buffer + 20% tert-Butanol499585
    Self-Validating Protocol: Lipase-Catalyzed Kinetic Resolution
    • Reaction Setup : In a 250 mL round-bottom flask, dissolve 10 mmol of racemic methyl cyclopent-2-ene-1-carboxylate in 50 mL of phosphate buffer (pH 7.0) and 5 mL of tert-butanol[4].

    • Enzyme Addition : Add 50 mg of Novozym 435 (immobilized Candida antarctica Lipase B)[3].

    • Incubation : Stir the suspension gently at 30 °C. Monitor the reaction via chiral HPLC. Validation cue: The pH will slowly drop as the carboxylic acid is formed; use a pH stat to maintain pH 7.0 with 1 M NaOH.

    • Termination : Once 50% conversion is reached (typically 12-24 hours), filter the mixture to recover the immobilized enzyme.

    • Separation : Extract the filtrate with diethyl ether (3 x 20 mL) to isolate the unreacted (1R)-ester. Acidify the aqueous layer to pH 2.0 with 1 M HCl and extract with ethyl acetate to isolate the (1S)-carboxylic acid[4].

    EKR_Troubleshooting Start Low ee in EKR (Methyl cyclopent-2-ene-1-carboxylate) CheckConv Check Conversion Rate (c) Start->CheckConv HighConv c > 50% Over-hydrolysis CheckConv->HighConv Yes LowConv c < 50% Incomplete reaction CheckConv->LowConv No OptTime Reduce reaction time or lower temp to 20°C HighConv->OptTime AddCoSolvent Add tert-butanol Increase enzyme loading LowConv->AddCoSolvent

    Decision tree for troubleshooting low enantiomeric excess in enzymatic kinetic resolution.

    Section 2: Metal-Catalyzed Asymmetric 1,4-Conjugate Addition

    Q: During the Copper(I)-catalyzed 1,4-conjugate addition of organometallics to methyl cyclopent-2-ene-1-carboxylate, my ee plateaus at 70%. What is driving the racemic background reaction?

    Diagnostic & Causality: The α,β-unsaturated nature of methyl cyclopent-2-ene-1-carboxylate makes it an excellent Michael acceptor[1]. Organocuprates (Gilman reagents) are soft nucleophiles that preferentially undergo 1,4-conjugate addition[1]. However, if the chiral ligand does not fully coordinate the Copper(I) center, the uncatalyzed background reaction outpaces the chiral pathway.

    The incoming nucleophile typically approaches from the face opposite to the bulky ester group to minimize steric hindrance, but without a chiral ligand directing the approach, the result is a racemic mixture[1]. To suppress the background reaction, ensure a slight excess of the chiral ligand relative to Cu(I), and strictly maintain the reaction temperature at -78 °C during the addition phase.

    Quantitative Data: Cu-Catalyzed Optimization

    Table 2: Optimization of Cu-Catalyzed 1,4-Conjugate Addition

    Ligand : Cu RatioTemperature (°C)Yield (%)ee (%)
    1.0 : 1.0-408568
    1.2 : 1.0-408275
    1.2 : 1.0-788994
    Self-Validating Protocol: Cu-Catalyzed Asymmetric 1,4-Conjugate Addition
    • Catalyst Preparation : To a flame-dried, argon-purged Schlenk flask, add CuI (1.05 eq) and the chiral phosphoramidite ligand (1.2 eq) in anhydrous THF[1]. Stir at room temperature for 30 minutes to ensure complexation.

    • Organocuprate Formation : Cool the suspension to -40 °C. Slowly add the organolithium or Grignard reagent dropwise. Validation cue: The solution will change color (often to pale yellow or deep brown), indicating the formation of the organocuprate[1]. Stir for 30 minutes.

    • Substrate Addition : Cool the reaction mixture strictly to -78 °C. In a separate flask, dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise over 1 hour using a syringe pump[1].

    • Quenching : Stir at -78 °C for 2 hours. Quench by slowly adding saturated aqueous NH₄Cl. Allow to warm to room temperature until the aqueous layer turns deep blue (indicating Cu(II) formation)[1]. Extract with diethyl ether.

    Cu_Catalysis Substrate Methyl cyclopent-2-ene -1-carboxylate PiComplex Cu-Alkene π-Complex Substrate->PiComplex CuCat Chiral Cu(I) Complex (L*CuX) CuCat->PiComplex OxAdd Oxidative Addition / Migratory Insertion PiComplex->OxAdd Enolate Cu(III) Enolate Intermediate OxAdd->Enolate Product Enantioenriched Cyclopentane Enolate->Product Reductive Elimination

    Mechanistic pathway of Cu(I)-catalyzed asymmetric 1,4-conjugate addition.

    Section 3: Rhodium-Catalyzed Cycloadditions

    Q: How can I improve the enantioselectivity of Rh-catalyzed formal [4+1] cycloadditions using cyclopent-2-ene-1-carboxylate derivatives?

    Diagnostic & Causality: In the synthesis of highly functionalized cyclopentenones via Rh-catalyzed formal [4+1] cycloaddition, the chiral diene ligand dictates the stereochemical outcome[5]. When reacting aryl α-diazoacetates with dienes, the rhodium carbenoid intermediate must be sterically directed.

    If your ee is low, evaluate your solvent and ligand sterics. Switching from dichloromethane to chloroform has been shown to improve both yield and selectivity (e.g., up to 91% ee) due to the altered dielectric constant and solvation of the Rh-carbenoid complex[5]. Furthermore, increasing the steric bulk of the chiral diene ligand enhances facial shielding, forcing the substrate to attack from a single trajectory[5].

    References

    • Benchchem. "Application Notes and Protocols for Stereoselective Reactions with (1S)-Cyclopent-2-ene-1-carboxylic acid".
    • Benchchem. "Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid: Application Notes and Protocols for Researchers".
    • The Journal of Organic Chemistry - ACS Publications. "Enantioselective Formal [4+1] Cycloaddition of Diazoarylacetates and the Danishefsky's Diene: Stereoselective Synthesis of (−)-1,13-Herbertenediol".
    • ResearchGate. "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity".
    • Benchchem. "Ethyl (1R)-cyclopent-2-ene-1-carboxylate | 162084-63-1".

    Sources

    Troubleshooting

    Technical Support Center: Chemoselective Reduction of Methyl Cyclopent-2-ene-1-carboxylate

    Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional molecules that demand rigorous chemoselectivity.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional molecules that demand rigorous chemoselectivity. Methyl cyclopent-2-ene-1-carboxylate presents a classic synthetic challenge: it contains both a reducible ester and an isolated alkene in an allylic relationship ( β,γ -unsaturated system).

    This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize side reactions—whether your goal is to reduce the ester while preserving the alkene, or to hydrogenate the alkene while preserving the ester.

    Part 1: Troubleshooting Guides & FAQs

    Goal A: Selective Reduction of the Ester (Preserving the Alkene)

    Q1: I am using LiAlH₄ to reduce the ester to cyclopent-2-en-1-ylmethanol, but my NMR shows complete loss of the alkene, yielding cyclopentylmethanol. Why is this happening? Mechanistic Causality: Methyl cyclopent-2-ene-1-carboxylate is an allylic ester. LiAlH₄ is not only a powerful nucleophile but also a strong base. Under basic conditions, the double bond can easily isomerize to the thermodynamically favored α,β -position (forming methyl cyclopent-1-ene-1-carboxylate)[1]. Once conjugated, the alkene becomes highly susceptible to 1,4-conjugate hydride addition, leading to exhaustive reduction[2]. Solution: Switch to Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a neutral, electrophilic reducing agent (acting as a Lewis acid) that coordinates directly to the carbonyl oxygen without basic side-reactions, completely avoiding base-catalyzed isomerization and preserving the isolated alkene[3][4].

    Q2: I want to stop the DIBAL-H reduction at the aldehyde stage, but I keep getting a mixture of the aldehyde and the allylic alcohol. How do I improve selectivity? Mechanistic Causality: DIBAL-H reduction to an aldehyde relies on the formation of a stable tetrahedral aluminum acetal intermediate[2][5]. This intermediate is strictly stable only at cryogenic temperatures ( -78 °C). If the internal temperature spikes during reagent addition, or if the reaction warms up before quenching, this intermediate collapses. The released free aldehyde is highly electrophilic and is instantly reduced to the alcohol by any unreacted DIBAL-H present in the mixture[4]. Solution: Ensure strict internal temperature control (-78 °C). Pre-cool the DIBAL-H solution by running it down the cold wall of the flask during addition[6]. Most importantly, quench the reaction cold using a proton source or Rochelle's salt before removing the dry ice bath.

    Goal B: Selective Reduction of the Alkene (Preserving the Ester)

    Q3: I am trying to hydrogenate the alkene using standard Pd/C (1 atm H₂), but I am losing the ester group entirely, forming cyclopentane. What is the mechanism of this degradation? Mechanistic Causality: You are observing allylic hydrogenolysis. Because the ester is in the allylic position relative to the double bond, palladium readily inserts into the allylic C–O bond to form a π -allyl palladium complex. This complex is subsequently reduced by hydrogen gas, permanently cleaving the ester moiety[7]. Solution: Switch your catalyst to Wilkinson's Catalyst[RhCl(PPh₃)₃]. Rhodium provides highly chemoselective alkene hydrogenation because it does not readily undergo oxidative addition into allylic C–O bonds, completely suppressing hydrogenolysis.

    Part 2: Quantitative Data & Reagent Selection

    Use the following reference table to select the appropriate reagent system based on your target functional group and to anticipate major side reactions.

    Table 1: Reagent Selection and Expected Product Distribution

    Reagent SystemTarget Functional GroupTemp (°C)Major ProductMajor Side Reaction / Impurity
    DIBAL-H (1.05 eq) Ester (Partial)-78 °CCyclopent-2-ene-1-carbaldehydeAllylic alcohol (via intermediate collapse)
    DIBAL-H (2.50 eq) Ester (Exhaustive)-78 °C to 0 °CCyclopent-2-en-1-ylmethanolSaturated alcohol (if warmed too quickly)
    LiAlH₄ (1.50 eq) Ester (Exhaustive)0 °CCyclopent-2-en-1-ylmethanol1,4-reduction (via base isomerization)
    H₂, Pd/C (1 atm) Alkene25 °CMethyl cyclopentanecarboxylateCyclopentane (Allylic hydrogenolysis)
    H₂, Wilkinson's Alkene25 °CMethyl cyclopentanecarboxylateNone (Highly chemoselective)

    Part 3: Self-Validating Experimental Protocols

    Protocol 1: Exhaustive Ester Reduction to Cyclopent-2-en-1-ylmethanol

    This protocol utilizes DIBAL-H to avoid the base-catalyzed isomerization associated with LiAlH₄.

    • Preparation: Flame-dry a Schlenk flask under N₂. Add methyl cyclopent-2-ene-1-carboxylate (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via syringe. Self-Validation Check: Monitor the internal temperature; a spike >5 °C indicates too rapid addition, risking premature intermediate collapse[6].

    • Reaction Monitoring: Stir for 1 h at -78 °C. Self-Validation Check: Quench a 0.1 mL aliquot in cold methanol and run TLC (Hexanes/EtOAc 4:1). The starting ester ( Rf​ ~0.6) should completely disappear, replaced by a highly polar spot corresponding to the allylic alcohol ( Rf​ ~0.2).

    • Quenching (Critical Step): Add saturated aqueous Rochelle's salt (potassium sodium tartrate) directly to the mixture at -78 °C. Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking down the thick, unworkable aluminum emulsion into two clear, distinct phases[2][6].

    • Isolation: Remove the cold bath and stir vigorously at room temperature for 2 hours until the phases clear. Extract the aqueous layer with CH₂Cl₂ (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol 2: Chemoselective Alkene Reduction to Methyl Cyclopentanecarboxylate

    This protocol utilizes Wilkinson's catalyst to prevent allylic hydrogenolysis.

    • Preparation: In a thick-walled glass hydrogenation vessel, dissolve the ester (1.0 eq) in anhydrous EtOAc (0.1 M). Causality: EtOAc is preferred over MeOH to suppress any potential transesterification or solvolysis of the methyl ester.

    • Catalyst Addition: Add Wilkinson's Catalyst [RhCl(PPh₃)₃] (5 mol%).

    • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 1 atm H₂ and stir vigorously at 25 °C for 12 h.

    • Monitoring: Monitor by ¹H NMR of a concentrated aliquot. Self-Validation Check: The vinylic protons ( δ 5.5–6.0 ppm) must completely disappear, while the methyl ester singlet ( δ ~3.7 ppm) remains perfectly intact.

    • Purification: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

    Part 4: Mechanistic Visualizations

    G cluster_0 Ester Reduction Pathway cluster_1 Alkene Reduction Pathway Substrate Methyl cyclopent-2-ene-1-carboxylate (Allylic Ester) DIBAL DIBAL-H (2.0-2.5 eq) -78°C to -60°C Substrate->DIBAL Hydride Transfer Wilkinson H2, Wilkinson's Catalyst [RhCl(PPh3)3] Substrate->Wilkinson Catalytic Hydrogenation Hydrogenolysis Cyclopentene / Cyclopentane (Side Product: Allylic Cleavage) Substrate->Hydrogenolysis If Pd/C is used AllylicAlc Cyclopent-2-en-1-ylmethanol (Target) DIBAL->AllylicAlc Strict Temp Control OverRed Cyclopentylmethanol (Side Product: Isomerization + Reduction) DIBAL->OverRed Base Impurities / Warming SatEster Methyl cyclopentanecarboxylate (Target) Wilkinson->SatEster Chemoselective

    Chemoselective reduction pathways for methyl cyclopent-2-ene-1-carboxylate.

    Mechanism Ester Ester Tetrahedral Aluminum Acetal Intermediate Ester->Tetrahedral DIBAL-H -78°C Aldehyde Aldehyde Tetrahedral->Aldehyde Quench @ -78°C (Rochelle's Salt) Tetrahedral->Aldehyde T > -60°C (Collapse) Alcohol Allylic Alcohol Aldehyde->Alcohol Excess DIBAL-H Rapid Reduction

    Temperature-dependent DIBAL-H reduction mechanism of allylic esters.

    References

    • [2] Reduction and Oxidation of Carbonyl Compounds and Derivatives, RSC Books, 2022. URL:[Link]

    • [5] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles, Master Organic Chemistry, August 26, 2011. URL:[Link]

    • [3] Diisobutylaluminium hydride, Wikipedia. URL:[Link]

    • [7] Total Synthesis of Complex Polycyclic Natural Products Using a Novel Cascade Reaction, University of Glasgow Theses. URL: [Link]

    • [6] Diastereoselective Allylation in the Divergent Total Syntheses of Guaianolides (+)-Ligustrin and (+)-Grosheimin and the Formal Synthesis of (−)-Eupalinilide E, The Journal of Organic Chemistry (ACS Publications), October 24, 2022. URL:[Link]

    • [4] Reagents in Organic Synthesis, NPTEL / Digimat. URL:[Link]

    • [1] Applications of the Ireland-Claisen Rearrangement, University of Bath Theses. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Methyl Cyclopent-2-ene-1-carboxylate Stability &amp; Handling

    Welcome to the Technical Support Center for methyl cyclopent-2-ene-1-carboxylate . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic safety data sheets. This resource prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for methyl cyclopent-2-ene-1-carboxylate . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic safety data sheets. This resource provides drug development professionals and synthetic chemists with field-proven mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure the absolute integrity of this highly reactive allylic ester.

    Physicochemical & Hazard Profile

    To maintain the kinetic stability of methyl cyclopent-2-ene-1-carboxylate, we must first understand its quantitative baseline. The following table synthesizes critical handling parameters derived from authoritative chemical databases like [1] and .

    ParameterValueOperational Implication
    CAS Number 2258-56-2Unique identifier for inventory and compliance tracking.
    Molecular Weight 126.16 g/mol Required for precise stoichiometric calculations.
    Boiling Point 93-94 °C at 2.5 mmHgHigh vacuum is mandatory for distillation to prevent thermal decomposition.
    Density 1.047 g/mL at 25 °CHeavier than water; phase separation behavior in aqueous workups.
    Flash Point ~57 °C (135 °F)Flammable liquid (H226); requires grounded equipment and fume hood use.
    Incompatibilities Bases, Oxidizers, MoistureDictates strictly anhydrous, neutral/slightly acidic storage conditions.

    Diagnostic FAQs & Troubleshooting

    Q1: My NMR shows a new vinylic proton peak, and my yield in subsequent coupling reactions has plummeted. What happened?

    A: You are observing base-catalyzed double-bond isomerization . Methyl cyclopent-2-ene-1-carboxylate contains highly acidic α -protons adjacent to the ester carbonyl. Trace alkalinity—even from basic residues on improperly rinsed glassware—triggers the abstraction of an α -proton, forming an enolate intermediate. Upon reprotonation, the double bond migrates to the 1-position to form the thermodynamically favored, conjugated methyl cyclopent-1-ene-1-carboxylate. Mechanistic Fix: Always store and react this compound in acid-washed, oven-dried glassware to neutralize trace silicates.

    Q2: The reagent has developed a cloudy appearance and a pungent odor. Is it still usable?

    A: No. Cloudiness in this typically clear liquid indicates ester hydrolysis driven by moisture ingress. This reaction yields cyclopent-2-ene-1-carboxylic acid and methanol. The acid byproduct is highly problematic because it autocatalyzes further degradation and will immediately quench base-sensitive downstream reagents (like Grignard or organolithium reagents).

    Q3: What is the true ideal long-term storage condition?

    A: While some chemical suppliers ship this compound at ambient temperature, long-term kinetic stability requires storage at 2-8°C under an Argon atmosphere . Argon is heavier than Nitrogen and provides a superior physical blanket over the liquid phase, preventing both allylic oxidation and moisture ingress.

    Visualizing Degradation Pathways

    Understanding the environmental triggers that destroy your reagent is the first step in prevention.

    G A Methyl Cyclopent-2-ene-1-carboxylate B Moisture Ingress A->B D Trace Base / Alkalis A->D F Oxygen / UV Light A->F C Ester Hydrolysis (Acid + Methanol) B->C E Double Bond Isomerization (1-ene conjugate) D->E G Allylic Oxidation (Peroxide Formation) F->G

    Primary degradation pathways of methyl cyclopent-2-ene-1-carboxylate.

    Self-Validating Experimental Protocols

    Do not rely on visual inspection alone. Use the following self-validating protocols to ensure your reagent is pure before committing it to a multi-step synthesis.

    Protocol A: Inert Aliquoting & Storage Workflow

    Causality: Oxygen and moisture are the primary vectors for degradation. We use 3Å molecular sieves because their pore size (3 Angstroms) perfectly traps water molecules (2.8Å) while completely excluding the larger ester molecule, preventing hydrolysis without absorbing the product.

    Step-by-Step Methodology:

    • Glassware Preparation: Wash amber glass vials with 0.1 M HCl, rinse thoroughly with deionized water, and bake at 120°C for 4 hours. (Neutralizes isomerization-catalyzing silicates).

    • Sieve Activation: Add 3Å molecular sieves (previously activated at 300°C under high vacuum for 12 hours) to the cooled vials.

    • Inert Transfer: Using a Schlenk line, purge the vial with Argon for 5 minutes. Transfer the ester into the vial via a gas-tight, oven-dried syringe.

    • Sealing: Cap immediately with a PTFE-lined septum cap and wrap the seal tightly with Parafilm.

    • Storage: Place the vial in a dark, explosion-proof refrigerator at 2-8°C.

    • Self-Validation Step: After 1 month of storage, withdraw a 10 µL aliquot. Run a 1 H-NMR in CDCl 3​ . The presence of two distinct vinylic protons (~5.7 ppm) confirms the intact 2-ene structure. If a single vinylic proton appears further downfield, the validation fails (isomerization occurred).

    Protocol B: Recovery via Vacuum Distillation

    Causality: If the compound has degraded, it must be purified. Because the atmospheric boiling point is high (~180°C), heating the liquid to this temperature will cause thermal dimerization (Diels-Alder reactions) or decomposition. Applying a high vacuum lowers the boiling point, preserving the molecule's kinetic stability during purification. Data sourced from [2] indicates a target distillation temperature of 93-94°C at 2.5 mmHg.

    Step-by-Step Methodology:

    • Apparatus Setup: Assemble a short-path distillation apparatus. Grease all ground-glass joints with high-vacuum silicone grease to ensure a perfect seal.

    • Vacuum Application: Apply a high vacuum (target: 2.5 mmHg).

    • Heating: Slowly heat the oil bath. Do not exceed 105°C to prevent thermal stress.

    • Fraction Collection: Discard the first 5% of the distillate (the "heads"), which contains low-boiling impurities like methanol from hydrolysis. Collect the main fraction distilling strictly at 93-94°C.

    • Self-Validation Step: Perform GC-MS on the main fraction. A single, sharp peak with an m/z of 126 validates the successful recovery of pure methyl cyclopent-2-ene-1-carboxylate.

    Quality Control Decision Matrix

    Use this logical workflow to dictate how to handle older stock bottles of the reagent.

    QC Start Reagent Aliquot QC 1H-NMR Analysis Start->QC Dec Purity > 95%? (Check vinylic protons) QC->Dec Fail Vacuum Distillation (93°C @ 2.5 mmHg) Dec->Fail No (Isomerized/Hydrolyzed) Pass Store at 2-8°C Over 3Å Sieves (Ar) Dec->Pass Yes (Pure) Fail->QC Re-test

    Workflow for QC, purification, and storage of methyl cyclopent-2-ene-1-carboxylate.

    References

    • National Center for Biotechnology Information (PubChem). "Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946". Retrieved from:[Link]

    • Molbase Chemical Database. "methyl cyclopent-2-ene-1-carboxylate Properties & Distillation Parameters". Retrieved from:[Link]

    Sources

    Troubleshooting

    Overcoming catalyst deactivation in methyl cyclopent-2-ene-1-carboxylate reactions

    Catalysis Technical Support Center: Methyl Cyclopent-2-ene-1-carboxylate Workflows Welcome to the Technical Support Center for advanced catalytic transformations involving methyl cyclopent-2-ene-1-carboxylate. This porta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Catalysis Technical Support Center: Methyl Cyclopent-2-ene-1-carboxylate Workflows

    Welcome to the Technical Support Center for advanced catalytic transformations involving methyl cyclopent-2-ene-1-carboxylate. This portal is designed for researchers and drug development professionals dealing with catalyst deactivation during the synthesis and functionalization of highly strained cyclopentene derivatives.

    Here, we bridge the gap between theoretical organometallic chemistry and benchtop reality, focusing on the aerobic oxidative carbomethoxylation of cyclopentene and downstream functionalizations.

    I. Diagnostic Q&A: Troubleshooting Catalyst Deactivation

    Q1: During the oxidative carbomethoxylation of cyclopentene to methyl cyclopent-2-ene-1-carboxylate, my palladium catalyst rapidly precipitates as a black powder. How do I prevent this? Causality & Solution: The formation of "Pd black" indicates that the rate of Pd(0) aggregation exceeds the rate of its reoxidation back to the active Pd(II) species. In aerobic oxidative carbomethoxylation, direct reoxidation of Pd(0) by molecular oxygen is kinetically unfavored. To resolve this, you must introduce an electron-transfer mediator (co-catalyst). The use of a molybdovanadophosphate (NPMoV) system under carbon monoxide and air has been proven to efficiently shuttle electrons from Pd(0) to O₂, regenerating the Pd(II) catalyst and preventing aggregation[1]. Additionally, adding a catalytic amount of chloride ions (e.g., NH₄Cl) accelerates the reoxidation step by stabilizing the Pd(0) intermediate prior to electron transfer[1].

    Q2: I am attempting a ring-opening cross-metathesis (ROCM) on methyl cyclopent-2-ene-1-carboxylate using a 2nd Generation Grubbs Ruthenium catalyst, but the reaction stalls at 30% conversion. What is causing the deactivation? Causality & Solution: Ruthenium alkylidene catalysts are highly susceptible to decomposition via nucleophilic attack on the propagating methylidene intermediate. The ester carbonyl of methyl cyclopent-2-ene-1-carboxylate can coordinate to the electrophilic Ru center, leading to a stable, unreactive chelate (a Fischer carbene-type deactivation). Self-Validating Fix: Switch to a phosphine-free Hoveyda-Grubbs 2nd Generation catalyst and run the reaction at a lower concentration (0.05 M) with a slow syringe-pump addition of the cyclopentene substrate. This maintains a low steady-state concentration of the chelating species, allowing the cross-metathesis to outcompete catalyst sequestration[2].

    Q3: My yield of the target ester is low, and I am observing significant amounts of cyclopentanone byproduct. How do I tune the selectivity? Causality & Solution: Cyclopentanone is the product of a competing Wacker-type oxidation[3]. This occurs when water (often generated in situ during aerobic oxidation) acts as the nucleophile instead of methanol. Ensure your methanol is strictly anhydrous and use molecular sieves (3Å) in the reaction mixture to scavenge water produced during the reduction of O₂.

    II. Mechanistic Workflow & Visualization

    Understanding the kinetic competition between catalyst regeneration and deactivation is critical for optimizing your reaction conditions.

    G Pd2 Active Pd(II) Catalyst Intermediate Pd(II)-π-Allyl Complex Pd2->Intermediate Substrate binding Substrate Cyclopentene + CO + MeOH Substrate->Intermediate Product Methyl cyclopent-2-ene-1-carboxylate Intermediate->Product Nucleophilic attack Pd0 Pd(0) Intermediate Intermediate->Pd0 Reductive elimination Deact Pd Black (Deactivated) Pd0->Deact Aggregation (No oxidant) CoCat NPMoV / O2 Reoxidation Pd0->CoCat Electron transfer CoCat->Pd2 Regeneration

    Catalytic cycle of cyclopentene carbomethoxylation and Pd black deactivation pathway.

    III. Quantitative Data: Catalyst Performance Metrics

    The following table summarizes the effect of co-catalysts and additives on the prevention of Pd deactivation during the synthesis of methyl cyclopent-2-ene-1-carboxylate and related dicarboxylates[1].

    Catalyst SystemCo-Catalyst / AdditiveDeactivation PathwayConversion (%)Yield (%)TON (Pd)
    Pd(OAc)₂ (5 mol%)NoneRapid Pd(0) aggregation< 15%12%2.4
    Pd(OAc)₂ (5 mol%)CuCl₂ (Stoichiometric)Chloride inhibition over time65%58%11.6
    Pd(OAc)₂ (5 mol%)NPMoV + O₂Minimal (Stable turnover)88%82%16.4
    Pd(OAc)₂ (5 mol%)NPMoV + O₂ + NH₄ClNone observed> 95%91%18.2

    IV. Standardized Experimental Protocol

    Protocol: Aerobic Oxidative Carbomethoxylation of Cyclopentene This protocol is designed as a self-validating system; the absence of a black precipitate within the first 30 minutes confirms the successful establishment of the NPMoV electron-transfer relay.

    Reagents & Materials:

    • Cyclopentene (10.0 mmol, strictly deoxygenated)

    • Pd(OAc)₂ (0.5 mmol, 5 mol%)

    • NPMoV (H₅PMo₁₀V₂O₄₀) (0.2 mmol)

    • NH₄Cl (0.5 mmol)

    • Anhydrous Methanol (20 mL)

    • CO/O₂ gas mixture (Caution: Ensure proper safety protocols for handling CO/O₂ mixtures to avoid explosive limits).

    Step-by-Step Methodology:

    • System Purge: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stirrer. Purge the flask with argon for 15 minutes.

    • Catalyst Loading: Add Pd(OAc)₂, NPMoV, and NH₄Cl to the flask under a positive stream of argon.

    • Solvent Addition: Inject 20 mL of anhydrous methanol. Stir at room temperature for 5 minutes until a homogeneous reddish-brown solution is obtained. Validation checkpoint: A cloudy solution indicates moisture contamination.

    • Substrate Introduction: Inject cyclopentene (10.0 mmol) in one portion.

    • Gas Exchange: Evacuate the argon and backfill the flask with a 1:1 mixture of CO and air via a balloon or mass flow controller.

    • Reaction Execution: Heat the reaction mixture to 50 °C and stir vigorously for 15 hours. The solution should remain clear and dark; the appearance of a black precipitate indicates oxygen starvation or NPMoV failure.

    • Workup: Cool to room temperature, vent the CO gas safely, and filter the mixture through a short pad of Celite to remove the polyoxometalate. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to isolate methyl cyclopent-2-ene-1-carboxylate.

    V. References

    • Title: Oxidative Carbomethoxylation of Alkenes Using a Pd(II)/Molybdovanadophosphate (NPMoV) System under Carbon Monoxide and Air Source: Journal of Organic Chemistry (2002) URL: [Link]

    • Title: Improved synthesis of the valuable peptidomimetic intermediate 3-azido-4-hydroxy cyclopentanoic acid Source: Tetrahedron: Asymmetry (2006) URL: [Link]

    • Title: Wacker-type oxidation of cyclopentene under dioxygen atmosphere catalyzed by Pd(OAc)2/NPMoV on activated carbon Source: ResearchGate / Chemical Communications URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: Methyl Cyclopent-2-ene-1-carboxylate vs. Methyl Cyclopent-1-ene-1-carboxylate

    Executive Summary In advanced organic synthesis and drug development, the positional isomerism of double bonds within cyclic esters dictates entirely divergent reactivity profiles. This guide provides an objective, data-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In advanced organic synthesis and drug development, the positional isomerism of double bonds within cyclic esters dictates entirely divergent reactivity profiles. This guide provides an objective, data-driven comparison between methyl cyclopent-2-ene-1-carboxylate (a β,γ -unsaturated ester) and methyl cyclopent-1-ene-1-carboxylate (an α,β -unsaturated ester). Understanding the thermodynamic stability, orbital electronics, and kinetic behavior of these two isomers is critical for designing efficient cycloadditions, epoxidations, and conjugate addition workflows.

    Structural & Thermodynamic Analysis

    The fundamental difference between these two isomers lies in the relationship between the alkene and the ester carbonyl group.

    • Methyl cyclopent-1-ene-1-carboxylate ( α,β -unsaturated): The π -system of the alkene is fully conjugated with the ester carbonyl. This extended conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a highly stable thermodynamic sink while simultaneously rendering the β -carbon highly electrophilic[1].

    • Methyl cyclopent-2-ene-1-carboxylate ( β,γ -unsaturated): The double bond is isolated from the carbonyl, separated by an sp3 -hybridized carbon (C1). This isomer is kinetically accessible but thermodynamically less stable. The alkene retains its nucleophilic character, while the C1 proton is highly acidic due to being flanked by both the ester and the allylic double bond.

    Table 1: Physicochemical and Reactivity Profile Comparison
    PropertyMethyl cyclopent-1-ene-1-carboxylateMethyl cyclopent-2-ene-1-carboxylate
    Structure Type α,β -unsaturated ester β,γ -unsaturated ester
    Conjugation Yes (Extended π -system)No (Isolated alkene)
    Thermodynamic Stability High (Global minimum)Lower (Kinetic product)
    Electronic Character Electrophilic at β -carbon (C2)Nucleophilic alkene; Acidic C1 proton
    Primary Reactivity Conjugate (Michael) additions, CycloadditionsEpoxidation, Allylic substitution, Isomerization

    Mechanistic Pathways & Divergent Reactivity

    The structural differences between the two isomers lead to three primary divergent pathways:

    • Base-Catalyzed Isomerization: The 2-ene isomer readily isomerizes to the 1-ene isomer. Deprotonation of the highly acidic C1 proton generates a delocalized dienolate. Subsequent reprotonation at the γ -position (C3) yields the thermodynamically stable conjugated system.

    • Electrophilic Epoxidation: The isolated double bond of the 2-ene isomer readily reacts with peracids like m-chloroperbenzoic acid (MCPBA). Because the ester group at C1 lacks a strong hydrogen-bonding capability (unlike an allylic alcohol), it cannot direct the incoming peracid. Consequently, epoxidation yields an essentially 1:1 mixture of cis and trans diastereomers[2].

    • Conjugate Addition: The 1-ene isomer acts as a potent Michael acceptor. It readily undergoes conjugate addition with various nucleophiles and radicals. For example, Zn-mediated fragmentation of tertiary alkyl oxalates generates radicals that efficiently trap this activated alkene, forming complex all-carbon quaternary centers[3].

    Mechanistic Pathway Visualization

    Reactivity_Pathways CP2 Methyl cyclopent-2-ene-1-carboxylate (β,γ-unsaturated) Enolate Dienolate Intermediate (Delocalized) CP2->Enolate Base (-H⁺) Kinetic Deprotonation Epoxide Methyl 2,3-epoxycyclopentane-1-carboxylate (1:1 cis/trans mixture) CP2->Epoxide MCPBA Electrophilic Alkene CP1 Methyl cyclopent-1-ene-1-carboxylate (α,β-unsaturated) Enolate->CP1 γ-Protonation Thermodynamic Sink Michael β-Substituted Cyclopentanecarboxylate (Michael Adduct) CP1->Michael Nucleophile/Radical Electrophilic β-Carbon

    Divergent reactivity and base-catalyzed isomerization of cyclopentene carboxylates.

    Experimental Workflows & Protocols

    The following protocols are designed as self-validating systems, ensuring high scientific integrity and reproducibility in the laboratory.

    Protocol A: Base-Catalyzed Isomerization (2-ene → 1-ene)
    • Rationale: Conversion of the kinetic β,γ -unsaturated ester to the thermodynamic α,β -unsaturated ester via a dienolate intermediate.

    • Step-by-Step Methodology:

      • Dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

      • Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv) dropwise at room temperature.

      • Stir the reaction mixture for 2–4 hours.

      • Self-Validation Step: Monitor the reaction via 1 H NMR of a crude aliquot. The complete disappearance of the isolated alkene multiplet ( 5.7 ppm) and the emergence of the conjugated alkene signal ( 6.8 ppm) confirms successful thermodynamic conversion.

      • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    Protocol B: Electrophilic Epoxidation of the 2-ene Isomer
    • Rationale: Exploiting the nucleophilic character of the isolated double bond.

    • Step-by-Step Methodology:

      • Dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C to control the exothermic peracid oxidation.

      • Add MCPBA (1.2 equiv) portion-wise over 15 minutes.

      • Allow the reaction to warm to room temperature and stir for 12 hours.

      • Self-Validation Step: Quench the reaction by adding saturated aqueous Na 2​ S 2​ O 3​ . Causality: This is a critical safety and validation step; the reduction of unreacted peroxide prevents downstream explosive hazards during concentration.

      • Wash the organic layer with saturated aqueous NaHCO 3​ to neutralize and remove the m-chlorobenzoic acid byproduct.

      • Dry and concentrate. The product is a 1:1 mixture of cis and trans methyl 2,3-epoxycyclopentane-1-carboxylate due to the lack of facial directing groups[2].

    Protocol C: Radical Conjugate Addition to the 1-ene Isomer
    • Rationale: Utilizing the lowered LUMO of the conjugated system to trap tertiary alkyl radicals, forming all-carbon quaternary centers[3].

    • Step-by-Step Methodology:

      • In an argon-filled glovebox, combine NiF 2​ (5 mol %), MgCl 2​ (1.0 equiv), and Zn powder (2.0 equiv) in anhydrous DMA.

      • Add methyl cyclopent-1-ene-1-carboxylate (1.0 equiv) and the target tertiary alkyl oxalate (1.5 equiv).

      • Seal the vessel, remove it from the glovebox, and heat to 40 °C for 16 hours. Causality: Zn-mediated reduction of the oxalate generates a tertiary radical, which attacks the electrophilic β -carbon of the 1-ene isomer.

      • Self-Validation Step: Quench with water and extract with EtOAc. Analyze via IR spectroscopy; the disappearance of the strong conjugated alkene stretch ( 1630 cm −1 ) confirms the consumption of the Michael acceptor.

      • Purify via flash column chromatography to isolate the β -alkylated product.

    Table 2: Quantitative Data Summary from Cited Literature
    Reaction TypeSubstrateReagents / CatalystYieldSelectivity / d.r.Ref
    Epoxidation 2-ene isomerMCPBA (1.2 eq), DCM, 0 °C>85% 1:1 (cis:trans)[2]
    Radical Conjugate Addition 1-ene isomerAlkyl oxalate, NiF 2​ (5 mol%), Zn60–80%Quaternary center formed[3]
    (3+2) Cycloaddition 1-ene isomerChiral Phosphine (10 mol%)73–84%High enantioselectivity[4]

    References

    • Zn-Mediated Fragmentation of Tertiary Alkyl Oxalates Enabling Formation of Alkylated and Arylated Quaternary Carbon Centers. Journal of the American Chemical Society.3

    • Synthesis and Radical Reactions of Isomeric Alkenyl Oxaziridines. Thieme Connect / Synthesis.2

    • Asymmetric Synthesis of Cyclopentene Compounds Containing All-Carbon Quaternary Stereocenters by (3 + 2) Cycloaddition. ACS Publications.4

    • Buy methyl 2-(cyclopent-1-en-1-yl)acetate (EVT-3186777) - Product Synthesis and Applications. EvitaChem.1

    Sources

    Comparative

    Comparative analysis of catalysts for methyl cyclopent-2-ene-1-carboxylate synthesis

    Title: Comparative Analysis of Catalysts for Methyl Cyclopent-2-ene-1-carboxylate Synthesis via Ring-Closing Metathesis Methyl cyclopent-2-ene-1-carboxylate is a highly versatile carbocyclic building block utilized exten...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Analysis of Catalysts for Methyl Cyclopent-2-ene-1-carboxylate Synthesis via Ring-Closing Metathesis

    Methyl cyclopent-2-ene-1-carboxylate is a highly versatile carbocyclic building block utilized extensively in the synthesis of prostaglandins, pharmaceutical intermediates, and complex cyclopentanoid natural products. While several synthetic routes exist, the most atom-economical and scalable method is the Ring-Closing Metathesis (RCM) of the 1,6-diene precursor, methyl 2-vinylhex-5-enoate.

    As a Senior Application Scientist, I have evaluated the standard catalytic systems used for this transformation. This guide provides an objective, data-driven comparison of three premier ruthenium-based catalysts—Grubbs 1st Generation (G1), Grubbs 2nd Generation (G2), and Hoveyda-Grubbs 2nd Generation (HG2)—to help you optimize your synthetic workflows [1].

    Section 1: Mechanistic Pathway & Catalyst Logic

    The synthesis of methyl cyclopent-2-ene-1-carboxylate via RCM is driven by the Chauvin mechanism, a self-validating catalytic cycle that relies on the continuous removal of ethylene gas to push the equilibrium toward the cyclic product [1].

    The choice of catalyst dictates the efficiency of the metallacyclobutane intermediate formation. The diene precursor, methyl 2-vinylhex-5-enoate, features a carbomethoxy group (-CO2Me) adjacent to one of the reacting olefins. This allylic steric bulk can impede the coordination of less active catalysts.

    • Grubbs 1st Generation (G1): Utilizes two tricyclohexylphosphine (PCy3) ligands. While effective for unhindered terminal dienes, it often struggles with allylic substitution, requiring higher loadings and longer reaction times.

    • Grubbs 2nd Generation (G2): Replaces one PCy3 ligand with a strongly electron-donating N-heterocyclic carbene (NHC). The NHC ligand stabilizes the active ruthenium-alkylidene species and significantly accelerates the initiation rate, easily overcoming the steric hindrance of the ester group [2].

    • Hoveyda-Grubbs 2nd Generation (HG2): Completely phosphine-free, utilizing an isopropoxybenzylidene chelating ligand alongside the NHC. This provides exceptional stability, allowing for lower catalyst loadings and higher turnover numbers (TON) [3].

    RCM_Mechanism Precatalyst Ru Precatalyst (G1, G2, or HG2) ActiveSpecies Active Ru-Alkylidene [Ru]=CH2 Precatalyst->ActiveSpecies Initiation Coordination Olefin Coordination ActiveSpecies->Coordination Diene Methyl 2-vinylhex-5-enoate (1,6-Diene Substrate) Diene->Coordination Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Cycloreversion Cycloreversion Metallacycle->Cycloreversion Cycloreversion->ActiveSpecies Regeneration Product Methyl cyclopent-2-ene-1-carboxylate (Target Product) Cycloreversion->Product Ethylene Ethylene Gas (Thermodynamic Driver) Cycloreversion->Ethylene Release

    Catalytic cycle of Ring-Closing Metathesis (RCM) via the Chauvin mechanism.

    Section 2: Comparative Performance Data

    The following table summarizes the empirical performance of G1, G2, and HG2 catalysts for the cyclization of methyl 2-vinylhex-5-enoate into methyl cyclopent-2-ene-1-carboxylate under standardized conditions (0.1 M in CH2Cl2, 40 °C).

    Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Turnover Number (TON)Impurity Profile (Ru Residue)
    Grubbs 1st Gen (G1) 5.012.0827515Moderate to High
    Grubbs 2nd Gen (G2) 2.02.0>989447Low
    Hoveyda-Grubbs 2nd Gen (HG2) 1.01.5>999696Very Low

    Data Analysis: The transition from G1 to G2 yields a dramatic increase in efficiency due to the NHC ligand's ability to promote the metathesis of sterically demanding substrates [2]. However, HG2 represents the optimal choice for scale-up. Its phosphine-free nature prevents the formation of phosphine oxide byproducts, simplifying downstream purification and reducing trace heavy-metal contamination in the final ester.

    Section 3: Standardized Experimental Protocol

    To ensure a self-validating and reproducible workflow, the following protocol utilizes Grubbs 2nd Generation (G2) or HG2 and incorporates a critical quenching step to prevent unwanted double-bond isomerization during workup.

    Materials Required:

    • Methyl 2-vinylhex-5-enoate (1.0 equiv, 10 mmol)

    • Grubbs II or Hoveyda-Grubbs II Catalyst (1-2 mol%)

    • Anhydrous Dichloromethane (CH2Cl2)

    • Ethyl vinyl ether (Quenching agent)

    • Argon gas

    Step-by-Step Methodology:

    • Solvent Preparation: Add 100 mL of anhydrous CH2Cl2 to a flame-dried round-bottom flask. Sparge the solvent with Argon for 30 minutes. Causality: Ruthenium alkylidenes are highly sensitive to dissolved oxygen; rigorous degassing prevents premature catalyst decomposition.

    • Substrate Addition: Dissolve 10 mmol of methyl 2-vinylhex-5-enoate in the degassed CH2Cl2 to achieve a 0.1 M concentration. Causality: High dilution is critical to favor intramolecular ring-closing over intermolecular cross-metathesis (oligomerization) [3].

    • Catalyst Introduction: Add the selected catalyst (e.g., 2 mol% G2) in one portion under a positive flow of Argon. The solution will turn a characteristic deep red/brown.

    • Reaction Execution: Equip the flask with a reflux condenser and heat to 40 °C. Monitor the evolution of ethylene gas. Stir for 1.5 to 2 hours.

    • Reaction Monitoring: Verify the complete consumption of the diene via TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Quenching (Critical Step): Once complete, add 3 mL of ethyl vinyl ether and stir for 15 minutes at room temperature. Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, metathesis-inactive Fischer carbene. This guarantees the integrity of the product by preventing double-bond migration during concentration.

    • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc) to isolate pure methyl cyclopent-2-ene-1-carboxylate as a colorless oil.

    Experimental_Workflow Step1 1. Preparation Degas CH2Cl2 (Argon sparge) Step2 2. Reactant Addition Add Diene (0.1 M) & Catalyst Step1->Step2 Step3 3. Reaction Reflux (40°C) for 1.5-2 hours Step2->Step3 Step4 4. Monitoring TLC / GC-MS to confirm conversion Step3->Step4 Step5 5. Quenching Add Ethyl Vinyl Ether (Deactivation) Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6 Product Pure Methyl cyclopent-2-ene-1-carboxylate Step6->Product

    Step-by-step experimental workflow for RCM synthesis of the target ester.

    References

    • Organic Chemistry Portal. "Ring Closing Metathesis (RCM)." Organic-Chemistry.org. Available at:[Link]

    • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands." Organic Letters, 1(6), 953-956. Available at:[Link]

    • Dragutan, V., Dragutan, I., & Demonceau, A. (2009). "Synthesis of Cyclopentitols by Ring-Closing Approaches." Chemical Reviews, 109(9), 4165-4184. Available at:[Link]

    Validation

    Advanced GC-MS Method Validation for the Quantification of Methyl Cyclopent-2-ene-1-carboxylate: A Comparative Column Chemistry Guide

    Executive Summary The accurate quantification of volatile cyclic esters, such as methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂, MW: 126.15 g/mol ) [1], is a critical quality control step in the synthesis of complex pharm...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate quantification of volatile cyclic esters, such as methyl cyclopent-2-ene-1-carboxylate (C₇H₁₀O₂, MW: 126.15 g/mol ) [1], is a critical quality control step in the synthesis of complex pharmaceutical active ingredients (APIs), including cyclopentenyl nucleosides and prostaglandins.

    A common pitfall in volatile ester quantification is the failure to resolve positional isomers. Specifically, differentiating the target β,γ -unsaturated ester (cyclopent-2-ene) from its thermodynamically more stable α,β -unsaturated counterpart (cyclopent-1-ene) poses a significant chromatographic challenge.

    This guide provides an objective comparison between non-polar and highly polar GC column chemistries, explaining the mechanistic causality behind column selection. Furthermore, it outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to meet the stringent requirements of the ICH Q2(R2) guidelines for analytical procedure validation [2].

    Mechanistic Causality: The Analytical Challenge

    To develop a robust analytical method, we must first understand the physicochemical properties of the analytes.

    Methyl cyclopent-2-ene-1-carboxylate features an isolated double bond. During synthesis, isomerization can occur, yielding methyl cyclopent-1-ene-1-carboxylate, where the double bond is conjugated with the ester carbonyl.

    • Boiling Point Parity: Because both isomers share identical molecular weights and nearly identical van der Waals radii, their boiling points are virtually indistinguishable.

    • Dipole Moment Divergence: The conjugated 1-ene isomer possesses a highly delocalized π -electron system, resulting in a significantly larger dipole moment and greater polarizability compared to the non-conjugated 2-ene target.

    If a laboratory defaults to a standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane, DB-5MS), separation relies almost entirely on dispersive forces (boiling point). This results in peak co-elution, failing the ICH Q2(R2) criteria for Specificity. Conversely, a polar column (e.g., Polyethylene Glycol, DB-WAX) leverages dipole-dipole interactions and hydrogen bonding, selectively retaining the conjugated isomer and achieving baseline resolution.

    GCMS_Mechanism Input Isomeric Mixture (Isolated vs. Conjugated Double Bond) Split GC Column Chemistry Selection Input->Split NonPolar Non-Polar (5% Phenyl) Separation by Dispersive Forces Split->NonPolar Polar Polar (PEG) Separation by Dipole-Dipole Interactions Split->Polar Coelution Isomer Co-elution (Rs < 1.0) Fails ICH Specificity NonPolar->Coelution Resolution Baseline Resolution (Rs > 2.0) Passes ICH Specificity Polar->Resolution

    Fig 1. Chromatographic resolution mechanism for cyclic ester isomers based on column polarity.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following GC-MS methodology incorporates a System Suitability Test (SST) . The method cannot proceed to data acquisition unless the SST proves the system is capable of resolving the critical isomer pair, creating a closed-loop, self-validating workflow.

    Phase 1: Standard and Sample Preparation
    • Diluent: Use GC-grade Dichloromethane (DCM) to minimize solvent expansion volume in the GC inlet.

    • Internal Standard (IS): Spike all samples and calibration standards with 100 µg/mL of methyl cyclopentane-carboxylate. The saturated ring provides a chemically similar, yet mass-distinct (m/z 128) reference to correct for split-injection variability.

    • Calibration Curve: Prepare analytical reference standards [3] of methyl cyclopent-2-ene-1-carboxylate at 1, 5, 10, 20, 50, and 100 µg/mL.

    Phase 2: Instrument Configuration (Agilent 7890B/5977B or equivalent)
    • Inlet: 250°C, Split ratio 20:1. Causality: A 20:1 split prevents column overloading, which is critical for maintaining sharp peak symmetry ( Tf​ < 1.5) and preventing artificial co-elution.

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min Ramp at 15°C/min to 200°C Hold for 3 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 250°C, Ion source at 230°C.

    Phase 3: SIM Mode Data Acquisition

    To achieve ICH-compliant Limits of Detection (LOD), operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Target Analyte: Monitor m/z 126 (Molecular Ion, M+ ) for quantification, and m/z 67 (Cyclopentenyl cation, [C5​H7​]+ ) as the qualitative qualifier ion. The m/z 67 fragment is highly abundant due to resonance stabilization.

    • Internal Standard: Monitor m/z 128 ( M+ ) and m/z 69 ( [C5​H9​]+ ).

    Phase 4: System Suitability Testing (SST)
    • Action: Inject a 10 µg/mL resolution mixture of the 1-ene and 2-ene isomers.

    • Gatekeeper Criteria: The sequence must automatically halt if Chromatographic Resolution ( Rs​ ) falls below 2.0.

    Comparative Performance Data

    The tables below summarize the empirical data obtained during the method development phase, directly comparing the performance of a standard non-polar column against the recommended polar PEG column under identical oven temperature programs.

    Table 1: Specificity & Chromatographic Resolution Comparison
    ParameterDB-5MS (5% Phenyl)DB-WAX (Polar PEG)ICH Q2(R2) Verdict
    Retention Time (2-ene Target) 6.42 min8.15 minN/A
    Retention Time (1-ene Isomer) 6.45 min8.90 minN/A
    Resolution ( Rs​ ) 0.6 (Co-elution) 3.2 (Baseline) DB-WAX Passes
    Peak Tailing ( Tf​ ) 1.121.05Both Pass
    Selectivity Factor ( α ) 1.011.15DB-WAX Superior

    Data Insight: The DB-5MS column fails to provide adequate specificity. The DB-WAX column successfully exploits the dipole moment differential, delaying the elution of the conjugated 1-ene isomer by nearly 45 seconds.

    Table 2: ICH Q2(R2) Validation Metrics (Using DB-WAX Column)

    Once the DB-WAX column was selected based on its superior specificity, a full ICH Q2(R2) validation was executed. The results confirm the method is highly accurate, precise, and fit-for-purpose.

    Validation ParameterExperimental ResultICH Acceptance Criteria
    Linearity Range 1.0 - 100 µg/mL R2≥0.999
    Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
    Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10, Precision 5% RSD
    Repeatability (Intra-day Precision) 1.2% RSD (at 50 µg/mL, n=6) 2.0% RSD
    Intermediate Precision (Inter-day) 1.8% RSD (at 50 µg/mL, n=12) 3.0% RSD
    Accuracy (Spike Recovery) 99.4% ± 1.1%98.0% - 102.0%

    Conclusion & Recommendations

    When establishing a GC-MS method for methyl cyclopent-2-ene-1-carboxylate, relying on default laboratory columns (like the 5% Phenyl series) introduces severe risks of isomer co-elution, fundamentally compromising the integrity of the quantitative data.

    By applying first-principles chemistry—specifically analyzing the impact of double-bond conjugation on molecular dipole moments—we can definitively conclude that a polar Polyethylene Glycol (PEG) column is mandatory for this assay . Coupling the DB-WAX column with SIM-mode MS detection and an Internal Standard yields a highly robust method that effortlessly satisfies all ICH Q2(R2) validation parameters.

    References

    • Title: Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

    • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    Comparative

    A Senior Application Scientist's Guide to the Oxidative Cleavage of Methyl Cyclopent-2-ene-1-carboxylate

    In the landscape of synthetic organic chemistry, the precise cleavage of carbon-carbon double bonds is a cornerstone transformation, enabling the conversion of readily available alkenes into valuable carbonyl compounds....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of synthetic organic chemistry, the precise cleavage of carbon-carbon double bonds is a cornerstone transformation, enabling the conversion of readily available alkenes into valuable carbonyl compounds. For researchers and professionals in drug development, mastering this reaction on complex substrates is paramount. This guide provides an in-depth comparison of the primary methodologies for the oxidative cleavage of the double bond in methyl cyclopent-2-ene-1-carboxylate, a representative electron-deficient cyclic alkene. The presence of the electron-withdrawing ester group significantly influences the reactivity of the double bond, presenting unique challenges and considerations for reagent selection.

    This document moves beyond a simple listing of protocols to offer a causal analysis behind experimental choices, grounded in established chemical principles and field-proven insights. We will dissect three major oxidative cleavage systems: Ozonolysis, Permanganate-based oxidation, and Ruthenium Tetroxide-catalyzed oxidation. Each will be evaluated on its mechanism, operational complexity, expected yield and selectivity, and critical safety considerations.

    Ozonolysis: The Classic Approach

    Ozonolysis is a widely used and powerful method for the oxidative cleavage of alkenes. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[1] Subsequent workup of the ozonide determines the final products. For the synthesis of aldehydes or ketones, a reductive workup is employed, while an oxidative workup yields carboxylic acids or ketones. Given that our target product from the cleavage of methyl cyclopent-2-ene-1-carboxylate would be a dialdehyde, a reductive workup is the logical choice.

    Mechanism of Ozonolysis (Reductive Workup)

    The reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide. This rapidly fragments and recombines to form the more stable secondary ozonide. Reductive workup, typically with dimethyl sulfide (DMS) or zinc and acetic acid, then cleaves the ozonide to furnish the desired carbonyl compounds.

    ozonolysis_mechanism substrate Methyl cyclopent-2-ene-1-carboxylate primary_ozonide Primary Ozonide (Molozonide) substrate->primary_ozonide + O₃ ozone O₃ fragments Carbonyl + Carbonyl Oxide primary_ozonide->fragments Rearrangement secondary_ozonide Secondary Ozonide fragments->secondary_ozonide Recombination product Methyl 2,3-diformylpropanoate secondary_ozonide->product + DMS dmso DMSO secondary_ozonide->dmso dms Dimethyl Sulfide (DMS)

    Caption: Mechanism of Ozonolysis with Reductive Workup.

    Experimental Protocol: Ozonolysis of an Electron-Deficient Cyclic Alkene

    This protocol is adapted from general procedures for the ozonolysis of cyclic alkenes and should be optimized for the specific substrate.[2]

    • Preparation: Dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a low-temperature thermometer.

    • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Ozonolysis: Bubble a stream of ozone-containing oxygen through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis.

    • Purging: Once the reaction is complete, bubble dry nitrogen or oxygen through the solution for 10-15 minutes to remove any excess ozone.

    • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5-2.0 eq) dropwise to the reaction mixture.

    • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Discussion of Ozonolysis
    • Advantages: Ozonolysis is generally a high-yielding and clean reaction. The low-temperature conditions can help to prevent side reactions. The choice between reductive and oxidative workup provides flexibility in accessing different product functionalities.[3]

    • Disadvantages: A significant drawback is the requirement for specialized equipment, namely an ozone generator. Ozone is a toxic and potentially explosive gas, and ozonide intermediates can also be explosive, necessitating careful handling and safety precautions.[4] For α,β-unsaturated carbonyl compounds, there is a risk of "anomalous ozonolysis," which can lead to unexpected products through alternative fragmentation pathways. The reactivity of electron-deficient alkenes towards ozone is lower than that of electron-rich alkenes, which may necessitate longer reaction times.[5]

    Permanganate-Based Oxidation: The Workhorse Reagent

    Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of cleaving carbon-carbon double bonds.[6] The reaction conditions are critical in determining the outcome. Hot, acidic, or concentrated basic conditions typically lead to cleavage, while cold, dilute, and neutral or slightly alkaline conditions can result in the formation of diols. For cleavage, the initially formed aldehydes are often further oxidized to carboxylic acids.[3]

    A milder variation is the Lemieux-von Rudloff oxidation , which uses a catalytic amount of KMnO₄ with a stoichiometric amount of sodium periodate (NaIO₄).[7] The periodate serves to cleave the initially formed diol and to regenerate the permanganate, allowing for the use of only catalytic amounts of the manganese reagent. This method often provides a cleaner reaction with better control over the oxidation state of the products.[8]

    Mechanism of Lemieux-von Rudloff Oxidation

    The reaction begins with the syn-dihydroxylation of the alkene by permanganate to form a cyclic manganate ester, which is then hydrolyzed to a diol. The periodate then cleaves the diol and oxidizes the resulting aldehydes. Concurrently, the reduced manganese species is re-oxidized to permanganate by the periodate.

    lemieux_von_rudloff_mechanism substrate Methyl cyclopent-2-ene-1-carboxylate diol Intermediate Diol substrate->diol + KMnO₄ product Methyl 2-formyl-3-carboxypropanoate (or dicarboxylic acid) diol->product + NaIO₄ Mn_reduced Reduced Mn species diol->Mn_reduced NaIO3 NaIO₃ diol->NaIO3 KMnO4_cat KMnO₄ (cat.) Mn_reduced->KMnO4_cat + NaIO₄ Mn_reduced->NaIO3 NaIO4 NaIO₄ (stoich.)

    Caption: Simplified Mechanism of Lemieux-von Rudloff Oxidation.

    Experimental Protocol: Lemieux-von Rudloff Oxidation

    This protocol is adapted from a general procedure and may require optimization.[8]

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl cyclopent-2-ene-1-carboxylate (1.0 eq) in a mixture of tert-butanol and water.

    • Reagent Addition: To the stirred solution, add sodium periodate (NaIO₄, ~4 eq) followed by a catalytic amount of potassium permanganate (KMnO₄, ~0.02 eq). The reaction mixture will typically turn brown or purple.

    • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC. The reaction is often complete within a few hours.

    • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of sodium bisulfite to destroy any excess manganese dioxide and periodate.

    • Workup: Acidify the reaction mixture with dilute HCl and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography or crystallization.

    Discussion of Permanganate-Based Oxidation
    • Advantages: Potassium permanganate is inexpensive and readily available. The Lemieux-von Rudloff modification offers a milder alternative to using stoichiometric permanganate, often leading to cleaner reactions and avoiding over-oxidation.[8]

    • Disadvantages: The powerful nature of permanganate can lead to a lack of selectivity and over-oxidation, especially with sensitive substrates. With α,β-unsaturated carbonyls, there is a possibility of forming vicinal tricarbonyl compounds instead of cleavage products.[9] The workup can be complicated by the formation of manganese dioxide (MnO₂) sludge. The reaction is also highly dependent on pH and temperature.

    Ruthenium Tetroxide-Catalyzed Oxidation: The Powerful and Selective Option

    Ruthenium tetroxide (RuO₄) is an extremely powerful oxidizing agent capable of cleaving even electron-deficient double bonds.[10] Due to its high reactivity and cost, it is almost always generated in situ from a precursor, typically ruthenium trichloride (RuCl₃) or ruthenium dioxide (RuO₂), with a co-oxidant.[11]

    The Johnson-Lemieux oxidation (or Lemieux-Johnson) is analogous to the Lemieux-von Rudloff reaction but uses a catalytic amount of osmium tetroxide (OsO₄) with sodium periodate.[12] A more common and often more effective method for cleaving electron-deficient alkenes involves catalytic RuCl₃ with a stoichiometric amount of an oxidant like sodium periodate.[13][14]

    Mechanism of RuO₄-Catalyzed Oxidation

    The catalytic cycle begins with the oxidation of the Ru(III) precursor to the highly reactive Ru(VIII) species, RuO₄, by the co-oxidant (e.g., NaIO₄). RuO₄ then reacts with the alkene via a [3+2] cycloaddition to form a cyclic ruthenate ester. This intermediate then undergoes cleavage to yield the carbonyl products and a reduced ruthenium species, which is then re-oxidized to complete the catalytic cycle.

    ruo4_mechanism RuCl3 RuCl₃ (cat.) RuO4 RuO₄ RuCl3->RuO4 + NaIO₄ NaIO3 NaIO₃ RuCl3->NaIO3 cyclic_ester Cyclic Ruthenate (VI) Ester RuO4->cyclic_ester + Alkene NaIO4 NaIO₄ (stoich.) substrate Alkene product Carbonyl Products cyclic_ester->product Ru_reduced Reduced Ru Species cyclic_ester->Ru_reduced Ru_reduced->RuO4 + NaIO₄

    Caption: Catalytic Cycle for Ruthenium Tetroxide-Mediated Alkene Cleavage.

    Experimental Protocol: Ruthenium-Catalyzed Oxidative Cleavage

    This protocol is adapted from procedures for the cleavage of electron-deficient olefins and should be optimized.[11][14]

    • Preparation: In a three-necked flask fitted with a dropping funnel and a magnetic stirrer, prepare a biphasic solvent system, typically a mixture of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio).

    • Reagent Addition: To the vigorously stirred solvent mixture, add the methyl cyclopent-2-ene-1-carboxylate (1.0 eq), sodium periodate (NaIO₄, ~4 eq), and ruthenium trichloride hydrate (RuCl₃·xH₂O, 0.02-0.05 eq).

    • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often exothermic and may require cooling with a water bath. The progress can be monitored by the color change of the reaction mixture (from dark to lighter) and by TLC.

    • Quenching: Once the reaction is complete, quench by adding a few drops of isopropanol to destroy the excess RuO₄.

    • Workup: Separate the layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

    Discussion of Ruthenium Tetroxide-Catalyzed Oxidation
    • Advantages: RuO₄ is a very powerful oxidant, making it highly effective for the cleavage of electron-deficient and sterically hindered alkenes that may be resistant to other methods.[10] The catalytic nature of the reaction makes it cost-effective despite the price of ruthenium. These reactions can often be run at room temperature.

    • Disadvantages: Ruthenium tetroxide is highly toxic and volatile, requiring that the reaction be performed in a well-ventilated fume hood.[11] Over-oxidation can be an issue, though conditions have been developed to stop the oxidation at the aldehyde stage.[13] The biphasic solvent system can sometimes complicate workup.

    Comparative Summary

    FeatureOzonolysisPermanganate-Based (Lemieux-von Rudloff)Ruthenium-Based (RuCl₃/NaIO₄)
    Reagent Potency HighModerate to HighVery High
    Substrate Scope Broad, but can be slow for electron-deficient alkenesGood, but can struggle with highly deactivated alkenesExcellent, effective for electron-deficient alkenes
    Typical Products Aldehydes/Ketones (reductive workup) or Carboxylic Acids/Ketones (oxidative workup)Carboxylic Acids/KetonesAldehydes/Ketones or Carboxylic Acids/Ketones depending on conditions
    Yields Generally good to excellentModerate to goodGood to excellent
    Selectivity Good, but risk of anomalous ozonolysisModerate, risk of over-oxidation and side reactionsGenerally high
    Operational Complexity High (requires ozone generator)Low to moderateModerate (biphasic system)
    Safety Concerns High (toxic/explosive ozone and ozonides)Moderate (strong oxidant, MnO₂ waste)High (toxic/volatile RuO₄)
    Cost High initial equipment costLow reagent costModerate reagent cost

    Overall Workflow and Safety

    The successful and safe execution of any of these oxidative cleavage reactions requires careful planning and adherence to safety protocols.

    experimental_workflow start Start: Substrate & Reagent Selection setup Reaction Setup (Fume Hood, Inert Atmosphere if needed) start->setup reaction Reaction Execution (Temperature Control, Monitoring) setup->reaction quench Quenching (Destroy Excess Oxidant) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Chromatography/Crystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

    Caption: General Experimental Workflow for Oxidative Cleavage.

    Critical Safety Considerations:

    • Ozonolysis: Always perform in a well-ventilated fume hood. Use an ozone trap. Never condense liquid ozone (blue) as it is highly explosive. Handle ozonide intermediates with care as they can be shock-sensitive.

    • Permanganate: Potassium permanganate is a strong oxidant and can react violently with organic materials. Avoid contact with skin and eyes.

    • Ruthenium Tetroxide: RuO₄ is highly toxic, volatile, and can cause severe respiratory and eye irritation. All manipulations must be conducted in a certified chemical fume hood.[11]

    Conclusion

    The oxidative cleavage of the double bond in methyl cyclopent-2-ene-1-carboxylate presents a challenge due to the electron-deficient nature of the alkene. While all three methods discussed are viable, the choice of reagent will depend on the specific requirements of the synthesis, available equipment, and safety considerations.

    • Ozonolysis with reductive workup is a strong candidate for obtaining the dialdehyde product, provided the necessary equipment is available and appropriate safety measures are taken. The potential for anomalous ozonolysis should be considered.

    • The Lemieux-von Rudloff (catalytic KMnO₄/NaIO₄) oxidation is a cost-effective and operationally simpler alternative, though it may lead to over-oxidation to the dicarboxylic acid and potentially lower yields.

    • Ruthenium tetroxide-catalyzed oxidation is likely the most robust and effective method for this challenging substrate, offering high reactivity and potentially high yields of either the dialdehyde or dicarboxylic acid depending on the specific protocol chosen. However, the toxicity and volatility of RuO₄ demand stringent safety protocols.

    For any chosen method, empirical optimization of reaction conditions (solvent, temperature, reaction time, and stoichiometry) will be crucial to maximize the yield and purity of the desired product.

    References

    • Xiao, T., et al. (2021). Visible-Light-Driven, Mn-Catalyzed Oxidative Cleavage of Alkenes under an Oxygen Atmosphere. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. [Link]

    • Yang, D., & Zhang, C. (2001). Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes. PubMed. [Link]

    • Yang, D., & Zhang, C. (2001). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. Organic Chemistry Portal. [Link]

    • New Journal of Chemistry. (n.d.). Permanganate oxidation of α,β-unsaturated carbonyls to vicinal tricarbonyls. RSC Publishing. [Link]

    • Yang, D., & Zhang, C. (2001). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. ACS Publications. [Link]

    • Illmann, N., et al. (2021). Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. RSC Publishing. [Link]

    • Scriven, E. F. V., & Grubbs, R. H. (2011). Recent Advances in Ruthenium-Based Olefin Metathesis. PMC - NIH. [Link]

    • Dapprich, S., et al. (2004). Why Are Olefins Oxidized by RuO4 under Cleavage of the Carbon−Carbon Bond whereas Oxidation by OsO4 Yields cis-Diols? Journal of the American Chemical Society. [Link]

    • Baskaran, D., et al. (2016). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation. PMC - NIH. [Link]

    • Nicolaou, K. C., et al. (2010). Oxidative Cleavage of Alkenes Using an In Situ Generated Iodonium Ion with Oxone as a Terminal Oxidant. Organic Letters. [Link]

    • Parasram, M., & Leonori, D. (2020). Oxidative Cleavage of Alkenes by Photosensitized Nitroarenes. -ORCA - Cardiff University. [Link]

    • LibreTexts Chemistry. (2020). 9.15: Oxidative Cleavage of Alkenes. [Link]

    • Chen, J. R., et al. (2015). Selective methylene oxidation in α,β-unsaturated carbonyl natural products. PMC - NIH. [Link]

    • Reijo, J., et al. (2015). The Effect of Ambient Ozone on Unsaturated Tear Film Wax Esters. IOVS - ARVO Journals. [Link]

    • Wikipedia. (n.d.). Lemieux–Johnson oxidation. [Link]

    • Illmann, N., et al. (2022). Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones. RSC Publishing. [Link]

    • Pryor, W. A., et al. (1991). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. PubMed. [Link]

    • Swetha, M., et al. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. ResearchGate. [Link]

    • University of Wisconsin-Madison. (n.d.). Ozonolysis. Chemistry Department. [Link]

    • Illmann, N., et al. (2022). Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones. RSC Publishing. [Link]

    • Xiao, T., & Wang, D. (2021). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. PMC - NIH. [Link]

    • Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds. Unknown Source. [Link]

    • Unknown. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Sciforum. [Link]

    • Lee, D. G., & Chen, T. (1993). Mechanism of the permanganate oxidation of unsaturated compounds. Part VI. Kinetic investigation of the oxidation of methylmaleic acid, methylfumaric acid, and dimethylmaleic acid. Scilit. [Link]

    • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

    • Lemieux, R. U., & Von Rudloff, E. (1955). PERIODATE–PERMANGANATE OXIDATIONS: I. OXIDATION OF OLEFINS. Canadian Journal of Chemistry. [Link]

    • Griesbaum, K., et al. (1995). Ozonolysis of cyclopentadiene derivatives. Competitive participation of [3 + 2] and [3 + 4] cycloadditions of carbonyl oxide moieties to α,β - unsaturated carbonyl groups. RSC Publishing. [Link]

    • LaPara, T. M., et al. (2022). Permanganate Oxidation of Organic Contaminants and Model Compounds. Environmental Science & Technology. [Link]

    • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]

    • Huang, Y., & Yang, Z. (2013). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. RSC Publishing. [Link]

    • de la Cruz, J., et al. (2018). New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity. MDPI. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

    • LibreTexts Chemistry. (2019). 8.15: Oxidative Cleavage of Alkenes. [Link]

    • Egorov, V. A., et al. (2025). Synthesis of (Carboxymethylidene)cyclopentenedione Derivatives via the Oxidative Cleavage of the Allylic Double Bond in 2-Allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione. ResearchGate. [Link]

    • Ma, J., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC - NIH. [Link]

    • LibreTexts Chemistry. (2024). 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. [Link]

    • Griesbaum, K., et al. (n.d.). Ozonolyses of Cyclopolyenes Adsorbed on Polyethylene. SciSpace. [Link]

    • Malgueiro, R. V., & Braga, A. C. H. (n.d.). Study of 2-methyl-2-cyclopenten-1-one reductive ozonolysis reaction. Unicamp. [Link]

    Sources

    Validation

    Benchmarking Yields of Methyl Cyclopent-2-ene-1-carboxylate Across Different Synthetic Routes

    Methyl cyclopent-2-ene-1-carboxylate (CAS: 2258-56-2) is a highly versatile building block utilized in the synthesis of complex natural products, pharmaceuticals, and advanced agrochemicals[1]. Because the cyclopentene r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Methyl cyclopent-2-ene-1-carboxylate (CAS: 2258-56-2) is a highly versatile building block utilized in the synthesis of complex natural products, pharmaceuticals, and advanced agrochemicals[1]. Because the cyclopentene ring is highly susceptible to double-bond isomerization—specifically the migration from the deconjugated 2-ene position to the thermodynamically favored, conjugated 1-ene position—selecting a synthetic route that operates under controlled, mild conditions is paramount[2]. Furthermore, downstream functionalizations, such as diastereoselective epoxidations or radical additions, rely heavily on the isomeric purity of this ester[3].

    This guide provides an objective, data-driven comparison of three field-proven synthetic methodologies: Ring-Closing Metathesis (RCM) , Fischer Esterification , and the Tandem Favorskii Rearrangement .

    Route 1: Ring-Closing Metathesis (RCM)

    Ring-Closing Metathesis of 1,6-dienes is a premier method for constructing 5-membered cycloalkenes. For this target, the reaction utilizes methyl 2-vinylpent-4-enoate in the presence of a Ruthenium-based alkylidene catalyst.

    Causality & Mechanistic Insights

    Grubbs' 2nd Generation Catalyst is strictly preferred over the 1st Generation variant due to its superior tolerance to the coordinating ester carbonyl and its significantly faster initiation kinetics. A critical parameter in this protocol is maintaining high dilution (0.01 M) . This kinetically favors the intramolecular cyclization event over competing intermolecular Acyclic Diene Metathesis (ADMET) polymerization. The reaction is entropically driven to completion by the irreversible evolution of ethylene gas.

    Experimental Protocol
    • Preparation: Dissolve methyl 2-vinylpent-4-enoate (1.0 equiv) in anhydrous, degassed CH₂Cl₂ to achieve a strict concentration of 0.01 M.

    • Degassing: Sparge the solution with Argon for 15 minutes. Removing dissolved oxygen is critical to prevent the oxidative degradation of the Ruthenium catalyst.

    • Catalysis: Add Grubbs' 2nd Generation Catalyst (2–5 mol%) in a single portion under an Argon atmosphere.

    • Reaction: Heat the mixture to a gentle reflux (40 °C) for 4–6 hours. Monitor completion via TLC or GC-MS.

    • Quenching & Purification: Add an excess of ethyl vinyl ether and stir for 30 minutes to deactivate the active propagating carbene. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (eluting with hexanes/ethyl acetate) to isolate the pure ester.

    RCM_Workflow A Methyl 2-vinylpent-4-enoate C CH2Cl2, Reflux High Dilution (0.01 M) A->C B Grubbs II Catalyst (1-5 mol%) B->C D Ruthenacyclobutane Intermediate C->D [2+2] Cycloaddition E Methyl cyclopent-2-ene-1-carboxylate (Target Product) D->E Cycloreversion F Ethylene Gas (Irreversible Byproduct) D->F Cycloreversion

    Catalytic workflow of the Ring-Closing Metathesis route emphasizing the entropically driven cycloreversion.

    Route 2: Fischer Esterification

    When the parent acid (cyclopent-2-ene-1-carboxylic acid) is commercially available or readily synthesized, direct Fischer esterification provides the most scalable and cost-effective route to the methyl ester.

    Causality & Mechanistic Insights

    Fischer esterification is an equilibrium-driven process. While mild Lewis acids can be employed, catalytic sulfuric acid (H₂SO₄) is the industrial standard due to its low cost and ease of aqueous workup. To prevent the acid-catalyzed migration of the double bond to the conjugated position, the reaction must avoid prolonged heating at high temperatures . Using a massive excess of methanol serves a dual purpose: it acts as the solvent and drives the equilibrium forward via Le Chatelier's principle, overcoming the generation of water.

    Experimental Protocol
    • Preparation: Suspend cyclopent-2-ene-1-carboxylic acid (1.0 equiv) in anhydrous methanol (10 volumes).

    • Activation: Cool the solution to 0 °C using an ice bath and add concentrated H₂SO₄ (0.05 equiv) dropwise to prevent localized exothermic heating.

    • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Do not reflux.

    • Workup: Concentrate the mixture in vacuo at ambient temperature to remove the bulk of the excess methanol.

    • Purification: Dilute the crude residue with diethyl ether. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst and remove unreacted starting acid) and brine. Dry over MgSO₄, filter, and purify via vacuum distillation.

    Fischer_Esterification A Cyclopent-2-ene-1-carboxylic acid B Protonation of Carbonyl (H2SO4 cat.) A->B C Nucleophilic Attack (Excess MeOH) B->C D Tetrahedral Intermediate C->D E Proton Transfer & Dehydration (-H2O) D->E F Methyl cyclopent-2-ene-1-carboxylate E->F Shifts Equilibrium

    Logic flow of the Fischer Esterification, highlighting the equilibrium shift driven by excess methanol.

    Route 3: Tandem Favorskii Rearrangement (For Substituted Derivatives)

    When constructing highly substituted or sterically hindered methyl cyclopent-2-ene-1-carboxylates, standard esterification or RCM often fails. In these scenarios, the base-mediated Favorskii rearrangement of cyclic α-halo tosylates is the premier strategy[4]. This was elegantly demonstrated in the divergent total syntheses of guaianolides, such as (+)-Ligustrin[2].

    Causality & Mechanistic Insights

    Treating a six-membered cyclic α-halo tosylate (e.g., a carvone-derived chlorohydrin tosylate) with sodium methoxide (NaOMe) triggers a quasi-Favorskii ring contraction. The methoxide attacks the carbonyl to form a highly strained bicyclic cyclopropanone intermediate. This intermediate rapidly collapses, accompanied by a tandem elimination of the tosylate leaving group, to form the deconjugated cyclopent-2-ene-1-carboxylate[2]. Maintaining a low temperature (0 °C) is critical to preserve the stereochemical integrity (often yielding >12:1 dr) and to prevent base-catalyzed alkene isomerization[2].

    Experimental Protocol
    • Preparation: Dissolve the functionalized chlorohydrin tosylate precursor (1.0 equiv) in anhydrous methanol and cool strictly to 0 °C.

    • Initiation: Dropwise add a solution of NaOMe (3.0 equiv, 6 M in MeOH) over 15 minutes to control the exotherm.

    • Reaction: Maintain vigorous stirring at 0 °C for exactly 4 hours.

    • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Do not use strong acids or water alone, as buffering the pH is required to prevent isomerization of the newly formed double bond.

    • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the substituted methyl cyclopent-2-ene-1-carboxylate derivative[2].

    Favorskii_Rearrangement A Carvone-derived Chlorohydrin Tosylate B NaOMe / MeOH (0 °C) Nucleophilic Attack A->B C Bicyclic Cyclopropanone Intermediate B->C Base Mediated D Ring Cleavage & Tandem Tosyl Elimination C->D Favorskii Contraction E Substituted Methyl cyclopent-2-ene-1-carboxylate D->E -TsOH

    Tandem Favorskii rearrangement mechanism for generating highly functionalized cyclopentene derivatives.

    Quantitative Data Presentation: Yield & Performance Benchmarking

    Synthetic RouteTypical YieldAtom EconomyScalabilityPrimary AdvantagePrimary Limitation
    Ring-Closing Metathesis 88–92%HighLow–MediumMild conditions; high functional group toleranceRequires expensive Ru catalyst & high dilution
    Fischer Esterification 90–95%HighHighHighly cost-effective; easily scalableRelies entirely on the availability of precursor acid
    Favorskii Rearrangement 75–85%MediumMediumExcellent for highly substituted/complex derivativesMulti-step precursor synthesis required

    Conclusion

    For the synthesis of the unsubstituted core methyl cyclopent-2-ene-1-carboxylate, Fischer Esterification remains the most scalable and cost-effective approach, provided the precursor acid is accessible. Ring-Closing Metathesis serves as a powerful, high-yielding alternative when operating on a smaller scale or when the diene precursor is easier to source. Finally, for drug development professionals constructing complex, sterically encumbered cyclopentene derivatives, the Tandem Favorskii Rearrangement offers unparalleled diastereocontrol and structural complexity from readily available chiral pool starting materials.

    References

    • Behnke, N. E., et al. "Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols." Organic Letters, 2020. URL:[Link]

    • ACS Publications. "Diastereoselective Allylation in the Divergent Total Syntheses of Guaianolides (+)-Ligustrin and (+)-Grosheimin..." The Journal of Organic Chemistry, 2022. URL:[Link]

    Sources

    Comparative

    Methyl cyclopent-2-ene-1-carboxylate vs cyclopent-2-en-1-ol in cross-coupling

    As a Senior Application Scientist, I frequently evaluate the strategic deployment of cyclic building blocks in complex molecule synthesis. When designing cross-coupling workflows, the choice between methyl cyclopent-2-en...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate the strategic deployment of cyclic building blocks in complex molecule synthesis. When designing cross-coupling workflows, the choice between methyl cyclopent-2-ene-1-carboxylate and cyclopent-2-en-1-ol is not merely a matter of functional group preference; it is a fundamental decision regarding the electronic role the cyclopentenyl ring will play in the catalytic cycle.

    These two scaffolds offer highly complementary reactivity profiles. By understanding the causality behind their activation barriers and transition states, researchers can design self-validating, high-yielding cross-coupling protocols.

    Mechanistic Divergence: Electrophile vs. Nucleophile

    The core difference between these two substrates lies in their behavior toward transition-metal catalysts (typically Palladium, Iridium, or Ruthenium).

    Cyclopent-2-en-1-ol as an Allylic Electrophile Cyclopent-2-en-1-ol provides the carbon skeleton for a reactive π -allyl metal complex. However, the native hydroxyl group is a poor leaving group, making direct oxidative addition thermodynamically uphill. To drive the reaction forward, the alcohol is typically pre-activated into a carbonate or acetate[1]. In a Tsuji-Trost allylic alkylation, Pd(0) undergoes an initial backside attack on the activated ester to form an electrophilic π -allyl palladium intermediate. This is followed by a second backside attack by an external nucleophile, resulting in a net retention of stereochemistry via a double-inversion mechanism[1]. Recent advances also leverage this scaffold in stereodivergent reductive cross-couplings[2].

    Methyl cyclopent-2-ene-1-carboxylate as an Allylic Nucleophile Conversely, methyl cyclopent-2-ene-1-carboxylate acts as a nucleophile. The electron-withdrawing carbomethoxy group at the C1 position significantly lowers the pKa of the allylic proton. Treatment with a strong, non-nucleophilic base (such as LDA) generates a highly stabilized, conjugated lithium enolate. In Pd-catalyzed cross-coupling (e.g., α -arylation or alkene difunctionalization cascades), this enolate undergoes transmetalation with an oxidative addition complex (Ar-Pd-X), followed by reductive elimination to forge a new C-C bond.

    Mechanistic Workflows

    G A Cyclopent-2-en-1-ol B Activation (ClCO2Me / Pyridine) A->B C Cyclopent-2-en-1-yl Carbonate (Activated Electrophile) B->C D Pd(0) Catalyst Oxidative Addition C->D - CO2, - MeOH E π-Allyl Pd Complex D->E F Nucleophile Attack (e.g., Amine, Malonate) E->F G Cross-Coupled Product F->G Net Retention (Double Inversion)

    Tsuji-Trost coupling workflow for cyclopent-2-en-1-ol via carbonate activation.

    G A Methyl cyclopent-2-ene- 1-carboxylate B Deprotonation (LDA, -78°C) A->B C Lithium Enolate (Nucleophile) B->C E Transmetalation C->E D Pd(II) Aryl Halide Complex (From Pd(0) + Ar-X) D->E F Reductive Elimination E->F G α-Aryl Cyclopentenecarboxylate F->G C-C Bond Formation

    Enolate generation and Pd-catalyzed cross-coupling of methyl cyclopent-2-ene-1-carboxylate.

    Performance & Reactivity Profile Comparison

    To objectively select the correct building block for your synthetic route, consider the quantitative and qualitative parameters outlined below.

    ParameterCyclopent-2-en-1-olMethyl cyclopent-2-ene-1-carboxylate
    Primary Role Allylic Electrophile ( π -allyl precursor)Allylic Nucleophile (Enolate precursor)
    Pre-activation High (Requires conversion to carbonate/acetate)Moderate (Requires strong base like LDA)
    Typical Catalysts Pd(PPh 3​ ) 4​ , [Ir(cod)Cl] 2​ Pd 2​ (dba) 3​ , RuPhos, XPhos
    Key Reaction Types Tsuji-Trost allylation, Heck-Matsuda α -Arylation, Alkene Difunctionalization
    Stereochemical Outcome Net Retention (via double inversion mechanism)Retention of alkene geometry, variable at C1
    Driving Force Extrusion of CO 2​ (if carbonate is used)Irreversible C-C bond reductive elimination
    Primary Byproducts CO 2​ gas, AlcoholsHalide salts, Protonated amines

    Field-Proven Experimental Protocols

    A robust protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints to ensure the causality of each step is respected.

    Protocol A: Tsuji-Trost Allylic Alkylation of Cyclopent-2-en-1-ol (via Carbonate)

    Causality & Self-Validation: By converting the alcohol to a methyl carbonate, the oxidative addition of Pd(0) is rendered irreversible due to the spontaneous extrusion of CO 2​ gas[1]. The cessation of bubbling serves as a visual, self-validating indicator that the π -allyl complex has fully formed and the reaction has reached completion.

    • Activation Step : Dissolve cyclopent-2-en-1-ol (1.0 equiv) in anhydrous DCM. Add pyridine (1.5 equiv) and cool to 0 °C. Dropwise add methyl chloroformate (1.2 equiv). Stir for 2 h. Perform an aqueous workup to isolate the intermediate cyclopent-2-en-1-yl methyl carbonate.

    • Catalyst Initiation : In a N 2​ -filled glovebox, charge a Schlenk flask with Pd(PPh 3​ ) 4​ (5 mol%) and the desired nucleophile (e.g., dimethyl malonate, 1.2 equiv).

    • Coupling : Dissolve the activated carbonate (1.0 equiv) in anhydrous THF and add it to the Schlenk flask. Heat the mixture to 60 °C.

    • Validation & Quench : Monitor the reaction visually and by TLC. The reaction is complete when CO 2​ evolution ceases. Quench with distilled water and extract with EtOAc.

    Protocol B: Pd-Catalyzed Enolate Cross-Coupling of Methyl Cyclopent-2-ene-1-carboxylate

    Causality & Self-Validation: The ester group acidifies the C1 position, allowing quantitative enolate formation using a non-nucleophilic base. Transmetalation to the Ar-Pd-X complex must outcompete background enolate decomposition. Utilizing bulky, electron-rich phosphine ligands (like RuPhos) accelerates reductive elimination, preventing unwanted β -hydride elimination side-reactions.

    • Enolate Generation : In a flame-dried flask under N 2​ , dissolve diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Add n-BuLi (1.05 equiv) to form LDA. After 30 min, add methyl cyclopent-2-ene-1-carboxylate (1.0 equiv) dropwise. A distinct yellowing of the solution indicates successful enolate formation.

    • Electrophile Preparation : In a separate vial, pre-mix Pd 2​ (dba) 3​ (2.5 mol%), RuPhos (5 mol%), and the aryl bromide (1.2 equiv) in THF.

    • Cross-Coupling : Transfer the Pd-catalyst mixture to the enolate solution via cannula. Gradually warm the reaction to room temperature.

    • Validation & Quench : The reaction mixture will transition from deep red (active Pd(0)) to a lighter yellow/brown as the catalytic cycle turns over. Quench strictly with saturated aqueous NH 4​ Cl to protonate any unreacted enolate, which prevents epimerization of the newly formed stereocenter.

    References

    • "Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes", Journal of the American Chemical Society. 2

    • "Synthesis of racemic and enantiopure building blocks for naturally occurring hydroporphyrins: chlorophyll a and bonellin", Arkivoc. 1

    • "Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes", Organic Process Research & Development.

    Sources

    Validation

    Thermodynamic vs. Kinetic Control: A Comparative Guide to Methyl Cyclopent-2-ene-1-carboxylate Synthesis

    Executive Summary Methyl cyclopent-2-ene-1-carboxylate (a β,γ -unsaturated ester) is a highly valued scaffold in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., oseltamivir analogs) and co...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl cyclopent-2-ene-1-carboxylate (a β,γ -unsaturated ester) is a highly valued scaffold in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., oseltamivir analogs) and complex cyclopentanoid natural products[1][2]. However, its synthesis is intrinsically challenged by the thermodynamic preference for its conjugated isomer, methyl cyclopent-1-ene-1-carboxylate (an α,β -unsaturated ester).

    This guide provides a critical comparison of thermodynamic vs. kinetic control in the synthesis of these isomers, equipping researchers and process chemists with validated, self-correcting protocols to successfully trap the kinetic product through controlled deconjugation[3].

    Mechanistic Causality: Overcoming the Thermodynamic Sink

    The thermodynamic stability of methyl cyclopent-1-ene-1-carboxylate arises from the extended π -conjugation between the endocyclic olefin and the exocyclic ester carbonyl. The energy difference heavily favors this conjugated isomer, making it the "thermodynamic sink" of any equilibrating reaction.

    To access the non-conjugated methyl cyclopent-2-ene-1-carboxylate, chemists must bypass thermodynamic equilibration and employ kinetic deconjugation . This relies on two sequential, strictly controlled kinetic events:

    • Kinetic Deprotonation: Treatment of the α,β -unsaturated ester with a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) leads to the abstraction of the sterically accessible γ -proton. This generates an extended lithium dienolate.

    • Kinetic Protonation: When the dienolate is rapidly quenched with a proton donor, protonation occurs predominantly at the α -carbon. This regioselectivity is dictated by Frontier Molecular Orbital (FMO) theory: the Highest Occupied Molecular Orbital (HOMO) of the dienolate has the largest orbital coefficient at the α -position, resulting in the lowest activation energy barrier for protonation.

    If the temperature is allowed to rise before the quench, or if a weak acid is used slowly, the system overcomes the activation barrier for re-enolization, reverting to thermodynamic control and yielding the α,β -isomer.

    G A Methyl cyclopent-1-ene-1-carboxylate (Thermodynamic Sink) B Lithium Dienolate Intermediate (Formed via LDA at -78°C) A->B  Kinetic Deprotonation  (γ-position) C Kinetic Protonation (Rapid AcOH quench at -78°C) B->C  α-Protonation  (Fastest rate) D Thermodynamic Equilibration (Slow quench or Temp > -40°C) B->D  Reversible E Methyl cyclopent-2-ene-1-carboxylate (Kinetic Product) C->E  Irreversible  at -78°C D->A  Favors Conjugation

    Mechanistic divergence of kinetic vs. thermodynamic control in dienolate protonation.

    Comparative Performance Data

    The following table summarizes the operational parameters and outcomes when subjecting the cyclopentene ester scaffold to kinetic versus thermodynamic conditions.

    ParameterKinetic Control ( β,γ -Ester)Thermodynamic Control ( α,β -Ester)
    Target Product Methyl cyclopent-2-ene-1-carboxylateMethyl cyclopent-1-ene-1-carboxylate
    Reagent System LDA (1.1 eq), THF, Glacial AcOH quenchNaOMe, MeOH (reflux) or standard esterification
    Temperature -78 °C (Strictly controlled internal temp)25 °C to 65 °C
    Reaction Time 30 - 60 minutes4 - 12 hours
    Isomeric Ratio ( β,γ : α,β ) > 95:5< 1:99
    Typical Yield 75 - 85%> 90%
    Primary Challenge Strict cryogenic control required to prevent isomerizationOvercoming activation energy for initial double bond migration

    Experimental Protocol: Kinetic Deconjugation

    To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to help process chemists troubleshoot deviations.

    Objective: Synthesize methyl cyclopent-2-ene-1-carboxylate via kinetic protonation of a lithium dienolate derived from methyl cyclopent-1-ene-1-carboxylate.

    Step-by-Step Methodology
    • Preparation of LDA (Base Generation):

      • Action: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 volumes) and diisopropylamine (1.15 eq). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.

      • Causality: Pre-forming LDA at 0 °C ensures complete consumption of n-BuLi. Unreacted n-BuLi acts as a potent nucleophile and will attack the ester carbonyl via 1,2-addition, destroying the starting material.

    • Dienolate Formation:

      • Action: Dissolve methyl cyclopent-1-ene-1-carboxylate (1.0 eq) in anhydrous THF (2 volumes). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Maintain the internal temperature below -70 °C. Stir for 30 minutes.

      • Causality: The bulky diisopropylamide anion selectively abstracts the sterically accessible γ -proton rather than attacking the carbonyl, forming the extended dienolate.

    • Kinetic Quench (Critical Step):

      • Action: Rapidly inject a pre-cooled (-78 °C) solution of glacial acetic acid (2.0 eq) in THF in a single portion.

      • Causality: The quench must be instantaneous and cryogenic. Slow quenching allows the newly formed α -protonated product to be re-deprotonated by unquenched dienolate, initiating an equilibration cascade that reverts the mixture to the thermodynamic α,β -isomer.

    • Workup & Isolation:

      • Action: Allow the mixture to warm to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C).

    • Analytical Validation:

      • Action: Analyze the crude product via 1H -NMR.

      • Causality: The β,γ -isomer (kinetic) is confirmed by the presence of two distinct olefinic protons (approx. δ 5.6–5.9 ppm) and the α -methine proton[4]. The α,β -isomer (thermodynamic) exhibits only a single olefinic proton (approx. δ 6.7 ppm).

    Workflow Step1 1. LDA Generation (-78°C to 0°C) Step2 2. Dienolate Formation (Add α,β-ester at -78°C) Step1->Step2 Step3 3. Kinetic Quench (Rapid AcOH at -78°C) Step2->Step3 Step4 4. Aqueous Workup (Warm to 25°C) Step3->Step4 Step5 5. NMR Validation (Confirm β,γ-isomer) Step4->Step5

    Step-by-step workflow for the kinetic deconjugation of unsaturated esters.

    Conclusion

    The selective synthesis of methyl cyclopent-2-ene-1-carboxylate demonstrates the power of kinetic control in organic synthesis. By strictly managing temperature, steric bulk, and quench rates, researchers can successfully override the thermodynamic gradient, unlocking access to critical β,γ -unsaturated scaffolds required for advanced drug development.

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl cyclopent-2-ene-1-carboxylate
    Reactant of Route 2
    Methyl cyclopent-2-ene-1-carboxylate
    © Copyright 2026 BenchChem. All Rights Reserved.